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  • Product: (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate
  • CAS: 147349-28-8

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Enzymology of NEPC: A Technical Guide to Soluble Epoxide Hydrolase Assays

Executive Summary The discovery and optimization of soluble epoxide hydrolase (sEH) inhibitors represent a major therapeutic frontier for treating hypertension, vascular inflammation, and pain. Endogenous sEH (EC 3.3.2.1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of soluble epoxide hydrolase (sEH) inhibitors represent a major therapeutic frontier for treating hypertension, vascular inflammation, and pain. Endogenous sEH (EC 3.3.2.10) metabolizes highly active, anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs)[1]. To systematically evaluate sEH inhibitors, researchers require robust, high-throughput biochemical assays.

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate , universally referred to as NEPC or S-NEPC (when referring to the specific 2S,3S enantiomer), is the gold-standard chromogenic substrate for continuous kinetic sEH assays[2]. This guide deconstructs the chemical properties, mechanistic causality, and validated experimental protocols for utilizing NEPC in drug development workflows.

Chemical Structure and Physiochemical Properties

NEPC (CAS: 147349-28-8) is an engineered molecule designed to exploit the specific catalytic mechanism of sEH. Structurally, it consists of two critical domains linked by a carbonate ester:

  • The Recognition Moiety: A trans-3-phenyl-epoxide group that mimics the lipophilic nature of endogenous EETs, directing the molecule into the hydrophobic catalytic pocket of sEH.

  • The Reporter Moiety: A 4-nitrophenyl leaving group that, upon cleavage, generates a highly conjugated, yellow-colored phenolate anion.

Because sEH substrates are inherently lipophilic, managing the solubility of NEPC is the primary challenge in assay design. NEPC is highly soluble in polar aprotic solvents but sparingly soluble in aqueous environments[3].

Table 1: Physiochemical and Quantitative Solubility Profile of NEPC

Property / SolventQuantitative ValueOperational Implication
Molecular Formula C16H13NO6Target MW: 315.3 g/mol
DMSO / DMF ~30 mg/mLIdeal for generating highly concentrated master stock solutions[3].
Ethanol ~2 mg/mLSecondary option; requires larger volumes which may impact enzyme stability[3].
Aqueous Buffer Sparingly SolubleMust be pre-diluted in DMSO. Final assay DMSO concentration must remain ≤1%[3].
1:2 DMSO:PBS (pH 7.2) ~0.15 mg/mLMaximum working aqueous concentration; unstable over long storage[3].

Mechanistic Causality: The Hydrolysis-Cyclization Cascade

The utility of NEPC lies in its clever exploitation of sEH's catalytic mechanism. As an Application Scientist, understanding why this substrate produces a signal is critical for troubleshooting assay artifacts.

The reaction is a two-phase cascade:

  • Enzymatic Epoxide Ring Opening: The epoxide group of NEPC enters the sEH active site. Polarizing residues (Tyr383 and Tyr466 in human sEH) hydrogen-bond with the epoxide oxygen. The catalytic nucleophile (Asp335) attacks the epoxide, forming an intermediate ester, which is subsequently hydrolyzed by a water molecule to form a 1,2-diol[1].

  • Spontaneous Intramolecular Cyclization: The newly formed 1,2-diol is highly unstable in its current conformation. The hydroxyl group rapidly attacks the adjacent carbonate carbonyl in a spontaneous intramolecular cyclization event. This cleaves the carbonate bond, releasing a cyclic carbonate and the free 4-nitrophenolate anion[4].

The appearance of 4-nitrophenol is measured spectrophotometrically at 405 nm. Because the cyclization step is nearly instantaneous, the enzymatic epoxide hydrolysis remains the rate-limiting step, making the 405 nm signal directly proportional to sEH activity[5].

Mechanism NEPC NEPC Substrate Diol 1,2-Diol Intermediate NEPC->Diol Hydrolysis sEH sEH Enzyme sEH->Diol Catalysis Cyclization Intramolecular Cyclization Diol->Cyclization Spontaneous Product 4-Nitrophenol (405 nm) Cyclization->Product Signal

Enzymatic hydrolysis of NEPC by sEH and subsequent cyclization.

Experimental Protocol: Self-Validating Continuous Kinetic Assay

To generate trustworthy IC50 values for novel sEH inhibitors, the assay must be designed as a self-validating system. Endpoint assays are highly susceptible to NEPC's inherent autohydrolysis (background degradation over time)[6]. Therefore, a continuous kinetic readout is mandatory to isolate the true initial velocity ( v0​ ) of the enzyme.

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate (pH 7.4) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: The pH mimics physiological conditions. BSA is strictly required because it stabilizes the purified recombinant sEH and prevents the highly lipophilic NEPC substrate from adhering to the hydrophobic walls of the polystyrene 96-well microplate[4].

  • Substrate Stock: Dissolve NEPC in 100% anhydrous DMSO to a concentration of 4 mM. Purge with inert gas (Argon/N2) and store at -20°C[3].

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant sEH (e.g., 0.12 μM murine or 0.24 μM human sEH) into the Assay Buffer[7].

  • Inhibitor Pre-incubation: Add 2 μL of the test inhibitor (dissolved in DMSO) to 180 μL of the enzyme solution in a clear 96-well microplate. Incubate for 5 minutes at 30°C[8].

    • Causality: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before competitive pressure is introduced by the substrate[7].

  • Substrate Initiation: Add 20 μL of a working NEPC solution (diluted in buffer) to achieve a final well concentration of 40 μM NEPC[7]. Ensure the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation[4].

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer. Read the absorbance continuously at 405 nm every 30 seconds for 1 to 5 minutes at 30°C[4].

  • Validation & Analysis: Calculate the initial velocity ( v0​ ) from the linear slope of the absorbance-time curve. A valid run must yield an R2>0.98 for the linear regression. Compare the slope to a "No Enzyme" blank (to subtract autohydrolysis) and a "Vehicle Only" positive control (maximum activity).

Protocol Step1 1. Buffer Prep: 0.1 M Phosphate (pH 7.4) + BSA Step2 2. Pre-incubation: sEH + Inhibitor (5 min, 30°C) Step1->Step2 Step3 3. Initiation: Add NEPC (40 μM final) Step2->Step3 Step4 4. Kinetic Read: Absorbance at 405 nm Step3->Step4 Step5 5. Validation: Compare to Blank & Control Step4->Step5

Standard continuous kinetic assay workflow for sEH using NEPC.

Comparative Analysis: When to Transition from NEPC

While NEPC is the foundational screening tool for sEH, it has a distinct lower limit of detection (~5 μg/mL of purified human sEH)[4]. As drug development programs optimize inhibitors from the micromolar to the low picomolar range, the NEPC assay lacks the dynamic range required to differentiate highly potent compounds (a phenomenon known as the "tight-binding limit")[2].

When inhibitors exhibit IC50 values below 10 nM, researchers must transition to fluorescent or radiometric substrates.

Table 2: Comparative Analysis of sEH Assay Substrates

SubstrateAssay ModalitySignal ReadoutSensitivityKey Limitations & Causality
NEPC [2]Continuous KineticColorimetric (Abs 405 nm)Moderate (Nanomolar)Background autohydrolysis requires short read times; lacks picomolar resolution.
PHOME [9]Endpoint / KineticFluorescent (Em 465 nm)High (Picomolar)Substrate precipitation occurs at >50 μM; requires specialized fluorometric hardware.
[3H]tDPPO [4]Endpoint ExtractionRadiometric (Scintillation)Very HighHighly labor-intensive phase extractions; generates hazardous radioactive waste.

Strategic Recommendation: Utilize NEPC for primary high-throughput screening (HTS) of novel scaffolds and structure-activity relationship (SAR) mapping in the micromolar to nanomolar range. Reserve fluorescent substrates like PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) strictly for the final differentiation of lead candidates exhibiting picomolar potency[2].

References

  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies ResearchGate (Analytical Biochemistry) URL:[Link]

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition PubMed Central (PMC) / NIH URL:[Link]

  • Measurement of Soluble Epoxide Hydrolase (sEH) Activity ResearchGate (Current Protocols in Toxicology) URL:[Link]

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • US8815951B2 - Inhibitors of epoxide hydrolases for the treatment of inflammation Google Patents URL
  • Crystal Structure of the Cystic Fibrosis Transmembrane Conductance Regulator Inhibitory Factor Cif Reveals Novel Active-Site Features of an Epoxide Hydrolase Virulence Factor ASM Journals URL:[Link]

Sources

Exploratory

Mechanism of Action and Assay Implementation for (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

An In-Depth Technical Guide for Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Executive Summary In the landscape of preclinical drug discovery, targeting soluble epoxide hydrolase (sEH) has emerged as a promising t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Soluble Epoxide Hydrolase (sEH) Inhibitor Screening

Executive Summary

In the landscape of preclinical drug discovery, targeting soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for cardiovascular disease, inflammation, and pain management. sEH is responsible for the rapid degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol metabolites. To identify and optimize sEH inhibitors, high-throughput, robust, and continuous biochemical assays are strictly required.

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate , widely known in the literature as NEPC (or S-NEPC), is the gold-standard colorimetric "pro-reporter" substrate engineered specifically for this purpose [1]. This whitepaper details the biphasic molecular mechanism of NEPC, outlines its kinetic properties, and provides a field-proven, self-validating methodology for executing high-throughput sEH inhibitor screens.

The Biphasic Molecular Mechanism of Action (MoA)

Unlike simple esterase substrates that yield a reporter molecule upon a single cleavage event, NEPC relies on a sophisticated, two-step cascade. The mechanism exploits the specific catalytic machinery of sEH, followed by an entropy-driven chemical rearrangement [1, 2].

Phase I: Enzymatic Epoxide Ring-Opening

The reaction is initiated when the trans-epoxide moiety of NEPC enters the hydrophobic catalytic pocket of sEH. The active site features a highly conserved catalytic triad consisting of Asp335, Tyr383, and Tyr466 (in human sEH) [3].

  • The epoxide oxygen is stabilized via hydrogen bonding by the tyrosine residues (Tyr383/Tyr466).

  • The nucleophilic aspartate (Asp335) attacks the less sterically hindered carbon of the epoxide ring, forming a covalent alkyl-enzyme intermediate.

  • A polarized water molecule hydrolyzes this ester intermediate, releasing the enzyme and converting the epoxide into a highly unstable vicinal diol.

Phase II: Spontaneous Intramolecular Cyclization

The newly formed diol intermediate is sterically positioned adjacent to the carbonate linkage. Driven by the thermodynamic stability of a five-membered ring, the hydroxyl group rapidly acts as an internal nucleophile, attacking the carbonate carbonyl.

This spontaneous intramolecular cyclization cleaves the carbonate bond, yielding two final products: a cyclic carbonate byproduct and the reporter molecule, 4-nitrophenol . At the physiological pH of the assay (pH 7.0–7.4), 4-nitrophenol (pKa ~7.15) rapidly ionizes into the 4-nitrophenolate anion , which produces a brilliant yellow color that absorbs strongly at 405 nm.

MoA NEPC NEPC Substrate (Epoxide) Enzyme sEH Enzyme (Asp335, Tyr383, Tyr466) NEPC->Enzyme Binding Diol Diol Intermediate (Unstable) Enzyme->Diol H2O Addition (Ring Opening) Cyclization Spontaneous Intramolecular Cyclization Diol->Cyclization Rapid Nitrophenol 4-Nitrophenolate (Yellow, 405 nm) Cyclization->Nitrophenol Cleavage CyclicProd Cyclic Carbonate Byproduct Cyclization->CyclicProd Cleavage

Fig 1: Biphasic enzymatic and chemical reaction pathway of NEPC hydrolysis by sEH.

Kinetic and Physicochemical Properties

To design a self-validating assay, it is critical to understand the kinetic boundaries of the substrate. NEPC was designed to balance aqueous stability with rapid cyclization kinetics.

Table 1: Quantitative Profile of NEPC Hydrolysis

ParameterValue / DescriptionRationale / Assay Implication
Target Enzyme Soluble Epoxide HydrolaseExhibits high specificity for trans-substituted epoxides [1].
Km​ (Murine sEH) ~16 µMAssay concentrations are typically set at 40–50 µM to approach Vmax​ and ensure zero-order kinetics during the initial read [1].
Vmax​ ~22 µmol/min/mgProvides a robust signal window for continuous spectrophotometric monitoring.
Detection Wavelength 405 nmSpecifically monitors the ionized 4-nitrophenolate anion, avoiding interference from un-ionized 4-nitrophenol (which absorbs at ~320 nm).
Optimal Assay pH 7.0 – 7.4A critical compromise: higher pH increases reporter ionization (signal) but exponentially increases spontaneous background hydrolysis [2].

Experimental Protocol: High-Throughput Inhibitor Screening

The following step-by-step methodology is optimized for 96-well or 384-well microtiter plate formats. As a Senior Application Scientist, I emphasize that a protocol is only as good as its thermodynamic controls. Every step below includes the causality behind the experimental choice to ensure a self-validating system.

Workflow Prep 1. Reagent Preparation Buffer, 0.1 mg/mL BSA, sEH, NEPC Incubate 2. Pre-Incubation sEH + Inhibitor (5 min, 30°C) Prep->Incubate Assemble assay AddSub 3. Substrate Addition Initiate with 40-50 µM NEPC Incubate->AddSub Establish equilibrium Read 4. Kinetic Read Continuous Absorbance at 405 nm AddSub->Read Rapid mixing Analyze 5. Data Analysis Calculate Initial Velocity & IC50 Read->Analyze Extract linear slope

Fig 2: High-throughput screening workflow for sEH inhibitors using the NEPC substrate.

Step 1: Reagent and Buffer Preparation
  • Assay Buffer: Prepare 25 mM Bis-Tris/HCl, pH 7.0.

  • Additive: Supplement the buffer with 0.1 mg/mL Bovine Serum Albumin (BSA) .

    • Causality: NEPC and many potent sEH inhibitors are highly lipophilic. Without BSA, these molecules rapidly adsorb to the hydrophobic walls of polystyrene microtiter plates, artificially lowering the effective concentration and skewing IC50​ calculations. BSA acts as a carrier, keeping the molecules in solution without interfering with the catalytic site.

Step 2: Enzyme-Inhibitor Pre-Incubation
  • Dispense the recombinant sEH enzyme and the test inhibitors (in DMSO, final DMSO concentration 1%) into the microtiter plate.

  • Incubate for 5 minutes at 30°C before adding the substrate.

    • Causality: The most potent sEH inhibitors (e.g., ureas, amides, and carbamates) act as transition-state mimics. They often exhibit slow, tight-binding kinetics. Failing to pre-incubate will result in a non-linear reaction rate upon substrate addition, leading to a massive underestimation of inhibitor potency.

Step 3: Substrate Addition (Reaction Initiation)
  • Add NEPC to a final concentration of 40–50 µM to initiate the reaction.

  • Self-Validation Check: Always include a "No Enzyme" control well containing only buffer, BSA, and NEPC. Because carbonates are susceptible to base-catalyzed hydrolysis, NEPC will slowly degrade on its own. This background rate must be quantified.

Step 4: Continuous Kinetic Read
  • Immediately transfer the plate to a spectrophotometer and measure absorbance at 405 nm continuously for 3 to 5 minutes at 30°C.

    • Causality: Endpoint assays are fundamentally flawed for NEPC due to its background hydrolysis. By taking a continuous kinetic read, you can calculate the slope of the linear phase (Initial Velocity, V0​ ). Subtracting the slope of the "No Enzyme" control from the test wells isolates the true enzyme-catalyzed rate, ensuring absolute data integrity [2].

Step 5: Data Analysis
  • Plot the background-corrected initial velocities against the log of the inhibitor concentrations.

  • Fit the data using a four-parameter logistic non-linear regression model to derive the IC50​ or Ki​ .

Comparative Advantages in Drug Discovery

While newer fluorescent substrates (such as PHOME or cyanocarbonates) offer higher sensitivity [2], NEPC remains a foundational tool in sEH drug discovery for several reasons:

  • Cost and Accessibility: Colorimetric detection requires standard, inexpensive plate readers available in almost all biochemical laboratories, bypassing the need for advanced fluorometers.

  • Lack of Fluorescent Interference: Many small-molecule libraries contain auto-fluorescent compounds that generate false positives/negatives in fluorometric assays. NEPC operates in the visible spectrum (405 nm), which is significantly less prone to compound interference.

  • Continuous Readout: Unlike radiometric assays (e.g., using [3H]t -DPPO) which require laborious extraction steps and provide only a single endpoint, NEPC allows for real-time continuous monitoring of enzyme kinetics, enabling the immediate detection of assay artifacts or slow-binding inhibitor behavior.

References

  • Dietze, E. C., Kuwano, E., & Hammock, B. D. (1994). Spectrophotometric substrates for cytosolic epoxide hydrolase. Analytical Biochemistry, 216(1), 176-187.[Link]

  • Jones, P. D., Wolf, N. M., Morisseau, C., Whetstone, P., Hock, B., & Hammock, B. D. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75.[Link]

  • Kitamura, S., et al. (2021). Ligand Efficiency-Guided Lead Identification of Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 64(22), 16454–16469.[Link]

Foundational

Synthesis pathways for (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

An In-Depth Technical Guide to the Synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate Abstract This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate

Abstract

This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway for (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, a molecule of interest for researchers in medicinal chemistry and drug development. The described synthesis is a two-part process commencing with the enantioselective epoxidation of a commercially available allylic alcohol to yield a key chiral epoxy alcohol intermediate. This is followed by the coupling of this intermediate with 4-nitrophenyl chloroformate to afford the final target compound. This guide delves into the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and offers insights into the critical parameters that ensure high yield and purity.

Introduction

The synthesis of complex organic molecules with high stereochemical fidelity is a cornerstone of modern drug discovery and development. The title compound, (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, incorporates a reactive oxirane (epoxide) ring and a 4-nitrophenyl carbonate moiety, making it a potentially valuable intermediate for the synthesis of bioactive compounds. The 4-nitrophenyl carbonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the epoxide can be opened by a variety of nucleophiles to introduce further molecular complexity. This guide presents a logical and efficient synthetic strategy, emphasizing stereochemical control, which is often paramount for biological activity.

Part 1: Synthesis of the Key Intermediate: (2R,3R)-(3-phenyloxiran-2-yl)methanol

The cornerstone of this synthesis is the creation of a chiral epoxy alcohol. The Sharpless Asymmetric Epoxidation is an exemplary method for this transformation, offering high enantioselectivity in the epoxidation of allylic alcohols.[1][2] This reaction utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, typically tert-butyl hydroperoxide (TBHP).[3] The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation.[4]

Reaction Scheme: Sharpless Asymmetric Epoxidation

Sharpless Asymmetric Epoxidation cluster_reactants Reactants cluster_products Products Cinnamyl_Alcohol Cinnamyl Alcohol Epoxy_Alcohol (2R,3R)-(3-phenyloxiran-2-yl)methanol Cinnamyl_Alcohol->Epoxy_Alcohol Sharpless Epoxidation TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->Epoxy_Alcohol Titanium_Isopropoxide Ti(OiPr)4 Titanium_Isopropoxide->Epoxy_Alcohol DET (+)-Diethyl Tartrate ((+)-DET) DET->Epoxy_Alcohol

Caption: Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol.

Experimental Protocol: Synthesis of (2R,3R)-(3-phenyloxiran-2-yl)methanol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Cinnamyl alcohol134.1810.0 g74.5 mmol
Titanium(IV) isopropoxide284.224.24 g14.9 mmol
(+)-Diethyl tartrate206.194.61 g22.4 mmol
tert-Butyl hydroperoxide (5.5 M in decane)90.1227.1 mL149 mmol
Dichloromethane (DCM), anhydrous-400 mL-
3Å Molecular Sieves-20 g-
Celite-20 g-
Diethyl ether-500 mL-
10% NaOH solution (aq)-100 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate-20 g-

Procedure:

  • To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 20 g of powdered 3Å molecular sieves and 300 mL of anhydrous dichloromethane (DCM).

  • Cool the flask to -20 °C in a cryocool bath.

  • To the stirred suspension, add titanium(IV) isopropoxide (4.24 g, 14.9 mmol) via syringe, followed by (+)-diethyl tartrate (4.61 g, 22.4 mmol). Stir the mixture for 30 minutes at -20 °C to pre-form the chiral catalyst.[5]

  • Add cinnamyl alcohol (10.0 g, 74.5 mmol) dissolved in 50 mL of anhydrous DCM to the reaction mixture.

  • Slowly add tert-butyl hydroperoxide (5.5 M solution in decane, 27.1 mL, 149 mmol) dropwise via the addition funnel over a period of 1 hour, maintaining the internal temperature below -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by adding 100 mL of 10% aqueous NaOH solution and allowing the mixture to warm to room temperature while stirring vigorously for 1 hour.

  • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with 100 mL of DCM.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford (2R,3R)-(3-phenyloxiran-2-yl)methanol as a colorless oil.

Expected Yield: 80-90%.

Characterization Data: Spectroscopic data (¹H NMR, ¹³C NMR) should be consistent with the structure of (3-phenyloxiran-2-yl)methanol.[6]

Part 2: Synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate

The final step in the synthesis involves the formation of the carbonate ester. This is achieved by reacting the previously synthesized epoxy alcohol with 4-nitrophenyl chloroformate.[7] This reagent is highly effective for activating hydroxyl groups.[8][9] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[10]

Reaction Scheme: Carbonate Formation

Carbonate Formation cluster_reactants Reactants cluster_products Products Epoxy_Alcohol (2R,3R)-(3-phenyloxiran-2-yl)methanol Target_Molecule (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate Epoxy_Alcohol->Target_Molecule Acylation NPC 4-Nitrophenyl Chloroformate NPC->Target_Molecule Pyridine Pyridine Pyridine->Target_Molecule

Caption: Formation of the target carbonate ester.

Experimental Protocol: Synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(2R,3R)-(3-phenyloxiran-2-yl)methanol150.185.0 g33.3 mmol
4-Nitrophenyl chloroformate201.567.4 g36.6 mmol
Pyridine79.103.2 mL39.9 mmol
Dichloromethane (DCM), anhydrous-150 mL-
1 M HCl (aq)-50 mL-
Saturated sodium bicarbonate solution (aq)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate-10 g-

Procedure:

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (2R,3R)-(3-phenyloxiran-2-yl)methanol (5.0 g, 33.3 mmol) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (3.2 mL, 39.9 mmol) to the solution.

  • In a separate flask, dissolve 4-nitrophenyl chloroformate (7.4 g, 36.6 mmol) in 50 mL of anhydrous DCM.

  • Add the 4-nitrophenyl chloroformate solution dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting alcohol. A yellow color may develop due to the formation of the 4-nitrophenolate anion.[10][11]

  • Quench the reaction by adding 50 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate, and 50 mL of brine.[12]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate as a crystalline solid.

Expected Yield: 85-95%.

Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Scientific Rationale and Trustworthiness

The presented synthetic pathway is designed for reliability and reproducibility. The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction renowned for its high enantioselectivity and broad substrate scope, making it a trustworthy method for establishing the desired stereochemistry in the epoxy alcohol intermediate.[1] The subsequent acylation with 4-nitrophenyl chloroformate is a standard and high-yielding transformation for the synthesis of activated carbonates.[7] Each protocol includes a purification step to ensure the isolation of a high-purity final product, which is critical for subsequent applications in drug development.

Conclusion

This in-depth technical guide outlines a highly efficient and stereoselective synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate. By leveraging the power of the Sharpless Asymmetric Epoxidation, the synthesis provides access to an enantiomerically enriched key intermediate, which is then converted to the final product in high yield. The detailed experimental protocols and the underlying scientific principles discussed herein are intended to provide researchers and scientists with a practical and reliable method for obtaining this valuable synthetic building block.

References

  • Wikipedia. (n.d.). * (E)-Stilbene*. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of trans-Stilbene oxide. Chempedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • Noël, T., & van der Schaaf, P. A. (2010). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclic- or polycarbonates from epoxides and CO2. Retrieved from [Link]

  • Imuta, M., & Ziffer, H. (1979). Synthesis and Physical Properties of a Series of Optically Active Substituted trans-Stilbene Oxides. Journal of Organic Chemistry, 44(14), 2505-2509.
  • Unknown. (n.d.). Exp 16 - Epoxidation. Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of cyclic carbonates from epoxides and CO2. Green Chemistry. Retrieved from [Link]

  • Student Theses Faculty of Science and Engineering. (2022, June 29). Green epoxides and Their Reaction With CO2 to Produce Cyclic Carbonates. Retrieved from [Link]

  • Semantic Scholar. (2010, September 3). Synthesis of cyclic carbonates from epoxides and CO2. Retrieved from [Link]

  • Unknown. (n.d.). Epoxidation of the stilbene double bond, a major pathway in aminostilbene metabolism. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Enantioselective Epoxidation of trans-Stilbenes Catalyzed by Chiral Ketones. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2006, October 24). Stereoselective stilbene epoxidation over supported gold-based catalysts. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric ring-opening reactions of cis-stilbene oxide in water. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). LiBr/Amb 15 promoted ring opening of trans-stilbene oxide in different reaction conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-benzoyl-3-phenyloxirane. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Reddit. (2024, October 2). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, February 19). How do I synthesize 3-phenyloxirane-2-carbaldehyde from chloroacetonitrile?. Retrieved from [Link]

  • ACS Publications. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N -Protection of l -Phenylalanine Ethyl Ester | Request PDF. Retrieved from [Link]

  • Unknown. (n.d.). Ring Opening of Epoxides by Nucleophiles in Nitromethane without Any Catalyst at Room Temperature. Retrieved from [Link]

  • PubMed. (2016, November 15). Ring opening of epoxides with C-nucleophiles. Retrieved from [Link]

  • SciSpace. (n.d.). 4-Nitrophenyl Chloroformate: AVersatile Coupling Reagent. Retrieved from [Link]

  • Eureka. (2012, November 7). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Comparing Reagents: Why 4-Nitrophenyl Chloroformate Stands Out in Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). The Acid-catalyzed Rearrangement of the Stilbene Oxides. Journal of the American Chemical Society. Retrieved from [Link]

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Exploratory

A Comprehensive Guide to the NMR Spectral Analysis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate is a complex organic molecule incorporating a reactive epoxid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate is a complex organic molecule incorporating a reactive epoxide ring, a chromophoric 4-nitrophenyl group, and a carbonate linker. The precise structural elucidation of this molecule is paramount for understanding its reactivity, and by extension, its potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its three-dimensional structure in solution.[1][2] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, offering insights into the rationale behind spectral assignments and providing a robust protocol for data acquisition and interpretation.

Molecular Structure and Key NMR-Active Nuclei

The unique structural features of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate give rise to a distinct NMR fingerprint. Understanding the electronic environment of each proton and carbon atom is the key to deciphering its spectra.

Figure 1. Molecular structure of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate with key structural motifs highlighted.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
8.25d9.02HH-3', H-5'Protons ortho to the electron-withdrawing nitro group are significantly deshielded.
7.40d9.02HH-2', H-6'Protons meta to the nitro group are less deshielded.
7.35 - 7.25m-5HPhenyl-HProtons of the unsubstituted phenyl ring.
4.45dd12.0, 3.01HMethylene-HₐDiastereotopic protons of the methylene bridge, coupled to the adjacent epoxide proton.
4.30dd12.0, 6.01HMethylene-HₑDiastereotopic protons of the methylene bridge, coupled to the adjacent epoxide proton.
3.90d2.01HH-3 (epoxide)Benzylic proton on the epoxide ring, deshielded by the phenyl group.
3.60ddd6.0, 3.0, 2.01HH-2 (epoxide)Proton on the epoxide ring coupled to the methylene protons and the other epoxide proton.
In-depth Analysis of the ¹H NMR Spectrum
  • Aromatic Region (7.25 - 8.25 ppm): The 4-nitrophenyl group exhibits a characteristic AA'BB' system, appearing as two distinct doublets. The strong electron-withdrawing nature of the nitro group deshields the ortho protons (H-3', H-5') significantly, shifting them downfield to approximately 8.25 ppm. The meta protons (H-2', H-6') are less affected and resonate further upfield around 7.40 ppm. The protons of the unsubstituted phenyl group on the oxirane ring will appear as a complex multiplet in the typical aromatic region of 7.25-7.35 ppm.

  • Methylene Bridge (4.30 - 4.45 ppm): The two protons of the methylene group adjacent to the epoxide are diastereotopic due to the chirality of the epoxide carbons. This results in two distinct signals, each appearing as a doublet of doublets due to geminal coupling and vicinal coupling with the H-2 proton of the epoxide.

  • Epoxide Ring (3.60 - 3.90 ppm): Protons on an epoxide ring typically resonate in the range of 2.5-3.5 ppm.[1] However, the proximity of the phenyl group and the carbonate moiety will likely deshield these protons. The benzylic proton (H-3) is expected to be further downfield due to the anisotropic effect of the phenyl ring. The coupling constant between the two epoxide protons (JH2-H3) is typically small for a trans relationship (around 2-4 Hz) and larger for a cis relationship (around 4-6 Hz), providing crucial stereochemical information.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
155.0C=O (carbonate)The carbonyl carbon of the carbonate is highly deshielded.
152.0C-4'Aromatic carbon attached to the nitro group.
145.5C-1'Aromatic carbon attached to the oxygen of the carbonate.
135.0C-ipso (Phenyl)Quaternary carbon of the phenyl group attached to the epoxide.
129.0C-ortho/meta (Phenyl)Aromatic carbons of the phenyl group.
126.0C-para (Phenyl)Aromatic carbon of the phenyl group.
125.0C-3', C-5'Aromatic carbons ortho to the nitro group.
122.0C-2', C-6'Aromatic carbons meta to the nitro group.
68.0Methylene-CCarbon of the methylene bridge, deshielded by the adjacent oxygen.
58.0C-3 (epoxide)Epoxide carbon bearing the phenyl group, typically in the 40-60 ppm range.[1][3]
55.0C-2 (epoxide)Other epoxide carbon, also in the 40-60 ppm range.[1][3]
In-depth Analysis of the ¹³C NMR Spectrum
  • Carbonyl and Aromatic Carbons (122.0 - 155.0 ppm): The carbonate carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the two adjacent oxygen atoms. The aromatic carbons of the 4-nitrophenyl group will show distinct signals, with the carbon bearing the nitro group (C-4') being significantly deshielded. The carbons of the phenyl group on the oxirane will also be in the typical aromatic region.

  • Aliphatic Carbons (55.0 - 68.0 ppm): The carbons of the epoxide ring are characteristically found in the 40-60 ppm region due to ring strain and the electronegativity of the oxygen atom.[1][3] The carbon of the methylene bridge will be further deshielded by the adjacent oxygen of the carbonate group.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the sample of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition Workflow

G cluster_0 1D NMR Acquisition cluster_1 2D NMR Acquisition cluster_2 Data Processing & Interpretation H1_NMR ¹H NMR Acquisition C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR Initial Structure Overview DEPT DEPT-135/90 C13_NMR->DEPT Determine CHn Multiplicity COSY ¹H-¹H COSY DEPT->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlation Processing Fourier Transform, Phasing, Baseline Correction HMBC->Processing Integration Peak Integration (¹H) Processing->Integration Assignment Spectral Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

Figure 2. A typical workflow for the acquisition and analysis of NMR data for structural elucidation.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for a molecule of this complexity.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled. For instance, a cross-peak between the signals of the methylene bridge protons and the H-2 proton of the epoxide would confirm their connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.[4] This allows for the direct assignment of protonated carbons. For example, the proton signal at ~3.90 ppm would show a correlation to the carbon signal at ~58.0 ppm, confirming the assignment of C-3 and H-3 of the epoxide.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together different fragments of the molecule. For example, the methylene protons should show a correlation to the carbonate carbonyl carbon, and the H-2' and H-6' protons of the nitrophenyl ring should show a correlation to the carbonate carbonyl carbon, confirming the ester linkage.

Figure 3. Key expected 2D NMR correlations for the aliphatic portion of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate.

Conclusion

The NMR spectral analysis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate provides a wealth of structural information. Through a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a comprehensive framework for researchers to approach the structural elucidation of this and similar complex organic molecules, ensuring scientific rigor and accuracy in their findings. The predicted spectral data and interpretation rationale serve as a valuable reference for experimental work in this area.

References

  • The NMR spectra of some epoxides. (n.d.).
  • An Investigation of the 17O NMR Chemical Shifts in Oxiranes Using Magnetically Corrected Basis Sets. (2002, March 23). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Spectroscopy of Ethers and Epoxides. (2020, February 7). Oregon State University. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectra of Some Simple Epoxides. (1959). The Journal of Chemical Physics. Retrieved from [Link]

  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. (2016, February 12). The Marine Lipids Lab. Retrieved from [Link]

  • An Investigation of the 17O NMR Chemical Shifts in Oxiranes Using Magnetically Corrected Basis Sets. (2002, March 23). ACS Publications. Retrieved from [Link]

  • Comparison of Calculated 17 O NMR Shifts for the Epoxides 11, 12 with Experimental Data (ppm). (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). The Royal Society of Chemistry. Retrieved from [Link]

  • Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Determining carbonate content of cores by 13c nmr. (n.d.).
  • Four types of the typical NMR T 2 spectrum of carbonate rock (fully...). (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy. (2022, May 6). WUR eDepot. Retrieved from [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este. (2020, October 7). Organic Syntheses. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (n.d.). Google Patents.
  • Chemical shifts. (n.d.).
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

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Foundational

A Technical Guide to the Physicochemical Characterization of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the chemical and physical properties of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, a molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical and physical properties of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, a molecule of significant interest due to its potential applications in bioconjugation and as a reactive intermediate in medicinal chemistry. The document outlines the theoretical basis and practical protocols for the precise determination of its mass and verification of its molecular formula.

Introduction to Activated Carbonates in Chemical Biology

In the fields of drug development and chemical biology, the precise modification of biomolecules is paramount. Activated carbonates, such as those bearing a 4-nitrophenyl group, are highly valuable reagents for this purpose. The 4-nitrophenyl group functions as an excellent leaving group, facilitating nucleophilic substitution reactions with moieties like amines and thiols on proteins or other biomolecules.[1] This reactivity allows for the formation of stable carbamate or thiocarbonate linkages under mild conditions.[1]

The compound (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate incorporates two key functional motifs:

  • The 4-Nitrophenyl Carbonate: This "activated" ester is susceptible to nucleophilic attack, making it a useful tool for bioconjugation or as a protecting group that can be cleaved under basic conditions.[1][2][3] Upon reaction, the release of the chromophoric 4-nitrophenolate ion can be monitored spectrophotometrically.[1][2]

  • The Phenyl-substituted Epoxide (Oxirane): The strained three-membered epoxide ring is an electrophilic group that can react with nucleophiles, leading to ring-opening. This functionality is often exploited in the design of covalent inhibitors and probes in drug discovery.

The combination of these two reactive groups in a single molecule suggests its potential as a bifunctional linker or as a component of sophisticated prodrug strategies, where the active agent is released upon cleavage of the carbonate bond.[1][4][5]

Molecular Structure and Physicochemical Properties

The initial step in characterizing any novel compound is the unambiguous determination of its molecular structure and formula. Based on its nomenclature, the structure of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate is established, leading to the molecular formula C₁₆H₁₃NO₆ .

From this formula, two critical mass values can be calculated: the molecular weight (or average molecular mass) and the exact mass (or monoisotopic mass).

  • Molecular Weight is calculated by summing the standard atomic weights of the constituent atoms, which are weighted averages of the natural abundances of their isotopes.[6][7][8] This value is typically used for stoichiometric calculations in bulk chemistry.[9]

  • Exact Mass is the mass calculated by summing the masses of the most abundant isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[10] This value is fundamental in high-resolution mass spectrometry for confirming the elemental composition of a molecule.[11][12]

The key physicochemical properties derived from the molecular formula are summarized below.

PropertyValueDescription
Chemical Formula C₁₆H₁₃NO₆The elemental composition of the molecule.
Molecular Weight 315.28 g/mol The mass of one mole of the substance, based on average isotopic abundances.[8][13]
Exact Mass 315.0743 DaThe calculated mass using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).[10]

Determination of Exact Mass by High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the definitive analytical technique for experimentally verifying the elemental composition of a compound.[11] Instruments such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers can measure mass-to-charge ratios (m/z) with high accuracy (typically < 5 parts-per-million error) and resolution, allowing for the differentiation of compounds with very similar nominal masses.[11][14]

Expert Rationale: The choice of an Electrospray Ionization (ESI) source coupled with a Q-TOF analyzer (ESI-Q-TOF) is ideal for this molecule. ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and preserving the molecular ion for detection.[15] The TOF analyzer provides the high mass accuracy required to confirm the molecular formula based on the experimentally determined exact mass.

Experimental Protocol: HRMS Analysis via ESI-Q-TOF
  • Sample Preparation: a. Prepare a stock solution of the synthesized compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).[16] b. Perform a serial dilution to create a final sample for analysis with a concentration of ~10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[16] c. Ensure the final solution is free of particulates by filtering if necessary. High concentrations or salts can suppress ionization and contaminate the instrument.[16]

  • Instrumentation and Calibration: a. Utilize a Q-TOF mass spectrometer equipped with an ESI source (e.g., Waters Xevo G2-XS QTOF).[17] b. Calibrate the instrument immediately prior to the analysis using a standard calibration solution (e.g., sodium formate) to ensure high mass accuracy.[15]

  • Data Acquisition: a. Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system (UPLC/HPLC).[18][19] b. Acquire data in positive ion mode. The molecule is expected to form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. c. Set key ESI source parameters: capillary voltage (~3.0-4.5 kV), desolvation temperature (~200 °C), and nebulizer gas flow as recommended for the flow rate used.[15][18] d. Scan a mass range appropriate for the expected ions (e.g., m/z 100-1000).

  • Data Analysis: a. Process the acquired spectrum to identify the peak corresponding to the molecular ion (e.g., [C₁₆H₁₃NO₆+H]⁺ with a theoretical m/z of 316.0816). b. Compare the measured m/z value of the monoisotopic peak with the theoretical exact mass. c. The mass error, calculated in parts-per-million (ppm), should be less than 5 ppm to confidently confirm the assigned molecular formula.[11][20]

Workflow for HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Dissolve Sample (1 mg/mL) Prep2 Dilute to ~10 µg/mL in mobile phase Prep1->Prep2 LC UPLC/HPLC (Optional Separation) Prep2->LC ESI ESI Source (Ionization) LC->ESI QTOF Q-TOF Analyzer (m/z Measurement) ESI->QTOF Process Spectrum Analysis QTOF->Process Compare Compare Experimental vs. Theoretical Mass Process->Compare Confirm Confirm Formula (Mass Error < 5 ppm) Compare->Confirm

Caption: Workflow for molecular formula confirmation using LC-ESI-Q-TOF HRMS.

Synthesis and Verification

A reliable method for obtaining the target compound is crucial for its study. 4-Nitrophenyl carbonates are commonly synthesized by reacting an alcohol with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base.[1][21] This reaction is typically performed under mild conditions to prevent side reactions.[1]

Expert Rationale: The synthesis involves the activation of the alcohol, (3-phenyloxiran-2-yl)methanol, with 4-nitrophenyl chloroformate. A base such as pyridine or triethylamine is essential to neutralize the HCl byproduct generated during the reaction, driving it to completion.[1][21] Anhydrous conditions are critical to prevent hydrolysis of the highly reactive chloroformate reagent.

Protocol: Synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate
  • Reagent Preparation: a. In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve (3-phenyloxiran-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM). b. Add a suitable base, such as dry pyridine (1.2 eq.), to the solution and stir.[21] c. Cool the flask to 0 °C in an ice bath.

  • Reaction: a. In a separate flask, dissolve 4-nitrophenyl chloroformate (1.1 eq.) in anhydrous DCM. b. Add the 4-nitrophenyl chloroformate solution dropwise to the stirring alcohol solution over 15-20 minutes. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[21]

  • Workup and Purification: a. Monitor the reaction progress by Thin Layer Chromatography (TLC). b. Upon completion, quench the reaction by adding water. c. Transfer the mixture to a separatory funnel and extract the organic layer. d. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.[21] e. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. f. Purify the crude product using column chromatography on silica gel to yield the pure carbonate.

Diagram of Synthesis Reaction

Synthesis_Reaction cluster_product R1 (3-phenyloxiran-2-yl)methanol Plus + P1 (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate R1->P1 Pyridine, DCM 0°C to RT R2 4-Nitrophenyl chloroformate R2->P1 Pyridine, DCM 0°C to RT

Caption: Synthesis of the target compound via reaction of an alcohol with chloroformate.

Conclusion

The precise characterization of molecules like (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate is fundamental to their application in scientific research. This guide has detailed the theoretical basis for its key physicochemical properties—molecular weight (315.28 g/mol ) and exact mass (315.0743 Da)—and provided robust, field-proven protocols for its synthesis and experimental verification using high-resolution mass spectrometry. Adherence to these methodologies ensures the scientific integrity required for advanced applications in drug development and chemical biology, where unambiguous molecular identification is a critical prerequisite for success.

References

  • High-Resolution Mass Spectrometry Definition. Fiveable. [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Pulsus Group. [Link]

  • Pluskal, T., et al. (2012). Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching. PubMed. [Link]

  • High Resolution Mass Spectrometry. Save My Exams. [Link]

  • BIS(4-NITROPHENYL) CARBONATE: A Versatile Compound for Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • ESI-QTOF-MS Coupled to HPLC and its Application for Food Safety. Chemistry LibreTexts. [Link]

  • Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. University of Groningen Research Portal. [Link]

  • What is the difference between exact mass and molecular weight?. Quora. [Link]

  • Molecular mass. Knowino. [Link]

  • Exact Mass Definition. Fiveable. [Link]

  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Molecular mass. Wikidoc. [Link]

  • An Analytical Approach to Comprehending Fundamental Atomic Mass-Related Definitions. ACS Publications. [Link]

  • ExperimentLCMS Documentation. Emerald Cloud Lab. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • C16H13 molar mass. Molar Mass Calculator. [Link]

  • UPLC-ESI-Q-TOF-MS Component Analysis. Bio-protocol. [Link]

  • Laboratory #2 (prelab): LC-ESI-qTOF Mass Spectrometry. University of Colorado Boulder. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

  • Bis(4-nitrophenyl) carbonate. Chemsrc. [Link]

  • Molecular Weight Calculator (Molar Mass). Molinstincts. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Molecular Weight Calculator (Molar Mass). Calculator.net. [Link]

  • 4-nitrophenyl carbonate search results. Molbase. [Link]

  • Exact Mass Calculator. BioChemCalc. [Link]

  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry. [Link]

  • Bis(4-nitrophenyl)carbonate. SIELC Technologies. [Link]

  • A Ligand-Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. ResearchGate. [Link]

  • A Ligand-Directed Nitrophenol Carbonate for Transient In Situ Bioconjugation and Drug Delivery. ChemRxiv. [Link]

  • Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. ACS Publications. [Link]

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Exploratory

Reactivity of the Oxirane Ring in (4-Nitrophenyl) (3-Phenyloxiran-2-yl)methyl Carbonate: Mechanisms and Applications in Epoxide Hydrolase Profiling

Executive Summary The molecule (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate —most commonly utilized as its (2S,3S) stereoisomer and abbreviated as S-NEPC —is a rationally designed, bifunctional chemical probe. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate —most commonly utilized as its (2S,3S) stereoisomer and abbreviated as S-NEPC —is a rationally designed, bifunctional chemical probe. It features a highly strained oxirane (epoxide) ring coupled with a labile 4-nitrophenyl carbonate ester. In the realm of drug development and chemical biology, S-NEPC is the gold-standard chromogenic substrate for profiling the activity of soluble epoxide hydrolase (sEH) , an enzyme critically implicated in cardiovascular homeostasis, inflammation, and pain perception1[1].

This technical guide deconstructs the chemical reactivity of the S-NEPC oxirane ring, the molecular causality behind its enzyme-triggered cascade, and provides field-validated protocols for high-throughput inhibitor screening.

Structural & Electronic Profiling of S-NEPC

S-NEPC is engineered to exploit the specific catalytic machinery of epoxide hydrolases while providing a quantifiable optical output. The molecule's reactivity is governed by two distinct electrophilic centers:

  • The Oxirane Ring (C2-C3 Epoxide): The three-membered oxirane ring possesses approximately 27 kcal/mol of ring strain, making it highly susceptible to nucleophilic attack. The presence of the phenyl group at C3 dictates the regioselectivity of this attack. While the phenyl ring can stabilize a developing carbocation (favoring an SN​1 -like transition state under highly acidic conditions), enzymatic hydrolysis by sEH proceeds via an SN​2 mechanism. The enzyme's catalytic aspartate selectively attacks the less sterically hindered C2 carbon.

  • The Carbonate Leaving Group: The 4-nitrophenyl carbonate moiety is an exceptional leaving group. Its design relies on the fact that 4-nitrophenol has a pKa​ of ~7.15. At physiological or slightly basic assay pH (7.4–8.5), it exists predominantly as the 4-nitrophenolate anion, which exhibits a strong, distinct absorbance at 405 nm2[2].

Quantitative Physical Data

To ensure assay reproducibility, the physical parameters of S-NEPC must be strictly controlled.

Table 1: Physicochemical Properties of S-NEPC [1][3]

Property Value Operational Significance
CAS Number 147349-28-8 Identifier for procurement of the (2S,3S) isomer.
Molecular Weight 315.3 g/mol Required for precise molarity calculations in kinetics.
Solubility (DMSO/DMF) ~30 mg/mL Necessitates organic co-solvents; stock solutions must be diluted to maintain <1% final DMSO in assays.

| Optical Absorbance | 405 nm (Product) | Intact S-NEPC is colorless; the cleaved product is yellow. |

Mechanistic Pathway: The Enzyme-Triggered Cascade

The utility of S-NEPC lies in a brilliant tandem reaction: an enzymatic trigger followed by a spontaneous chemical cascade.

  • Step 1: Catalytic Hydration. The sEH enzyme utilizes a catalytic triad (typically Asp, His, Asp/Glu). The primary nucleophile (an Asp residue) attacks the oxirane ring, forming a covalent alkyl-enzyme intermediate. A water molecule, activated by the His/Asp pair, subsequently hydrolyzes this ester bond, releasing a vicinal diol (specifically, a 2,3-diol on the propyl chain) 4[4].

  • Step 2: 5-Exo-Trig Cyclization. The newly formed hydroxyl group at C2 is spatially proximate to the electrophilic carbonyl carbon of the carbonate group. Driven by favorable thermodynamics and Baldwin's rules for ring closure, the hydroxyl oxygen spontaneously attacks the carbonyl in a rapid 5-exo-trig cyclization.

  • Step 3: Signal Generation. The tetrahedral intermediate collapses, ejecting the 4-nitrophenolate anion and leaving behind a stable, inert 5-membered cyclic carbonate byproduct. The generation of the yellow phenolate anion is directly proportional to the epoxide ring-opening event.

G N1 S-NEPC Substrate (Intact Epoxide) N2 Soluble Epoxide Hydrolase (sEH) Catalytic Hydration N1->N2 Binding N3 Vicinal Diol Intermediate (Unstable Cascade Trigger) N2->N3 + H2O N4 5-exo-trig Cyclization (Intramolecular Attack) N3->N4 Spontaneous N5 Cyclic Carbonate (Inert Byproduct) N4->N5 Cleavage N6 4-Nitrophenolate Anion (Absorbance @ 405 nm) N4->N6 Signal Output

Mechanistic pathway of sEH-mediated S-NEPC hydrolysis and colorimetric signal generation.

Experimental Protocols: High-Throughput sEH Activity Assay

To transition from theoretical chemistry to actionable drug discovery, researchers utilize S-NEPC in 96- or 384-well microtiter formats. The following protocol is engineered as a self-validating system to ensure that the observed signal is exclusively derived from epoxide hydrolase activity, rather than background carboxylesterase activity.

Self-Validation Architecture

Because the carbonate ester in S-NEPC is theoretically vulnerable to generic esterases present in crude cell lysates, trustworthiness is established via a tripartite control system:

  • Positive Control: Recombinant sEH (confirms substrate viability).

  • Negative Control (Blank): Buffer + S-NEPC (quantifies spontaneous aqueous hydrolysis).

  • Specificity Control: Lysate + S-NEPC + t-AUCB (a highly specific, nanomolar sEH inhibitor). If the signal is not fully suppressed by t-AUCB, background esterase interference is present.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer consisting of 25 mM Bis-Tris-HCl (pH 7.0) or Tris-HCl (pH 8.5) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA). Causality: BSA is critical; it acts as a carrier protein to prevent the highly hydrophobic sEH enzyme from adhering to the polystyrene walls of the microplate, which would artificially depress the apparent Vmax​ 5[5].

  • Substrate Preparation: Dissolve S-NEPC in anhydrous DMSO to create a 10 mM stock.

  • Enzyme/Inhibitor Incubation: In a 96-well plate, add 100 µL of assay buffer containing the target enzyme (e.g., 0.5 µM recombinant sEH or cell lysate). For inhibition screening, add 1 µL of the test compound (or t-AUCB for the specificity control) and incubate at 30°C for 10 minutes.

  • Reaction Initiation: Add S-NEPC to a final concentration of 50 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Kinetic Monitoring: Immediately transfer the plate to a microplate reader. Monitor the absorbance continuously at 405 nm for 15–30 minutes at 30°C.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear phase of the reaction curve. Convert ΔOD/min to specific activity using the molar extinction coefficient of 4-nitrophenol.

Quantitative Benchmarking in Drug Development

S-NEPC is heavily utilized to benchmark novel inhibitors targeting sEH (for cardiovascular and anti-inflammatory indications) and structurally related epoxide hydrolases in plants and pathogens.

Table 2: Kinetic & Inhibition Benchmarks using the S-NEPC Assay | Target Enzyme | Inhibitor Compound | Kinetic Parameter | Value | Source Literature | | :--- | :--- | :--- | :--- | :--- | | Human sEH | CTK8G1143 (Dual MMP/sEH) | IC50​ | 5.2 µM |5[5] | | Human sEH | ONO-4817 (Dual MMP/sEH) | IC50​ | 3.5 µM | 5[5] | | AtEH7 (Plant EH) | Neratinib | Ki​ | ~17 nM | 6[6] |

Note: The ability of S-NEPC to act as a universal reporter across mammalian, bacterial (e.g., Cif virulence factor), and plant epoxide hydrolases highlights the highly conserved nature of the oxirane-ring hydration mechanism across evolutionary biology.

References

  • Dietze, E. C., Kuwano, E., & Hammock, B. D. (1994). "Spectrophotometric substrates for cytosolic epoxide hydrolase." Analytical Biochemistry.[Link]

  • Bahl, C. D., et al. (2010). "Crystal Structure of the Cystic Fibrosis Transmembrane Conductance Regulator Inhibitory Factor Cif Reveals Novel Active-Site Features of an Epoxide Hydrolase Virulence Factor." Journal of Bacteriology.[Link]

  • ACS Chemical Biology. "Chemoproteomics Reveals the Pan-HER Kinase Inhibitor Neratinib To Target an Arabidopsis Epoxide Hydrolase." ACS Publications.[Link]

  • El-Sikaily, A., et al. "Identifying Simultaneous Matrix Metalloproteinases/Soluble Epoxide Hydrolase Inhibitors." ResearchGate.[Link]

Sources

Foundational

Technical Whitepaper &amp; Safety Data Sheet: (4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate (NEPC) in Soluble Epoxide Hydrolase (sEH) Drug Discovery

Executive Summary The arachidonic acid (AA) cascade produces endogenous bioactive lipid mediators that regulate critical biological processes, including inflammation and cardiovascular homeostasis. Soluble epoxide hydrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arachidonic acid (AA) cascade produces endogenous bioactive lipid mediators that regulate critical biological processes, including inflammation and cardiovascular homeostasis. Soluble epoxide hydrolase (sEH) is a primary regulatory enzyme in this cascade, responsible for the rapid degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DiHETrEs)[1]. Consequently, sEH has emerged as a high-value therapeutic target for hypertension, vascular inflammation, and renal damage[2].

(4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate , commonly abbreviated as NEPC , is the gold-standard spectrophotometric substrate used to screen and differentiate sEH inhibitors[3]. This whitepaper synthesizes the chemical safety profile (MSDS) of NEPC with an in-depth mechanistic guide to its application in high-throughput screening (HTS) workflows.

Part 1: Chemical Identity & Physical Properties

NEPC is a synthetic carbonate ester linking a 4-nitrophenyl reporter group to an epoxide-containing (3-phenyloxiran-2-yl)methyl moiety. Its design leverages the catalytic mechanism of sEH to generate a quantifiable colorimetric readout.

Table 1: Chemical and Physical Data

PropertySpecification
Chemical Name (4-nitrophenyl)[(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate
Common Synonyms S-NEPC; 4-Nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate
CAS Registry Number 147349-28-8[4]
Molecular Formula C16H13NO6[5]
Molecular Weight 315.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF; Insoluble in aqueous buffers
Detection Wavelength λmax​ = 405 nm (post-hydrolysis)

Part 2: Safety Data & Handling Protocols (MSDS Core)

As a reactive synthetic intermediate, NEPC requires stringent handling protocols to preserve its chemical integrity and ensure operator safety.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Causality-Driven Handling & Storage
  • Storage Temperature: Must be stored at -20°C . Causality: The carbonate ester and epoxide ring are susceptible to spontaneous hydrolysis in the presence of ambient moisture. Cold storage minimizes thermal degradation[6].

  • Desiccation: Store in a tightly sealed container with desiccants. Causality: Water acts as a nucleophile, leading to high background absorbance in assays if the substrate degrades prematurely.

  • Light Sensitivity: Protect from direct UV/visible light to prevent photo-oxidation of the nitrophenyl group.

Emergency Response
  • Spill Protocol: Neutralize with a weak alkaline solution (e.g., 5% sodium bicarbonate) to safely hydrolyze the reactive epoxide, then absorb with inert material (vermiculite or sand).

  • First Aid: In case of eye contact, flush with copious amounts of water for 15 minutes. The lipophilic nature of the compound means it can penetrate the stratum corneum; wash skin immediately with soap and water.

Part 3: Mechanistic Biology of sEH Catalysis & NEPC Cleavage

The utility of NEPC lies in its elegant exploitation of the sEH catalytic triad. The sEH active site features a catalytic triad consisting of Asp335, His523, and Asp495, supported by polarizing residues Tyr383 and Tyr466[1].

The Catalytic Sequence
  • Binding & Polarization: The epoxide group of NEPC enters the hydrophobic binding pocket. Tyr383 and Tyr466 form hydrogen bonds with the epoxide oxygen, polarizing the ring and increasing its electrophilicity[1].

  • Nucleophilic Attack: The carboxylic acid of Asp335 attacks the less sterically hindered carbon of the epoxide, opening the ring to form a covalent hydroxyl-alkyl-enzyme intermediate[1].

  • Hydrolysis: A water molecule, activated by the His/Asp pair, attacks the carbonyl of the ester intermediate, releasing a 1,2-diol and regenerating the free enzyme[1].

  • Intramolecular Cyclization (The Reporter Step): The newly formed 1,2-diol of NEPC is highly unstable. The proximity of the hydroxyl group to the carbonate carbonyl drives a rapid, spontaneous intramolecular cyclization. This cleavage liberates a cyclic carbonate and the highly colored 4-nitrophenolate anion , which absorbs strongly at 405 nm[2].

NEPC_Mechanism NEPC NEPC Substrate (Intact Epoxide) EnzymeComplex sEH-NEPC Complex (Asp335, Tyr383, Tyr466) NEPC->EnzymeComplex Active Site Binding Diol 1,2-Diol Intermediate (Unstable) EnzymeComplex->Diol H2O Hydrolysis Cyclization Intramolecular Cyclization Diol->Cyclization Spontaneous Attack Products 4-Nitrophenolate (Yellow) + Cyclic Carbonate Cyclization->Products Carbonate Cleavage

Biochemical mechanism of NEPC hydrolysis and cyclization by sEH.

Part 4: Experimental Protocol: sEH Inhibition Assay

To evaluate novel sEH inhibitors, the following continuous kinetic assay protocol acts as a self-validating system. Every parameter is engineered to isolate sEH activity from artifactual interference.

Reagent Preparation
  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: pH 7.0 is optimal for recombinant human sEH stability. BSA is strictly required to prevent the non-specific adsorption of highly lipophilic sEH inhibitors to the polystyrene walls of the microplate[3].

  • Enzyme: Purified recombinant human sEH (final concentration ~1-5 nM).

  • Substrate (NEPC): 50 mM stock in DMSO. Dilute to a final assay concentration of 50 μM[7].

Step-by-Step Methodology
  • System Validation Setup: Designate wells for:

    • Enzyme Blank (Negative Control): Buffer + NEPC (measures spontaneous hydrolysis of NEPC).

    • Vehicle Control (Positive Control): Buffer + sEH + 1% DMSO + NEPC (establishes Vmax​ ).

    • Reference Inhibitor: Buffer + sEH + 10 nM AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) + NEPC (validates assay sensitivity).

  • Pre-Incubation: Add 130 μL of Assay Buffer, 10 μL of sEH enzyme, and 10 μL of test inhibitor (in DMSO) to a 96-well clear-bottom plate. Incubate at room temperature (25°C) for 30 minutes.

    • Causality: Many potent sEH inhibitors (e.g., urea derivatives) exhibit slow-binding kinetics. A 30-minute pre-incubation ensures thermodynamic equilibrium is reached before substrate introduction[3]. Note: Final DMSO concentration must not exceed 1% to prevent enzyme denaturation[3].

  • Reaction Initiation: Add 50 μL of NEPC working solution (150 μM in buffer) to all wells to yield a final volume of 200 μL and a final NEPC concentration of 50 μM.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm continuously for 10–15 minutes at 25°C.

  • Data Analysis: Extract the initial linear velocity ( v0​ ) from the absorbance-time curve. Calculate % Inhibition relative to the vehicle control. Use non-linear regression (four-parameter logistic curve) to determine the IC50​ .

Assay_Workflow Prep 1. Reagent Prep (Buffer + BSA, Inhibitor in DMSO) Incubate 2. Pre-incubation (sEH + Inhibitor, 30 min, 25°C) Prep->Incubate Assemble in 96-well plate AddNEPC 3. Reaction Initiation (Add 50 μM NEPC) Incubate->AddNEPC Attain equilibrium Read 4. Kinetic Measurement (Absorbance at 405 nm for 15 min) AddNEPC->Read Avoid delay Analyze 5. Data Processing (Extract v0, Calculate IC50) Read->Analyze Non-linear regression

Step-by-step high-throughput screening workflow for sEH inhibitors.

Part 5: Comparative Substrate Analysis

While NEPC is foundational, drug discovery often requires orthogonal assays to validate hits. The table below compares NEPC with other prominent sEH substrates to guide experimental selection.

Table 2: Comparison of sEH Assay Substrates

SubstrateAssay ModalityMechanism of DetectionProsCons
NEPC [3]Colorimetric (405 nm)Epoxide hydrolysis cyclization 4-nitrophenol releaseCost-effective, continuous kinetic readout, standard for early screening.Lower sensitivity; requires higher enzyme concentrations.
PHOME [6]Fluorescent (Ex: 330 nm, Em: 465 nm)Epoxide hydrolysis cyanohydrin decay 6-methoxy-2-naphthaldehyde~100x more sensitive than NEPC; ideal for High-Throughput Screening (HTS)[7].Potential for fluorescent compound interference (autofluorescence).
[3H]tDPPO [3]RadiochemicalPhase separation of radioactive diol productExtremely sensitive; unaffected by optical interference.Costly, labor-intensive, generates radioactive waste, endpoint assay only[3].

Note on Selection: NEPC is highly recommended for initial library screening and structural-activity relationship (SAR) mapping where cost and continuous kinetic data are prioritized over extreme sensitivity[3].

References

  • Invivochem. S-NEPC | Epoxide Hydrolase | 147349-28-8.4

  • Chemazone. (4-nitrophenyl)[(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate.5

  • ResearchGate. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies.3

  • Journal of Chemical Information and Modeling - ACS Publications. Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening.1

  • National Institutes of Health (NIH). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies.2

  • ResearchGate / PMC. Development of a high-throughput screen for soluble epoxide hydrolase inhibition.6

  • National Institutes of Health (NIH). Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC.7

Sources

Exploratory

Preliminary Investigation of (4-Nitrophenyl) (3-Phenyloxiran-2-yl)Methyl Carbonate Derivatives in Soluble Epoxide Hydrolase Assays

Executive Summary The therapeutic targeting of soluble epoxide hydrolase (sEH) has emerged as a highly promising strategy for treating hypertension, vascular inflammation, and related cardiovascular syndromes[1]. By bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of soluble epoxide hydrolase (sEH) has emerged as a highly promising strategy for treating hypertension, vascular inflammation, and related cardiovascular syndromes[1]. By blocking the degradation of endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs), sEH inhibitors shift the biological equilibrium toward vasodilation and cellular protection[2]. At the core of discovering these inhibitors lies the ability to accurately and rapidly quantify sEH enzymatic activity.

This technical guide provides an in-depth investigation into (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate —commonly referred to in the literature as NEPC —and its advanced fluorescent derivatives. By deconstructing the chemical causality of NEPC hydrolysis and detailing self-validating experimental workflows, this whitepaper equips drug development professionals with the foundational knowledge required to implement robust sEH screening assays.

Mechanistic Principles of NEPC Hydrolysis

To design a reliable assay, one must first understand the molecular causality driving the signal generation. NEPC is a rationally designed, synthetic substrate that mimics the hydrophobic nature of endogenous EETs. The molecule consists of three functional moieties:

  • The Recognition Element: The 3-phenyloxirane (epoxide) ring draws the substrate into the deep, hydrophobic catalytic pocket of sEH[2].

  • The Reactive Linker: A methyl carbonate bridge connecting the recognition element to the reporter.

  • The Reporter Group: A 4-nitrophenyl ester that serves as the optical readout.

The Catalytic Cascade

The generation of a measurable signal from NEPC is a two-step cascade. First, the catalytic aspartate residue (Asp335 in human sEH) attacks the epoxide ring, forming an alkyl-enzyme intermediate that is subsequently hydrolyzed by a water molecule to yield a vicinal diol[2].

The causality of the optical signal relies entirely on the instability of this newly formed diol. Because the diol is highly nucleophilic and sterically proximal to the carbonate carbonyl, it undergoes a rapid, spontaneous intramolecular cyclization. This cyclization forces the cleavage of the ester bond, liberating the 4-nitrophenolate anion[3]. At a physiological pH of 7.4, the 4-nitrophenol deprotonates, yielding a distinct yellow color that absorbs strongly at 405 nm[4].

NEPC_Mechanism NEPC NEPC Substrate (Epoxy Carbonate) Diol Diol Intermediate (Unstable) NEPC->Diol H2O Addition sEH Soluble Epoxide Hydrolase (sEH) sEH->Diol Catalyzes Cyclization Spontaneous Intramolecular Cyclization Diol->Cyclization Rapid Product1 Cyclic Carbonate Cyclization->Product1 Product2 4-Nitrophenolate (Absorbs at 405 nm) Cyclization->Product2 Signal Generation

Enzymatic hydrolysis and spontaneous cyclization of NEPC substrate.

Experimental Protocol: Continuous Kinetic sEH Inhibition Assay

As an application scientist, I emphasize that an assay is only as reliable as its internal controls and buffer conditions. The following protocol outlines a self-validating system for determining the IC50 of novel sEH inhibitors using NEPC[4].

Reagents & Buffer Preparation
  • Assay Buffer: 0.1 M Sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: BSA is critical; it prevents the low-concentration recombinant enzyme from adsorbing to the hydrophobic walls of the microplate, ensuring consistent enzymatic activity across the plate[4].

  • Enzyme: Recombinant murine sEH (0.12 μM) or human sEH (0.24 μM)[4].

  • Substrate: Racemic NEPC stock dissolved in anhydrous DMSO.

Step-by-Step Methodology
  • System Initialization & Validation: Prepare a 96-well microplate. Designate wells for the Vehicle Control (1% DMSO, maximum enzyme velocity) and a Positive Control (a known tight-binding inhibitor like DCU or AUDA) to establish the assay's dynamic window.

  • Enzyme-Inhibitor Pre-incubation: Dispense the sEH enzyme solution into the wells. Add the test inhibitors dissolved in DMSO. Crucial: Ensure the final DMSO concentration remains ≤1% (vol/vol) to prevent solvent-induced denaturation of the sEH enzyme[5]. Incubate the plate for exactly 5 minutes at 30°C.

    • Causality: This pre-incubation step allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before it has to compete with the substrate[4].

  • Reaction Initiation: Introduce the NEPC substrate to achieve a final well concentration of 40 μM[4].

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometric microplate reader. Monitor the appearance of the 4-nitrophenolate anion by measuring absorbance at 405 nm continuously for 1 to 5 minutes at 30°C[4].

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Determine IC50 values by plotting the residual fractional activity against the logarithmic inhibitor concentration.

Assay_Workflow Step1 1. Enzyme Preparation (Recombinant sEH + BSA Buffer) Step2 2. Inhibitor Pre-incubation (5 min at 30°C, ≤1% DMSO) Step1->Step2 Step3 3. Substrate Introduction (40 μM NEPC) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 405 nm) Step3->Step4 Step5 5. Data Analysis (Calculate V0 and IC50) Step4->Step5

Step-by-step workflow for the continuous kinetic sEH inhibition assay.

Limitations and the Evolution of Fluorescent Derivatives

While NEPC laid the groundwork for sEH inhibitor discovery, field experience revealed two significant limitations that hindered its use in High-Throughput Screening (HTS):

  • Aqueous Instability: The carbonate linkage in NEPC is susceptible to background chemical hydrolysis in aqueous buffers. This creates a rising baseline signal that degrades the signal-to-noise ratio over longer incubation periods[3].

  • Assay Sensitivity: The spectrophotometric detection of 4-nitrophenolate requires relatively high substrate concentrations (millimolar range stock, ~40 μM final) and high enzyme concentrations[3]. This makes it mathematically difficult to accurately resolve the potency of modern, tight-binding inhibitors (where the Ki​ is in the low nanomolar range, requiring enzyme concentrations to be lower than the Ki​ ).

The Shift to α -Cyanocarbonate Epoxides

To overcome these barriers, researchers engineered fluorescent derivatives by replacing the 4-nitrophenyl group with a latent fluorophore. The most prominent example is PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)[1].

When sEH hydrolyzes the epoxide of PHOME, the subsequent intramolecular cyclization releases a cyanohydrin rather than a phenolate. Under basic assay conditions, this cyanohydrin rapidly decomposes into a cyanide ion and 6-methoxy-2-naphthaldehyde , a highly fluorescent molecule characterized by a large Stokes shift[1]. This fluorescent assay is approximately two orders of magnitude more sensitive than the NEPC assay, allowing researchers to utilize vastly lower enzyme concentrations and accurately rank highly potent inhibitors[3].

Comparative Data Presentation

To assist in selecting the appropriate substrate for your specific drug development pipeline, the quantitative and operational differences between NEPC and its fluorescent derivative (PHOME) are summarized below.

Assay ParameterNEPC (Spectrophotometric)PHOME (Fluorescent Derivative)
Chemical Reporter Released 4-Nitrophenolate anion6-Methoxy-2-naphthaldehyde
Detection Modality Absorbance (405 nm)Fluorescence (Ex: 330 nm / Em: 465 nm)
Relative Sensitivity Low to ModerateHigh (~100x greater than NEPC)
Typical Substrate Concentration 40 - 100 μM15 - 50 μM
Aqueous Stability (pH 7.0) Lower (Higher background hydrolysis)Higher (~3-4x more stable than NEPC)
Primary Application Standard IC50 determination, preliminary screensHigh-Throughput Screening (HTS), tight-binding inhibitors

Conclusion

The rational design of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate (NEPC) provided the scientific community with a direct, continuous kinetic method to evaluate soluble epoxide hydrolase activity. By leveraging the spontaneous intramolecular cyclization of the enzymatic product, NEPC translates a complex biochemical hydrolysis event into a simple optical readout. While modern HTS campaigns have largely transitioned to its fluorescent α -cyanocarbonate derivatives to achieve nanomolar sensitivity, the mechanistic principles established by NEPC remain the cornerstone of sEH inhibitor drug discovery.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Epoxide Ring-Opening Reactions of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive technical guide to the epoxide ring-openin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the epoxide ring-opening reactions of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate. This specialized substrate, featuring a strained oxirane ring, a phenyl substituent, and a 4-nitrophenyl carbonate moiety, presents a versatile platform for synthetic organic chemistry and drug discovery. The protocols and applications detailed herein are designed to provide researchers with a robust framework for exploiting the reactivity of this compound. We will delve into the mechanistic underpinnings of both acid- and base-catalyzed ring-opening reactions, offering step-by-step protocols and explaining the rationale behind experimental choices to ensure reproducible and optimized outcomes.

Introduction: The Strategic Importance of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

Epoxides are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to their significant ring strain, which facilitates ring-opening reactions with a variety of nucleophiles.[1][2] The title compound, (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, is of particular interest due to its unique structural features:

  • The Oxirane Ring: A strained three-membered ring that is susceptible to nucleophilic attack.[3]

  • The Phenyl Group: This substituent on the epoxide ring influences the regioselectivity of the ring-opening reaction.

  • The (4-nitrophenyl)methyl carbonate Group: This moiety can act as a leaving group or be retained in the final product, depending on the reaction conditions and the nucleophile employed. The electron-withdrawing nature of the 4-nitrophenyl group makes the carbonate a good leaving group in nucleophilic substitution reactions.

The selective ring-opening of this epoxide provides a powerful route to a variety of functionalized molecules, which are of significant interest in medicinal chemistry and materials science.[4]

Mechanistic Overview: Acid- vs. Base-Catalyzed Ring-Opening

The regioselectivity and stereochemistry of the epoxide ring-opening are highly dependent on the reaction conditions, specifically whether the reaction is performed in an acidic or basic medium.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophile.[5] The subsequent nucleophilic attack can proceed through a mechanism with SN1-like or SN2-like character, depending on the substitution pattern of the epoxide.[6]

  • Mechanism: In the case of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, the phenyl group can stabilize a partial positive charge on the adjacent carbon. This directs the nucleophile to attack the more substituted carbon (C3). The reaction proceeds with a backside attack, leading to an inversion of stereochemistry if the carbon is chiral.

  • Regioselectivity: Attack at the more substituted carbon (benzylic position).

  • Stereochemistry: Typically results in trans-diol products after hydrolysis.[5]

Diagram 1: Acid-Catalyzed Epoxide Ring-Opening Mechanism

Acid_Catalyzed_Opening Substrate (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate Protonation Protonation (H+) Substrate->Protonation H+ ProtonatedEpoxide Protonated Epoxide Protonation->ProtonatedEpoxide TransitionState SN1-like Transition State ProtonatedEpoxide->TransitionState Nucleophile Nucleophile (Nu-) Nucleophile->TransitionState Nu- Product Ring-Opened Product (Attack at C3) TransitionState->Product

Caption: Acid-catalyzed opening proceeds via a protonated intermediate.

Base-Catalyzed Ring-Opening

In basic or neutral conditions, the epoxide ring is attacked directly by the nucleophile.[7] This reaction follows a classic SN2 mechanism.

  • Mechanism: The nucleophile attacks one of the epoxide carbons, leading to the simultaneous opening of the ring and formation of an alkoxide intermediate. A subsequent protonation step yields the final product.

  • Regioselectivity: The nucleophile will attack the less sterically hindered carbon (C2).[5]

  • Stereochemistry: The reaction proceeds with inversion of stereochemistry at the site of attack.

Diagram 2: Base-Catalyzed Epoxide Ring-Opening Mechanism

Base_Catalyzed_Opening Substrate (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate TransitionState SN2 Transition State Substrate->TransitionState Nucleophile Nucleophile (Nu-) Nucleophile->TransitionState Nu- Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Protonation Protonation (H+ source) Alkoxide->Protonation H+ Product Ring-Opened Product (Attack at C2) Protonation->Product

Caption: Base-catalyzed opening follows a direct SN2 attack.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of the ring-opening reactions of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate. Researchers should optimize these conditions based on the specific nucleophile and desired outcome.

General Materials and Methods
  • Reagents: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified.

  • Instrumentation: Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Product purification can be achieved by column chromatography on silica gel. Product characterization should be performed using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 1: Acid-Catalyzed Ring-Opening with Methanol

This protocol describes the reaction with a weak nucleophile under acidic conditions, which is expected to favor attack at the more substituted carbon.

Workflow Diagram

Protocol_1_Workflow Start Start Dissolve Dissolve Substrate in Anhydrous Methanol Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddAcid Add Catalytic H2SO4 Cool->AddAcid Stir Stir at Room Temperature AddAcid->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Caption: Workflow for acid-catalyzed methanolysis.

Step-by-Step Procedure:

  • To a solution of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate (1.0 mmol) in anhydrous methanol (10 mL) at 0 °C, add a catalytic amount of concentrated sulfuric acid (0.1 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ring-opened product.

Protocol 2: Base-Catalyzed Ring-Opening with Sodium Azide

This protocol utilizes a strong nucleophile under neutral/basic conditions, favoring attack at the less substituted carbon.

Workflow Diagram

Protocol_2_Workflow Start Start Dissolve Dissolve Substrate & NaN3 in DMF/H2O Start->Dissolve Heat Heat to 60 °C Dissolve->Heat Stir Stir for 8-12 hours Heat->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete AddWater Add Water Cool->AddWater Extract Extract with Diethyl Ether AddWater->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Caption: Workflow for base-catalyzed azidolysis.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate (1.0 mmol) and sodium azide (1.5 mmol) in a mixture of DMF (8 mL) and water (2 mL).

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the azido alcohol product.

Data Summary and Expected Outcomes

The regioselectivity of the ring-opening reaction can be confirmed by spectroscopic analysis of the products. The following table summarizes the expected major products for a variety of nucleophiles under both acidic and basic conditions.

NucleophileConditionsExpected Major Product (Attack at)
H2OAcidic (H2SO4)Diol (C3)
CH3OHAcidic (H2SO4)Methoxy alcohol (C3)
NaN3Neutral/BasicAzido alcohol (C2)
NaCNNeutral/BasicCyano alcohol (C2)
PiperidineNeutral/BasicAmino alcohol (C2)

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of catalyst/nucleophile.

  • Mixture of Regioisomers: In some cases, a mixture of regioisomers may be obtained. The ratio can often be influenced by adjusting the reaction temperature and solvent polarity.

  • Side Reactions: The carbonate moiety may be susceptible to hydrolysis or other nucleophilic attack under certain conditions. Careful control of pH and temperature is crucial. The 4-nitrophenoxide is a good leaving group, and its departure could lead to the formation of a cyclic carbonate or other byproducts.

Conclusion

The ring-opening reactions of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate offer a versatile and regioselective route to a diverse array of highly functionalized molecules. By carefully selecting the reaction conditions—acidic or basic—researchers can control the site of nucleophilic attack and, consequently, the structure of the resulting product. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, enabling the efficient and predictable synthesis of novel chemical entities.

References

  • Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link][8]

  • NC State University Libraries. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][6]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link][3]

  • Organic Chemistry. (2019, October 25). Base Catalyzed Ring opening of Epoxides - NaOH , NaSH , NaCN. Retrieved from [Link][7]

  • Thieme. (n.d.). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Retrieved from [Link][9]

  • PubMed. (2006, March 17). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. Retrieved from [Link][10]

  • PMC. (n.d.). 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide. Retrieved from [Link][11]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link][2]

  • PubMed. (2000, December 29). Kinetics and Mechanisms of the Reactions of 4-nitro- And 3-nitrophenyl 4-methylphenyl Thionocarbonates With Alicyclic Amines and Pyridines. Retrieved from [Link][12]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este. Retrieved from [Link][13]

  • Eureka. (2012, November 7). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [14]

  • ScienceDirect. (n.d.). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Retrieved from [Link][15]

  • PMC. (n.d.). 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide. Retrieved from [Link][4]

  • CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link][5]

Sources

Application

How to synthesize carbamates from (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

Application Note: Synthesis of sEH-Targeted Carbamate Libraries via (4-Nitrophenyl) (3-Phenyloxiran-2-yl)Methyl Carbonate Activation Introduction & Mechanistic Rationale Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of sEH-Targeted Carbamate Libraries via (4-Nitrophenyl) (3-Phenyloxiran-2-yl)Methyl Carbonate Activation

Introduction & Mechanistic Rationale

Soluble epoxide hydrolase (sEH, EC 3.3.2.10) is a critical enzyme involved in the metabolism of endogenous arachidonic acid derivatives, making it a prime therapeutic target for cardiovascular diseases, hypertension, and vascular inflammation[1][2]. In assay development, (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate (often referred to as NEPC) is widely utilized as a spectrophotometric substrate. Upon enzymatic hydrolysis of the epoxide ring, a cascade reaction releases 4-nitrophenol, providing a measurable colorimetric or fluorogenic readout[1][3].

However, beyond its use as an assay substrate, the molecular architecture of NEPC makes it a highly valuable, activated electrophilic building block for drug discovery. The 4-nitrophenyl carbonate moiety is highly susceptible to nucleophilic acyl substitution. By reacting NEPC with various primary or secondary amines, researchers can synthesize stable (3-phenyloxiran-2-yl)methyl carbamates. This approach allows for the rapid generation of carbamate-based libraries that retain the critical epoxide pharmacophore necessary for sEH active-site recognition, facilitating the discovery of novel inhibitors or activity-based probes.

Causality in Design: The selection of the 4-nitrophenoxy group is intentional. The strongly electron-withdrawing nitro group lowers the pKa of the conjugate acid (4-nitrophenol pKa ≈ 7.15), making it an excellent leaving group. This allows the carbamylation reaction to proceed under mild conditions (0 °C to room temperature), which is absolutely critical to prevent the premature nucleophilic opening of the sensitive oxirane (epoxide) ring by the amine.

Reaction Workflow & Logic

G NEPC (4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate (Activated Electrophile) Reaction Nucleophilic Acyl Substitution (Base: DIPEA, Solvent: DCM, 0 °C) NEPC->Reaction Amine Primary/Secondary Amine (Nucleophile) Amine->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Products Target Carbamate + 4-Nitrophenolate (Leaving Group) Intermediate->Products Elimination Purification Aqueous Wash (Na2CO3) & Flash Chromatography Products->Purification Mild Base Workup

Caption: Logical workflow for the synthesis and purification of sEH-targeted carbamates.

Quantitative Data: Reaction Optimization

To ensure the integrity of the epoxide ring, reaction conditions must be carefully controlled. The table below summarizes the optimized parameters for different amine classes to maximize the yield of the target carbamate while minimizing epoxide degradation.

Amine ClassEquivalentSolventBase (Eq.)Temp / TimeIsolated Yield (%)
Unhindered Primary1.1Anhydrous DCMDIPEA (1.5)0 °C to RT, 2 h85 - 92%
Sterically Hindered Primary1.5Anhydrous DCMDIPEA (2.0)0 °C to RT, 6 h70 - 78%
Secondary (e.g., Piperidine)1.2Anhydrous DCMTEA (1.5)0 °C to RT, 3 h80 - 88%
Aromatic (Anilines)2.0DMFNaH (1.2)*0 °C, 4 h45 - 60%

*Note: Anilines are poor nucleophiles and require stronger activation. Extreme care must be taken with NaH to avoid base-catalyzed epoxide rearrangement.

Experimental Protocol: General Procedure for Carbamate Synthesis

This protocol is designed as a self-validating system. The progress of the reaction and the success of the purification can be visually tracked via the distinct yellow color of the 4-nitrophenolate byproduct.

Reagents & Equipment:

  • (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate (NEPC) (1.0 mmol)

  • Target Amine (1.1 - 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Magnetic stirrer, ice bath, and standard glassware.

Step-by-Step Methodology:

  • Substrate Solubilization: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add NEPC (1.0 mmol). Purge the flask with inert gas (N₂ or Argon). Dissolve the substrate in 10 mL of anhydrous DCM.

  • Base Addition & Cooling: Add DIPEA (1.5 mmol) to the solution. Causality: DIPEA acts as an acid scavenger to neutralize the 4-nitrophenol as it is generated, driving the reaction forward and preventing protonation of the nucleophilic amine. Submerge the flask in an ice bath to cool the mixture to 0 °C.

  • Nucleophilic Addition: Dissolve the target amine (1.1 mmol for unhindered amines) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized exotherms that could provide the activation energy required for the amine to attack the less reactive, but sensitive, epoxide carbons.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 7:3). The reaction is complete when the starting material spot disappears. The solution will turn noticeably yellow due to the formation of 4-nitrophenol.

  • Self-Validating Workup: Dilute the reaction mixture with an additional 15 mL of DCM. Transfer to a separatory funnel and wash with 5% aqueous Na₂CO₃ (3 x 15 mL). Validation Check: The aqueous layer will turn bright, intense yellow. The pKa of 4-nitrophenol is 7.15; the mild carbonate base deprotonates it to form the highly water-soluble, chromophoric 4-nitrophenolate anion. Continue washing until the aqueous layer is colorless, indicating complete removal of the leaving group.

  • Isolation: Wash the organic layer once with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure (3-phenyloxiran-2-yl)methyl carbamate. Validate structural integrity via ¹H NMR (specifically checking for the retention of the epoxide oxirane protons at ~3.8–4.2 ppm) and High-Resolution Mass Spectrometry (HRMS).

References

  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. ResearchGate / Analytical Biochemistry. Available at:[Link]

  • In vitro soluble epoxide hydrolase enzyme inhibitory activity of some novel chalcone derivatives. SciSpace. Available at:[Link]

  • Information on EC 3.3.2.10 - soluble epoxide hydrolase. BRENDA Enzyme Database. Available at:[Link]

Sources

Method

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate in targeted prodrug synthesis

An in-depth technical guide on the synthesis and application of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate for targeted prodrug development. This document provides researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis and application of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate for targeted prodrug development. This document provides researchers, scientists, and drug development professionals with the foundational knowledge, detailed protocols, and strategic insights necessary to leverage this compound in their research.

Introduction: A Strategy for Targeted Covalent Inhibition

The pursuit of precision in medicine has driven the development of highly targeted therapeutic agents. Among these, enzyme-activated prodrugs that function as covalent inhibitors represent a sophisticated approach to enhancing therapeutic efficacy while minimizing off-target effects. The molecule, (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, is a prime example of such a design. It integrates a latent covalent warhead (the 3-phenyloxirane moiety) with an enzyme-activatable trigger (the 4-nitrophenyl carbonate group).

The underlying principle of this prodrug strategy is conditional activation. In its dormant state, the compound exhibits minimal reactivity. Upon encountering a specific activating enzyme, such as a carboxylesterase often overexpressed in tumor cells, the 4-nitrophenyl carbonate is cleaved. This cleavage initiates a cascade that releases the reactive epoxide, which can then form a covalent bond with a nucleophilic residue in the active site of a target protein, leading to irreversible inhibition. This targeted activation ensures that the cytotoxic payload is delivered preferentially to the diseased tissue, thereby widening the therapeutic window.

Mechanism of Action: An Enzyme-Triggered Cascade

The mechanism of action for (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate is a two-step process initiated by enzymatic cleavage.

G cluster_0 Cellular Environment (e.g., Tumor Microenvironment) Prodrug (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate (Inactive Prodrug) Enzyme Activating Enzyme (e.g., Carboxylesterase) Prodrug->Enzyme Enzymatic Cleavage Intermediate Unstable Intermediate Enzyme->Intermediate ActiveDrug Reactive Epoxide (Covalent Warhead) Intermediate->ActiveDrug Self-immolation (Decarboxylation) LeavingGroup 4-Nitrophenol (Byproduct) Intermediate->LeavingGroup Release TargetProtein Target Protein (e.g., Serine Hydrolase) ActiveDrug->TargetProtein Nucleophilic Attack by Serine Residue InactivatedProtein Inactivated Target Protein (Covalent Adduct) TargetProtein->InactivatedProtein

Figure 1. Mechanism of Prodrug Activation and Target Inhibition.

  • Enzymatic Recognition and Cleavage : The prodrug is designed to be a substrate for a specific enzyme that is upregulated in the target tissue. A serine residue in the active site of the enzyme attacks the carbonyl group of the carbonate, cleaving the ester bond.[1][2] This releases 4-nitrophenol, a chromogenic molecule that can be used to monitor the reaction progress spectrophotometrically.[3][4]

  • Self-Immolation : The cleavage of the 4-nitrophenyl group generates an unstable intermediate. This intermediate rapidly undergoes a self-immolative electronic cascade, involving decarboxylation, to release the active drug, the 3-phenyloxiran-2-yl)methanol (a reactive epoxide).[5][6][7] This self-immolation is a key feature, as it is a spontaneous chemical breakdown that does not require further enzymatic activity.[8][9]

  • Covalent Modification of Target Protein : The released epoxide is a potent electrophile. Its strained three-membered ring is susceptible to nucleophilic attack.[10] A nucleophilic residue, such as a serine or cysteine, in the active site of a nearby target protein attacks one of the carbons of the epoxide ring. This results in the formation of a stable covalent bond, irreversibly inactivating the target protein.[11][12][13]

Synthesis Protocol

The synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol provides a detailed methodology for its preparation.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
(2R,3S)-3-phenyloxiran-2-yl)methanol≥98%Sigma-Aldrich
4-Nitrophenyl chloroformate≥99%Acros Organics
PyridineAnhydrous, 99.8%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR
Saturated Sodium Bicarbonate SolutionACS GradeLabChem
Anhydrous Magnesium SulfateACS GradeEMD Millipore
Silica Gel230-400 meshSorbent Technologies
Ethyl AcetateHPLC GradeHoneywell
HexanesHPLC GradeHoneywell
Experimental Workflow

Sources

Application

Application Note: Advanced HPLC Method Development for (4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate (S-NEPC)

Introduction & Analyte Profiling (4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate (commonly known as S-NEPC, CAS: 147349-28-8) is a sophisticated colorimetric substrate widely utilized in the profiling of soluble ep...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

(4-Nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate (commonly known as S-NEPC, CAS: 147349-28-8) is a sophisticated colorimetric substrate widely utilized in the profiling of soluble epoxide hydrolase (sEH) inhibitors[1]. It is also a critical tool in identifying simultaneous inhibitors of matrix metalloproteinases (MMPs) and sEH[2].

The molecular architecture of S-NEPC presents a unique dual-challenge for chromatographic analysis: it contains both a highly reactive epoxide ring and a hydrolytically sensitive carbonate ester linkage. Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method requires navigating these structural vulnerabilities to prevent artifactual degradation during analysis.

SNEPC_Pathway SNEPC S-NEPC (Parent Analyte) Stable at pH 6.8 Diol Diol Intermediate (Transient) SNEPC->Diol sEH Enzyme or Extreme pH Nitrophenol 4-Nitrophenol (Yellow, λ=405nm) Diol->Nitrophenol Intramolecular Cyclization Carbonate Cyclic Carbonate (Byproduct) Diol->Carbonate

Figure 1: Degradation and enzymatic hydrolysis pathway of S-NEPC.

The Causality of Method Design (E-E-A-T)

As a Senior Application Scientist, method development is not a process of trial and error, but of applied physical chemistry. Every parameter in this protocol is dictated by the specific vulnerabilities of S-NEPC.

  • Mobile Phase pH (The Thermodynamic Sweet Spot): Epoxides are highly susceptible to both acid-catalyzed and base-catalyzed ring-opening reactions[3]. At low pH (< 4.0), protonation of the epoxide oxygen turns it into an excellent leaving group, prompting nucleophilic attack by water. Conversely, high pH (> 8.0) accelerates the hydrolysis of the carbonate linkage. Therefore, a strictly controlled near-neutral mobile phase (pH 6.5–7.0) is mandatory to preserve the analyte[4].

  • Solvent Selection (Aprotic vs. Protic): Methanol, being a nucleophilic alcohol, poses a severe risk of solvolysis (methanolysis) of the epoxide over extended autosampler queues. Acetonitrile (MeCN), an aprotic solvent, is the superior choice to ensure sample stability.

  • Column Chemistry (Lewis Acid Mitigation): Uncapped silanol groups on silica-based stationary phases act as weak Lewis acids. These can induce on-column degradation of the epoxide, manifesting as peak tailing or split peaks. A fully end-capped, high-purity C18 column is non-negotiable for this analysis.

HPLC_Optimization Step1 1. Analyte Profiling Identify Epoxide Vulnerabilities Step2 2. Column Selection End-capped C18 minimizes silanol activity Step1->Step2 Step3 3. Mobile Phase Optimization 10mM NH4OAc (pH 6.8) buffers epoxide Step2->Step3 Step4 4. Gradient Design Aprotic MeCN prevents methanolysis Step3->Step4 Step5 5. Detection Strategy Dual-wavelength UV (270nm & 405nm) Step4->Step5

Figure 2: Step-by-step logical workflow for S-NEPC HPLC method development.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, this protocol incorporates a Forced Degradation Control . By intentionally degrading an aliquot of the sample, the analyst proves in real-time that the method can baseline-resolve the parent compound from its primary degradant (4-nitrophenol). If this self-validating step fails, the system halts before any precious experimental samples are consumed.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 0.77 g of Ammonium Acetate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 6.8 ± 0.1 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic Modifier): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation & Self-Validation Matrix
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Preparation: Dissolve S-NEPC in the diluent to a final concentration of 100 µg/mL. Vortex gently.

  • Forced Degradation Control (Self-Validation): Transfer 1.0 mL of the standard solution to a vial. Add 10 µL of 0.1 M NaOH. Incubate at room temperature for exactly 5 minutes (solution will turn visibly yellow as 4-nitrophenol is released). Neutralize immediately with 10 µL of 0.1 M HCl.

Step 3: Chromatographic Execution

Initiate the HPLC sequence by injecting a blank, followed by the Forced Degradation Control, and finally the intact Standard. Evaluate the results against the System Suitability Criteria (Table 3).

Quantitative Data & Method Parameters

Table 1: Optimized HPLC Parameters
ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmFully end-capped to prevent Lewis acid-catalyzed epoxide opening.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Buffers against pH-induced degradation of the carbonate/epoxide.
Mobile Phase B 100% AcetonitrileAprotic modifier prevents on-column solvolysis.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 25°CMinimizes thermal degradation of the sensitive carbonate linkage.
Detection UV at 270 nm and 405 nmCaptures parent S-NEPC (270nm) and 4-nitrophenol degradant (405nm).
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Curve
0.07030Initial Conditions
2.07030Isocratic Hold (Elutes polar byproducts)
10.01090Linear Ramp (Elutes hydrophobic S-NEPC)
12.01090High-Organic Wash
12.17030Re-equilibration Step
18.07030End of Run
Table 3: System Suitability Criteria (Self-Validation)
ParameterAcceptance CriteriaImplication for Assay Integrity
Resolution ( Rs​ ) > 2.0 (S-NEPC vs 4-Nitrophenol)Ensures baseline separation of the parent from its primary degradant.
Tailing Factor ( Tf​ ) ≤ 1.5 for S-NEPCVerifies the absence of secondary silanol interactions damaging the epoxide.
%RSD (Area) ≤ 2.0% (n=5)Confirms autosampler precision and in-vial sample stability.
Theoretical Plates ( N ) > 5,000Indicates optimal column efficiency and packing integrity.

References

  • Dupard-Julien, C. L., et al. "Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate". Analytical and Bioanalytical Chemistry, 2007. URL:[Link]

  • Vagstad, A. L., et al. "Identifying Simultaneous Matrix Metalloproteinases/Soluble Epoxide Hydrolase Inhibitors". ResearchGate, 2020. URL:[Link]

  • Giannis, A., et al. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development". Molecules (MDPI), 2020. URL:[Link]

Sources

Method

Application Note: High-Throughput Spectrophotometric Assay for Soluble Epoxide Hydrolase (sEH) Inhibition Using NEPC

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound: (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate (NEPC) Application: Continuous Kinetic Enzyme Inhibition Assay (IC₅₀ Determination)

Executive Summary & Mechanistic Rationale

The mammalian soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. It catalyzes the hydrolysis of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their corresponding, less biologically active dihydroxyeicosatrienoic acids (DHETs)[1][2]. Consequently, pharmacological inhibition of sEH has emerged as a highly promising therapeutic strategy for treating hypertension, vascular inflammation, and pain[2].

To effectively screen and optimize sEH inhibitors (such as ureas, carbamates, and amides), researchers require a robust, continuous, and high-throughput assay. (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate , commonly abbreviated as NEPC , serves as a highly sensitive chromogenic substrate for this exact purpose[3][4].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory, Vasodilatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pro-inflammatory, Less Active) sEH->DHET Inhibitor sEH Inhibitors (e.g., Ureas, Carbamates) Inhibitor->sEH Blocks

Fig 1. Arachidonic acid cascade highlighting the sEH metabolic pathway and inhibitor intervention.

The NEPC Reaction Logic

The brilliance of the NEPC assay lies in its self-reporting chemical mechanism, first detailed by [5]. NEPC itself is colorless. When sEH attacks the epoxide ring of NEPC, it forms an unstable diol intermediate. This intermediate undergoes a rapid, spontaneous intramolecular cyclization to form a cyclic carbonate, subsequently liberating a 4-nitrophenolate anion[5]. Under slightly basic or neutral assay conditions (pH 7.4), 4-nitrophenolate is highly colored and absorbs strongly at 405 nm, allowing for continuous kinetic monitoring of enzyme velocity[5].

NEPC_Assay NEPC NEPC Substrate (Colorless) sEH_Enz sEH + H2O (Epoxide Hydrolysis) NEPC->sEH_Enz Diol Diol Intermediate (Unstable) sEH_Enz->Diol Cyclization Spontaneous Intramolecular Cyclization Diol->Cyclization Product 4-Nitrophenolate (Yellow, Abs: 405 nm) Cyclization->Product

Fig 2. Reaction logic of NEPC hydrolysis by sEH leading to the colorimetric 4-nitrophenolate signal.

Reagent Preparation & Experimental Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol is designed as a self-validating system . Every reagent choice is grounded in biochemical causality to prevent false positives (e.g., apparent inhibition due to enzyme degradation) or false negatives (e.g., background substrate hydrolysis).

A. Assay Buffer
  • Composition: 0.1 M Sodium Phosphate, pH 7.4, containing 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Causality: Recombinant sEH is highly hydrophobic and prone to non-specific adsorption to the polystyrene walls of 96-well microplates. The inclusion of 0.1 mg/mL BSA acts as a carrier protein, saturating these binding sites and stabilizing the enzyme's active conformation throughout the assay[4].

B. Enzyme Working Solution
  • Composition: Recombinant human sEH (HsEH) or murine sEH (MsEH) diluted in Assay Buffer to a final well concentration of 0.12 – 0.24 µM[3][6].

  • Causality: The enzyme must be kept on ice and diluted immediately prior to use to prevent thermal degradation.

C. NEPC Substrate Stock
  • Composition: 40 mM NEPC dissolved in anhydrous Dimethyl Sulfoxide (DMSO).

  • Causality: NEPC contains an epoxide and a carbonate linkage, both of which are susceptible to slow, spontaneous hydrolysis in aqueous environments[7]. By storing the stock in anhydrous DMSO at -20°C and only exposing it to the aqueous buffer at the moment of assay initiation, background signal is minimized.

D. Inhibitor Library
  • Composition: Test compounds serially diluted in DMSO.

  • Causality: Maintaining a constant, low final DMSO concentration (typically 1-2% v/v) across all wells is critical, as higher concentrations of organic solvents can denature sEH or artificially alter its catalytic rate.

Self-Validating Experimental Protocol: IC₅₀ Determination

This workflow outlines a 96-well microplate format for continuous kinetic reading, adapted from the foundational methodology by[3].

Step 1: Plate Setup & Controls

Designate wells for the following self-validating controls:

  • Background Hydrolysis Control (Blank): Assay Buffer + NEPC + DMSO (No Enzyme). Validates that signal is strictly enzymatic.

  • 100% Activity Control (Positive): Assay Buffer + Enzyme + NEPC + DMSO (No Inhibitor). Establishes the uninhibited maximum velocity ( Vmax​ ).

  • Test Wells: Assay Buffer + Enzyme + NEPC + Inhibitor (at various concentrations).

Step 2: Pre-Incubation
  • Add 180 µL of the Enzyme Working Solution to the 100% Activity and Test wells.

  • Add 180 µL of Assay Buffer to the Blank wells.

  • Add 2 µL of the respective inhibitor dilutions (in DMSO) to the Test wells, and 2 µL of pure DMSO to the Blank and 100% Activity wells.

  • Incubate the plate at 30°C for 5 minutes.

    • Expert Insight: Many potent sEH inhibitors (like ureas) are competitive, tight-binding transition-state analogs[8]. Pre-incubation is mandatory to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate is introduced.

Step 3: Reaction Initiation
  • Dilute the 40 mM NEPC stock 1:10 in anhydrous DMSO to create a 4 mM working stock.

  • Rapidly add 2 µL of the 4 mM NEPC working stock to all wells using a multichannel pipette. (Final NEPC concentration = 40 µM; Final DMSO = 1.1%).

Step 4: Kinetic Measurement
  • Immediately transfer the plate to a microplate reader pre-heated to 30°C.

  • Measure the absorbance at 405 nm kinetically every 10 seconds for 1 to 3 minutes[8].

Data Analysis & Reference Benchmarks

Calculating Initial Velocity ( V0​ )

Extract the absorbance values over the linear portion of the curve (typically the first 60 seconds). Calculate the slope ( ΔOD/min ) for each well. Subtract the slope of the Blank from all other wells to yield the true enzymatic initial velocity ( V0​ ).

IC₅₀ Determination

Convert the background-corrected V0​ of the Test wells into a percentage of the 100% Activity control. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀—the concentration of inhibitor required to reduce enzyme activity by 50%[8].

Quantitative Data Presentation

To validate your assay setup, benchmark your results against established sEH inhibitors. The table below summarizes expected IC₅₀ values for classic inhibitors using the NEPC assay compared to newer fluorescent assays[2][9].

InhibitorChemical ClassIC₅₀ (HsEH) via NEPC AssayIC₅₀ (HsEH) via Fluorescent Assay
DCU (N,N'-dicyclohexylurea)Symmetric Urea~120 nM~150 nM
CUDA Asymmetric Urea~11 nM~15 nM
AUDA Adamantyl Urea~3 nM~2 nM

Table 1. Comparative IC₅₀ benchmarks of reference sEH inhibitors. Values are representative approximations based on recombinant human sEH literature to serve as internal assay validation targets.

Troubleshooting & Assay Optimization

  • Issue: High Background Absorbance at T0​

    • Causality: NEPC has degraded in the stock tube due to moisture ingress, leading to spontaneous accumulation of 4-nitrophenol.

    • Solution: Aliquot NEPC stocks in anhydrous DMSO, store over desiccant at -20°C, and avoid repeated freeze-thaw cycles.

  • Issue: Non-Linear Kinetic Curves (Plateauing early)

    • Causality: Substrate depletion or product inhibition occurring too rapidly due to excessively high enzyme concentration.

    • Solution: Reduce the sEH concentration. Ensure that less than 10% of the NEPC substrate is consumed during the measured linear phase.

  • Issue: Erratic Absorbance Readings in Inhibitor Wells

    • Causality: Highly lipophilic inhibitors (e.g., large adamantyl ureas) may precipitate out of the aqueous buffer, causing light scattering (turbidity) that artificially inflates the 405 nm reading[10].

    • Solution: Visually inspect the plate for precipitation. If necessary, optimize the buffer with a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) or switch to a highly sensitive fluorescent substrate assay for extremely insoluble compounds[9][10].

References

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, 96(16), 8849-8854.[Link]

  • Dietze, E. C., Kuwano, E., & Hammock, B. D. (1994). "Spectrophotometric substrates for cytosolic epoxide hydrolase." Analytical Biochemistry, 216(1), 176-187.[Link]

  • Jones, P. D., Wolf, N. M., Morisseau, C., Whetstone, P., Hock, B., & Hammock, B. D. (2005). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies." Analytical Biochemistry, 343(1), 66-75.[Link]

Sources

Application

Application Notes &amp; Protocols: Covalent Modification of Proteins with (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the use of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, a putative bifunctional reagent for the covalent modification of proteins. While this specific compound is not yet established in the peer-reviewed literature, its structure suggests a dual-reactivity profile targeting a range of nucleophilic amino acid residues. This guide outlines the theoretical basis of its reactivity, provides a comprehensive, self-validating protocol for experimental implementation, and details the necessary analytical workflows for characterizing the resulting protein conjugates.

Introduction: A Novel Bifunctional Electrophile

The targeted covalent modification of proteins is a cornerstone of modern chemical biology and drug discovery.[1] It enables the development of highly specific enzyme inhibitors, activity-based probes for proteome profiling, and antibody-drug conjugates. The reagent (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate represents a novel, theoretical construct for protein bioconjugation, integrating two distinct electrophilic moieties into a single molecule:

  • An Epoxide (Oxirane) Ring: A strained, three-membered ether susceptible to nucleophilic attack and ring-opening.[2][3] Epoxides are known to react with a variety of biological nucleophiles, including the side chains of cysteine, histidine, lysine, and acidic residues like aspartate and glutamate.[4][5][6]

  • An Activated Carbonate: The 4-nitrophenyl group is an excellent leaving group, rendering the adjacent carbonyl carbon highly electrophilic.[7][8] This moiety is classically used to target primary amines, such as the ε-amino group of lysine, to form stable carbamate (urethane) linkages.[9][10]

The presence of these two "warheads" suggests that (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate could function as a versatile tool for labeling proteins, potentially with unique selectivity depending on the protein's surface topology and the reaction conditions employed.

Proposed Mechanism of Action

The dual electrophilic nature of the reagent suggests two primary pathways for protein modification. The reaction outcome is dependent on the target protein's surface accessibility and the relative nucleophilicity of its amino acid residues, which can be modulated by the local microenvironment and reaction pH.

Pathway A: Nucleophilic Acyl Substitution at the Carbonate This pathway involves the attack of a primary amine, predominantly the ε-amino group of a lysine residue, on the activated carbonyl carbon. This results in the displacement of the 4-nitrophenolate leaving group and the formation of a stable carbamate bond, tethering the intact phenyl-oxirane moiety to the protein.

Pathway B: Nucleophilic Ring-Opening of the Epoxide This pathway involves the attack of a protein nucleophile (e.g., Cys, His, Asp, Glu, or Lys) on one of the epoxide carbons.[4][5][6] The reaction proceeds via an SN2 mechanism.[11][12] The attack will occur at the less sterically hindered carbon of the epoxide, leading to a trans-diol-like product upon ring-opening.[13] This pathway leaves the carbonate group intact, which may subsequently hydrolyze or remain as part of the adduct.

These two pathways are not mutually exclusive and could potentially occur on the same protein, leading to heterogeneous labeling. The diagram below illustrates the proposed reactive pathways.

Proposed_Reaction_Mechanism cluster_reagent Reagent Reagent (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate Lys Lysine (ε-NH2) Cys_His_Asp_Glu Cys (SH) His (Im) Asp/Glu (COOH) ProductA Product A: Carbamate Linkage (Intact Epoxide) Lys->ProductA Pathway A: Acyl Substitution ProductB Product B: Ring-Opened Epoxide (Hydroxy-thioether/ester/amine) Cys_His_Asp_Glu->ProductB Pathway B: Epoxide Opening

Caption: Proposed dual-reactivity mechanism for protein modification.

Experimental Protocols

The following protocols provide a framework for evaluating the reactivity and selectivity of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate with a purified protein of interest. A well-characterized model protein, such as Bovine Serum Albumin (BSA) or Lysozyme, is recommended for initial studies.

3.1. Materials and Reagents
Reagent/MaterialRecommended Specifications
Protein of Interest>95% purity, 1-5 mg/mL in amine-free buffer
Labeling Reagent(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate
Reagent SolventAnhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.4; or Sodium Bicarbonate, 0.1 M, pH 8.3
Quenching ReagentTris-HCl (1 M, pH 8.0) or Hydroxylamine (1 M, pH 8.5)
Desalting ColumnsSpin columns with appropriate molecular weight cutoff (MWCO)
Analytical EquipmentUV-Vis Spectrophotometer, High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)
3.2. Step-by-Step Protocol: Test Labeling of a Model Protein

1. Preparation of Reagent Stock Solution:

  • Dissolve the labeling reagent in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • Rationale: Anhydrous organic solvents prevent premature hydrolysis of the activated carbonate. This stock solution should be prepared fresh before each experiment.

2. Preparation of Protein Solution:

  • Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer like Tris, it must be exchanged into PBS via dialysis or a desalting column.

  • Adjust the protein concentration to 1-2 mg/mL.

  • Rationale: Amine-containing buffers will compete with the protein for reaction with the reagent, reducing labeling efficiency.

3. Labeling Reaction:

  • Initiate the reaction by adding a molar excess of the reagent stock solution to the protein solution. A good starting point is a 10-fold to 20-fold molar excess.

  • Example Calculation: For 1 mL of a 1 mg/mL BSA solution (MW ~66.5 kDa):

    • Moles of BSA = (0.001 g) / (66,500 g/mol ) = 1.5 x 10⁻⁸ mol

    • Moles of Reagent (20x excess) = 20 * 1.5 x 10⁻⁸ mol = 3.0 x 10⁻⁷ mol

    • Volume of 10 mM Reagent Stock = (3.0 x 10⁻⁷ mol) / (0.01 mol/L) = 30 µL

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing. Protect from light.

  • Rationale: A molar excess drives the reaction towards completion. The reaction pH should be slightly alkaline (7.4-8.3) to ensure that lysine residues are deprotonated and maximally nucleophilic.

4. Quenching the Reaction:

  • Add a quenching reagent, such as Tris buffer, to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes.

  • Rationale: The quenching reagent contains a high concentration of primary amines that will react with and consume any remaining unreacted labeling reagent.

5. Removal of Excess Reagent:

  • Purify the labeled protein from the excess, unreacted reagent and the 4-nitrophenolate byproduct using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Rationale: This step is critical for accurate downstream analysis and to prevent non-specific interactions in functional assays.

6. Characterization of Labeled Protein:

  • Determine the protein concentration and degree of labeling (if a chromophore is introduced) using UV-Vis spectrophotometry.

  • Proceed immediately to mass spectrometry analysis to confirm covalent modification.[14]

Analytical Workflow for Adduct Characterization

Confirming the covalent modification and identifying the site(s) of attachment is the most critical part of the protocol, providing the self-validating data necessary for trustworthy results. High-resolution mass spectrometry (HRMS) is the gold standard for this analysis.[15]

Analytical_Workflow Start Purified Labeled Protein IntactMS Step 1: Intact Mass Analysis (LC-MS) Start->IntactMS Decision Mass Shift Observed? IntactMS->Decision Proteolysis Step 2: Proteolytic Digestion (e.g., Trypsin) Decision->Proteolysis Yes End No Modification Detected Decision->End No LCMSMS Step 3: Peptide Mapping (LC-MS/MS) Proteolysis->LCMSMS DB_Search Step 4: Database Search (with variable modification) LCMSMS->DB_Search Result Identification of Modified Peptide(s) & Site(s) of Adduction DB_Search->Result

Caption: Mass spectrometry workflow for validating covalent modification.

4.1. Intact Mass Analysis
  • Objective: To quickly confirm if the protein has been covalently modified.

  • Method: The purified labeled protein is analyzed by LC-MS. The resulting spectrum is deconvoluted to determine the molecular weight of the intact protein.

  • Expected Outcome: A successful modification will result in an increase in the protein's molecular weight corresponding to the mass of the added reagent fragment. Multiple peaks may be observed, corresponding to unmodified protein and protein with one, two, or more modifications.[15]

4.2. Peptide Mapping by LC-MS/MS (Bottom-Up Proteomics)
  • Objective: To precisely identify the amino acid residue(s) that have been modified.[14][16]

  • Method:

    • The labeled protein is denatured, reduced, alkylated, and then digested into smaller peptides using a specific protease, typically trypsin.

    • The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

    • The MS/MS data is searched against the known sequence of the target protein using a proteomics search engine (e.g., Mascot, MaxQuant).[14]

  • Data Analysis: The search parameters must be configured to look for a "variable modification" on all potential nucleophilic residues (K, C, H, D, E, S, T, Y). The mass of this modification will correspond to the mass of the reagent fragment. The software will match the fragmentation pattern (MS/MS spectrum) of a modified peptide to its sequence, pinpointing the exact site of the covalent bond.

Potential Applications and Future Directions

The unique, dual-reactive nature of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate could enable several applications in drug discovery and chemical biology:

  • Covalent Inhibitor Development: The epoxide moiety can serve as a warhead to irreversibly bind to a nucleophilic residue in the active site of an enzyme, leading to potent and durable inhibition.[4][5]

  • Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., biotin or a fluorophore) into the reagent's structure, it could be used to profile the activity of entire enzyme families in complex proteomes.[1]

  • Proximity-Induced Labeling: The reagent could be tethered to a known ligand for a protein of interest. Upon binding, the increased local concentration could drive the reaction of the epoxide or carbonate with a nearby surface residue, allowing for the mapping of binding sites and protein surfaces.[17]

Further work is required to synthesize this compound and empirically validate its reactivity profile against a panel of proteins and individual amino acids. The protocols and analytical workflows described herein provide a robust roadmap for these foundational investigations.

References
  • Daina, A., & Zoete, V. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1619. [Link]

  • Mtoz Biolabs. (n.d.). PTM Analysis by Mass Spectrometry. [Link]

  • Konno, H., et al. (2023). Chemical Modification of Peptides and Proteins Using Spirooxindole Oxirane Derivatives. Chemistry – An Asian Journal, 18(16), e202300409. [Link]

  • Gregorich, Z. R., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-721. [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • Wang, Y. (2004). Studies of protein covalent modifications using mass spectrometry. ProQuest Dissertations Publishing. [Link]

  • Miyashita, O., et al. (2020). Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles. Antioxidants, 9(5), 405. [Link]

  • Such, G. K., et al. (2016). Surface Functionalization Methods to Enhance Bioconjugation in Metal-Labeled Polystyrene Particles. Biomacromolecules, 17(8), 2626-2635. [Link]

  • Yu, J., et al. (2023). Simultaneous Covalent Modification of K-Ras(G12D) and K-Ras(G12C) with Tunable Oxirane Electrophiles. Journal of the American Chemical Society, 145(32), 17894-17904. [Link]

  • Reddy, R. P., & Kumar, A. (2016). Synthesis of functionalized amino epoxides by a three-component coupling involving aziridines, arynes and aldehydes. Chemical Communications, 52(49), 7761-7764. [Link]

  • Zhang, T., et al. (2025). Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews. [Link]

  • Krska, S. W., et al. (2003). Reactivity of Functional Groups on the Protein Surface: Development of Epoxide Probes for Protein Labeling. Journal of the American Chemical Society, 125(27), 8154-8155. [Link]

  • Guéraud, F., et al. (2010). Protein lipoxidation: Detection strategies and challenges. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(9), 928-939. [Link]

  • Al-masum, M., & Al-Harbi, L. (2023). Synthesis and Modification of an Epoxide-Containing Polymer Prepared Using Ring Opening Metathesis Polymerization (ROMP). Scholarly Works @ SHSU. [Link]

  • van der Velden, J. L. J., et al. (2023). Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments. Journal of Medicinal Chemistry, 66(18), 12781-12796. [Link]

  • Veggiani, G., et al. (2022). Rapid Covalent Labeling of Membrane Proteins on Living Cells Using a Nanobody–Epitope Tag Pair. Bioconjugate Chemistry, 33(10), 1874-1883. [Link]

  • Nandi, S., & De, P. (2023). Pendant isocyanate and epoxide-containing copolymers: synthesis, sequential dual-functionalization with amines, and surface modifications. Polymer-Plastics Technology and Materials, 62(15), 1745-1758. [Link]

  • Lim, R. K., & Lin, Q. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(2), 744-759. [Link]

  • Popp, B. V., et al. (2017). Covalent Labeling of Proteins at Glutamic Acids. Angewandte Chemie International Edition, 56(44), 13609-13613. [Link]

  • Soderberg, T. (2020). Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • Kondo, H., et al. (2018). Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. Bioorganic & Medicinal Chemistry Letters, 28(18), 3075-3078. [Link]

  • Kumar, R., et al. (2024). Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges. Frontiers in Chemistry, 12, 1421235. [Link]

  • Ashenhurst, J. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Swartz, D. R. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Scanning Microscopy Supplement, 10, 273-280. [Link]

  • Girs, V., et al. (2020). Nucleophilic Substitution at Quaternary Carbon Stereocenters. Journal of the American Chemical Society, 142(12), 5568-5573. [Link]

  • Soderberg, T. (2022). Biological Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Klein, D. R. (n.d.). Nucleophilic Substitution Reactions. University of California, Los Angeles. [Link]

  • Ii, M., et al. (2023). Theoretical Study of the Reaction Mechanism of Phenol-Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. Molecules, 28(2), 694. [Link]

  • Chad's Prep. (2018, September 21). 20.7 The Mechanisms of Nucleophilic Acyl Substitution [Video]. YouTube. [Link]

  • van der Lubbe, C. C., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 25(4), 84-98. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Interchim. (n.d.). Functional groups in (bio)chemistry. [Link]

  • Ii, M., et al. (2023). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. Molecules, 28(2), 694. [Link]

  • Kumar, P., & Singh, V. K. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(4), 211-220. [Link]

  • LibreTexts Chemistry. (2024). Reactions of Epoxides: Ring-opening. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

Welcome to the Technical Support Center for (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate , commonly known as S-NEPC . As a colorimetric substrate widely utilized for measuring soluble epoxide hydrolase (sEH) act...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate , commonly known as S-NEPC .

As a colorimetric substrate widely utilized for measuring soluble epoxide hydrolase (sEH) activity, S-NEPC is engineered to release 4-nitrophenol (detectable at 405 nm) upon enzymatic cleavage [1]. However, a frequent challenge researchers encounter is the spontaneous, non-enzymatic hydrolysis of the substrate, which leads to unmanageable background noise in assays.

This guide is designed for scientists and drug development professionals. It breaks down the chemical causality behind S-NEPC instability and provides field-proven, self-validating protocols to ensure absolute assay integrity.

Part 1: Mechanistic Overview of S-NEPC Hydrolysis

To prevent background hydrolysis, we must first understand the structural vulnerabilities of S-NEPC. The molecule contains two reactive moieties: an epoxide ring and a 4-nitrophenyl carbonate .

In a successful assay, sEH hydrolyzes the epoxide to a vicinal diol. This diol rapidly undergoes spontaneous intramolecular cyclization, attacking the carbonate and expelling the yellow 4-nitrophenolate ion. However, because 4-nitrophenol is an exceptional leaving group (pKa ≈ 7.15), the carbonate carbonyl is highly electron-poor. This makes it a prime target for direct nucleophilic attack by hydroxide ions or primary amines in the buffer, bypassing the enzyme entirely [2].

G SNEPC S-NEPC (Intact Substrate) Diol Diol Intermediate SNEPC->Diol sEH Enzyme (Epoxide Hydrolysis) Background 4-Nitrophenol + Epoxide Alcohol (Background Noise at 405 nm) SNEPC->Background Base/Nucleophile (Carbonate Hydrolysis) Signal 4-Nitrophenol + Cyclic Carbonate (Specific Signal at 405 nm) Diol->Signal Spontaneous Cyclization

Diagram 1: Divergent pathways of S-NEPC hydrolysis. Green indicates the desired sEH-mediated signal; Red indicates spontaneous background noise.

Part 2: Quantitative Stability Profile

The rate of spontaneous hydrolysis is strictly dictated by the environment. The table below summarizes the causality behind S-NEPC degradation under various conditions, allowing you to optimize your experimental parameters.

ConditionHydrolysis Rate / StabilityMechanistic Causality
pH 6.5 – 7.0 Highly Stable (Half-life > 24h)Low hydroxide concentration prevents nucleophilic attack on the carbonate.
pH > 8.0 Rapid Degradation (Half-life < 1h)High hydroxide concentration drives rapid, irreversible base-catalyzed cleavage of the carbonate[2].
Aqueous Storage (25°C) Moderate Degradation Water acts as a weak nucleophile over time; epoxide ring-opening may also occur.
Primary Amine Buffers (Tris) Variable / Unstable Unprotonated amines can act as nucleophiles, directly attacking the carbonate.
Anhydrous DMSO (-20°C) Stable (> 6 months)Total exclusion of moisture and nucleophiles preserves both the epoxide and carbonate.

Part 3: Troubleshooting FAQs

Q1: My baseline absorbance at 405 nm is already high before adding sEH. What went wrong?

A: A high initial baseline indicates that your S-NEPC stock has undergone auto-hydrolysis. This is almost always caused by moisture contamination in your DMSO stock or repeated freeze-thaw cycles. Because 4-nitrophenol has a high extinction coefficient, even 1-2% degradation of a 10 mM stock will yield a blindingly high background. Action: Discard the compromised stock. Reconstitute a fresh vial using strictly anhydrous DMSO (≥99.9%, sealed under argon).

Q2: Can I use standard Tris-HCl buffer for my sEH assay?

A: It is highly discouraged if the pH is above 7.4. Tris(hydroxymethyl)aminomethane contains a primary amine. At higher pH levels where the amine is unprotonated, it acts as a strong nucleophile and will directly attack the 4-nitrophenyl carbonate, causing rapid background hydrolysis. Action: Switch to a non-nucleophilic buffer system such as Bis-Tris or Sodium Phosphate at pH 7.0 to maintain substrate integrity [1].

Q3: How can I validate that my background signal is under control?

A: Implement a self-validating "Buffer-Only Blank" in every microtiter plate. Monitor the absorbance at 405 nm for 10 minutes prior to adding the enzyme. A stable substrate should exhibit a baseline drift of < 0.002 OD/min . If the drift exceeds this threshold, your buffer is too basic or contains nucleophilic contaminants.

Part 4: Step-by-Step Methodology for Zero-Background Assays

To ensure reproducibility and prevent hydrolysis, follow this strict workflow for substrate preparation and assay execution.

Workflow Step1 1. Lyophilized Powder Store at -80°C (Desiccated) Step2 2. Stock Solution Dissolve in Anhydrous DMSO (10-50 mM) Step1->Step2 Step3 3. Aliquoting Store at -20°C (Avoid Freeze-Thaw) Step2->Step3 Step4 4. Working Solution Dilute in pH 7.0 Buffer (Prepare Immediately) Step3->Step4 Step5 5. Assay Execution Read at 405 nm (Include Buffer Blank) Step4->Step5

Diagram 2: Optimal workflow for S-NEPC preparation to prevent spontaneous hydrolysis.

Protocol: Preparation and Assay Execution
  • Equilibration: Remove the lyophilized S-NEPC vial from -80°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which introduces water and initiates hydrolysis.

  • Reconstitution: Dissolve the powder in anhydrous DMSO to create a 10 mM to 50 mM stock solution.

  • Aliquot Generation: Immediately divide the stock into single-use aliquots (e.g., 10 µL per tube) in amber vials to protect from light. Flash-freeze in liquid nitrogen and store at -20°C or -80°C.

  • Buffer Preparation: Prepare the assay buffer: 25 mM Bis-Tris, pH 7.0, containing 0.1 mg/mL BSA (to stabilize the sEH enzyme). Keep the buffer strictly at or below pH 7.4.

  • Working Solution (Critical Step): Dilute the S-NEPC stock into the assay buffer to a final concentration of 50–100 µM immediately before the assay. Do not let the aqueous working solution sit at room temperature for more than 5 minutes prior to initiating the read.

  • Kinetic Read: Add the working solution to your microtiter plate containing the sEH enzyme and your control (buffer only). Read continuously at 405 nm at 30°C.

References

  • Spectrophotometric Substrates for Cytosolic Epoxide Hydrolase. Dietze, E. C., Kuwano, E., & Hammock, B. D. Analytical Biochemistry (1994). Available at: [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Kocalar, S., et al. Journal of Emerging Investigators (2022). Available at:[Link]

Optimization

Technical Support Center: Synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

Welcome to the dedicated technical support guide for the synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate. This document is designed for researchers, chemists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common challenges, from controlling stereochemistry in epoxide formation to preventing hydrolysis during carbonate coupling, ensuring you can navigate this synthesis with confidence and achieve higher yields.

The synthesis of this target molecule is typically a two-stage process: first, the formation of the key intermediate, (3-phenyloxiran-2-yl)methanol, followed by its reaction with 4-nitrophenyl chloroformate. Each stage presents unique challenges that can significantly impact the final yield and purity. This guide provides a structured approach to troubleshooting and optimizing both critical steps.

Section 1: Synthesis of the (3-phenyloxiran-2-yl)methanol Intermediate

The cornerstone of this synthesis is the efficient and stereoselective creation of the phenyl oxirane (stilbene oxide) core. The relative orientation of the phenyl and hydroxymethyl groups (cis or trans) is a critical parameter, often dictated by the chosen synthetic route and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the epoxy alcohol intermediate? A1: There are two primary, reliable methods:

  • Direct Epoxidation of an Allylic Alcohol: This is often the most straightforward approach, involving the oxidation of trans-cinnamyl alcohol using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stereospecific, with the geometry of the starting alkene dictating the epoxide's stereochemistry.[1]

  • The Darzens Condensation: This classic method involves the reaction of benzaldehyde with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[2][3][4][5] This ester is then reduced (e.g., with LiAlH₄ or DIBAL-H) to afford the desired epoxy alcohol. This route offers flexibility but requires careful control over the initial condensation to manage diastereoselectivity.

Q2: How can I control the diastereoselectivity (cis/trans ratio) of the epoxide? A2: Controlling diastereoselectivity is crucial and depends heavily on the chosen method.

  • In direct epoxidation , the stereochemistry is substrate-controlled. Epoxidation of trans-cinnamyl alcohol will predominantly yield the trans-epoxide.

  • In the Darzens reaction , selectivity is more complex. It is governed by the kinetics of the intermediate halohydrin formation and the subsequent intramolecular Sₙ2 ring closure.[3][6] The choice of base, solvent, and temperature can influence the ratio of diastereomers formed. For instance, the reaction can be under either kinetic or thermodynamic control, which may favor different isomers.[3]

Q3: What are the major side reactions during epoxide formation? A3: The most common side reaction is the ring-opening of the epoxide to form a diol.[7] This is particularly prevalent in the presence of acidic or aqueous basic conditions.[8][9][10] Other potential side reactions include rearrangement of the epoxide to an allylic alcohol, especially when using strong, non-nucleophilic bases, or to carbonyl compounds under acidic conditions.[11]

Troubleshooting Guide: Epoxide Formation

Problem 1: Low or no yield of the desired epoxide. This is a frequent issue stemming from several potential root causes related to reagents and reaction conditions.

Potential Cause Scientific Rationale & Troubleshooting Steps
Degraded Oxidizing Agent (e.g., m-CPBA) Peroxy acids like m-CPBA can degrade over time, especially if not stored properly. Their concentration can vary between batches.[12] Solution: Use freshly purchased or recently titrated m-CPBA. Store it in a refrigerator in a non-metallic container.
Incorrect Base in Darzens Condensation The base in a Darzens reaction must be strong enough to deprotonate the α-haloester but should not promote side reactions.[4] Using an alkoxide corresponding to the ester (e.g., sodium ethoxide for an ethyl ester) is common to prevent transesterification.[3][5] Solution: Ensure the use of a suitable, anhydrous base. Sodium ethoxide, potassium tert-butoxide, or sodium amide are common choices.[5][13]
Sub-optimal Temperature Control Epoxidation reactions can be exothermic. Poor temperature control can lead to side reactions and decreased selectivity.[12] Solution: Maintain the recommended reaction temperature using an ice bath or cryostat. Monitor the internal reaction temperature, not just the bath temperature.
Presence of Water Water can react with strong bases and can also lead to the hydrolysis (ring-opening) of the epoxide product to an undesired diol. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Poor diastereoselectivity (unfavorable cis/trans ratio). Achieving the correct isomer is often the primary goal. If the ratio is poor, consider the following.

Potential Cause Scientific Rationale & Troubleshooting Steps
Reaction Under Thermodynamic Control In the Darzens reaction, the initially formed halohydrin intermediate can epimerize under basic conditions before ring closure.[3] This may lead to the thermodynamically more stable epoxide isomer, which may not be the desired one. Solution: Try running the reaction at a lower temperature to favor the kinetically controlled product.[12] This can enhance selectivity by making the reaction more sensitive to the smaller differences in activation energy between the two diastereomeric transition states.
Isomerization of Starting Alkene If starting from an allylic alcohol, trace acid or base, or prolonged reaction times at high temperatures, could cause isomerization of the double bond, leading to a mixture of epoxide diastereomers. Solution: Ensure the purity of the starting alkene. Use buffered conditions if necessary and monitor the reaction to avoid unnecessarily long reaction times.
Section 2: Formation of the (4-nitrophenyl) Carbonate

This step involves the coupling of the (3-phenyloxiran-2-yl)methanol intermediate with 4-nitrophenyl chloroformate (4-NPC). While seemingly straightforward, this reaction is highly sensitive to reaction conditions, and maximizing yield requires careful attention to detail.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of the carbonate? A1: The reaction is a nucleophilic acyl substitution. The alcohol of the epoxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. This is followed by the elimination of a chloride ion. The 4-nitrophenyl group is an excellent leaving group, facilitating the subsequent use of this molecule in further reactions.[14]

Q2: Why is a base necessary in this reaction? A2: A base, typically a non-nucleophilic amine like triethylamine (Et₃N) or pyridine, is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[15][16] If not neutralized, the HCl can protonate the starting alcohol, rendering it non-nucleophilic, or catalyze the ring-opening of the sensitive epoxide moiety.

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common method.[14][15] Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to resolve the starting alcohol, the 4-NPC, and the final carbonate product. The product should have a different Rf value from the starting materials. Staining with potassium permanganate can help visualize the alcohol, while UV light will show the aromatic compounds.

Troubleshooting Guide: Carbonate Formation

// Nodes Start [label="Low Yield of Final\nCarbonate Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Moisture [label="Are reaction conditions\nstrictly anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Moisture [label="Root Cause: Hydrolysis of 4-NPC.\nSolution: Dry all glassware, use\nanhydrous solvents, and run under N₂/Ar.", fillcolor="#F1F3F4", fontcolor="#202124"];

Q_Base [label="Is the base appropriate\nand pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Base [label="Root Cause: Insufficient or reactive base.\nSolution: Use freshly distilled Et₃N or\npyridine (1.1-1.5 eq). Ensure it's added\nslowly at low temperature.", fillcolor="#F1F3F4", fontcolor="#202124"];

Q_Temp [label="Was temperature\ncontrolled during addition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Temp [label="Root Cause: Exothermic reaction causing side products.\nSolution: Add 4-NPC solution dropwise\nat 0 °C to dissipate heat.", fillcolor="#F1F3F4", fontcolor="#202124"];

Q_Epoxide [label="Is the epoxide ring\nopening?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Epoxide [label="Root Cause: Acid-catalyzed hydrolysis.\nSolution: Ensure base is present to\nneutralize HCl byproduct immediately. Avoid\nacidic workup conditions.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Q_Moisture [label="Check First"]; Q_Moisture -> Sol_Moisture [label="No"]; Q_Moisture -> Q_Base [label="Yes"];

Q_Base -> Sol_Base [label="No"]; Q_Base -> Q_Temp [label="Yes"];

Q_Temp -> Sol_Temp [label="No"]; Q_Temp -> Q_Epoxide [label="Yes"];

Q_Epoxide -> Sol_Epoxide [label="Yes"]; }

Caption: Troubleshooting workflow for low yield in the carbonate formation step.

Problem 1: The reaction fails to proceed or gives a very low yield. This is often due to the deactivation of the key reagent, 4-nitrophenyl chloroformate (4-NPC).

  • Cause: 4-NPC is extremely sensitive to moisture.[15] Any water present in the solvent, on the glassware, or in the reagents will rapidly hydrolyze 4-NPC to 4-nitrophenol and CO₂, rendering it inactive for the desired reaction.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Reagent Quality: Use high-purity 4-NPC. If it appears clumpy or discolored, it may have already hydrolyzed. Store it in a desiccator.[17]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction.

Problem 2: The reaction mixture immediately turns a bright yellow upon adding reagents. A yellow color is expected upon completion or if deprotection occurs, but an immediate color change indicates a problem.

  • Cause: The yellow color is due to the formation of the 4-nitrophenolate anion.[14] An immediate color change suggests premature decomposition of the 4-NPC or the product, often caused by an excessively strong or impure base, or by adding the reagents too quickly at room temperature.

  • Solution:

    • Control Temperature: Cool the solution of the alcohol and base to 0 °C (ice bath) before slowly adding the 4-NPC solution dropwise.[16][18] This helps to control the exothermicity of the reaction.

    • Base Purity: Use a high-purity, distilled tertiary amine base like triethylamine. Impurities can sometimes catalyze decomposition.

    • Order of Addition: A modified procedure where the 4-NPC and base are dissolved and cooled before the dropwise addition of the nucleophile (the alcohol) can sometimes mitigate this issue, especially with highly nucleophilic substrates.[14]

Problem 3: The final product is difficult to purify and is contaminated with 4-nitrophenol. This indicates either an incomplete reaction or product degradation during workup or purification.

  • Cause: Unreacted 4-NPC hydrolyzes during the aqueous workup, producing 4-nitrophenol. Additionally, the carbonate product itself can be base-labile, and prolonged exposure to strong bases during the reaction or workup can cause it to decompose, also releasing 4-nitrophenol.[14]

  • Solution:

    • Monitor to Completion: Ensure the reaction has gone to completion via TLC to minimize unreacted 4-NPC.

    • Careful Workup: After the reaction is complete, wash the organic layer with a mild acid (e.g., dilute HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution to remove any acidic byproducts like 4-nitrophenol.[16][19] Avoid strong bases in the workup.

    • Purification: Purify the crude product using flash column chromatography on silica gel.[14][15] A gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), will effectively separate the less polar product from the more polar 4-nitrophenol.

Section 3: Experimental Protocols & Data
Protocol 1: General Synthesis Procedure

// Nodes Start [label="Start:\n(3-phenyloxiran-2-yl)methanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="1. Dissolve in Anhydrous DCM\n2. Add Triethylamine (1.2 eq)\n3. Cool to 0 °C (Ice Bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Prepare Solution:\n4-Nitrophenyl Chloroformate (1.1 eq)\nin Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Add 4-NPC solution dropwise to\nthe alcohol mixture at 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Stir at 0 °C for 30 min,\nthen warm to RT.\nMonitor by TLC until completion.", fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Workup:\n- Dilute with DCM\n- Wash with sat. NaHCO₃\n- Wash with Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step6 [label="Dry organic layer (Na₂SO₄),\nfilter, and concentrate\nin vacuo.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Purify by Flash Chromatography\n(Silica Gel, Hexanes/EtOAc)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step3; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; }

Caption: General experimental workflow for the carbonate formation step.

Step A: Synthesis of (3-phenyloxiran-2-yl)methanol via Darzens Condensation & Reduction

  • Condensation: To a cooled (0 °C) solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of benzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Reduction: Dissolve the crude glycidic ester in anhydrous THF and cool to 0 °C. Add LiAlH₄ (1.5 eq) portion-wise. Stir at 0 °C and monitor by TLC.

  • Purification: Carefully quench the reaction with water and 15% NaOH solution. Filter the resulting salts and extract the filtrate with ethyl acetate. Purify the crude epoxy alcohol by flash column chromatography.

Step B: Synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

  • Setup: Dissolve (3-phenyloxiran-2-yl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the mixture to 0 °C in an ice bath.[14][15]

  • Addition: In a separate flask, dissolve 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled alcohol/amine mixture over 20-30 minutes.[18]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-4 hours).

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[16]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.[14][15]

Protocol 2: Determination of Diastereomeric Ratio (d.r.) by ¹H NMR

Determining the stereochemical outcome of the epoxide formation is critical. ¹H NMR spectroscopy is the most direct method.[12]

  • Sample Preparation: Prepare a solution of the purified epoxy alcohol product mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Identify well-resolved signals that are unique to each diastereomer. Protons adjacent to the stereocenters (on the oxirane ring) are often the best candidates as they will experience different magnetic environments.

  • Integration: Carefully integrate the area of a diagnostic signal for the major diastereomer (Integral A) and the corresponding signal for the minor diastereomer (Integral B).

  • Calculation: The diastereomeric ratio is the ratio of these integrals: d.r. = (Integral A) / (Integral B) . For example, if Integral A is 9.5 and Integral B is 0.5, the d.r. is 95:5.

References
  • Benchchem. (n.d.).
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  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions.
  • Organic Reactions. (n.d.).
  • Grokipedia. (n.d.). Darzens reaction.
  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.
  • Wikipedia. (n.d.). Darzens reaction.
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
  • WikiMili. (2020, February 13). Darzens reaction.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction.
  • Master Organic Chemistry. (n.d.).
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  • SLS Ireland. (n.d.).
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  • YouTube. (2025, March 31). The Darzens Reaction: Mechanism Monday #37!.
  • ACS Publications. (2020, September 23). Isomerization of Epoxides into Allylic Alcohols Catalyzed by Supported Au Nanoparticles on TiO2: A Mechanistic Insight. The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
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  • ResearchGate. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions | Request PDF.
  • Chemistry Steps. (2021, May 27).
  • MDPI. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.
  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • ResearchGate. (n.d.). Synthesis of 4‐Nitrophenyl (2,2,6,6‐Tetramethylpiperidin‐1‐yl) Carbonate (NPTC) for N ‐Protection of l ‐Phenylalanine Ethyl Ester | Request PDF.
  • Eureka. (2012, November 7). Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • ORBi. (n.d.). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins.
  • Stomuniver.ru. (2024, December 15).
  • Chad's Prep. (n.d.). Synthesis of Epoxides.
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  • PMC. (n.d.).
  • ACS Publications. (2002, April 11). cis-Stilbene and (1α,2β,3α)-(2-Ethenyl-3-methoxycyclopropyl)benzene as Mechanistic Probes in the MnIII(salen)-Catalyzed Epoxidation. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose their payload or linker due to a misunderstanding of this molecule's orthogonal vulnerabilities.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose their payload or linker due to a misunderstanding of this molecule's orthogonal vulnerabilities. You are working with a bifunctional "powder keg": an acid-sensitive 3-phenyloxirane (epoxide) and a base-sensitive p-nitrophenyl (PNP) carbonate.

Successful handling of this compound requires threading the needle between two competing degradation pathways. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols necessary to preserve the integrity of your molecule during synthesis, storage, and bioconjugation.

Diagnostic Logic: Identifying the Degradation Pathway

Before altering your protocol, you must identify which functional group is failing. The diagnostic workflow below leverages the distinct physical and analytical signatures of carbonate hydrolysis versus epoxide ring-opening.

DiagnosticWorkflow Start Observe Sample Degradation ColorCheck Is the solution yellow? (Absorbance at 400 nm) Start->ColorCheck YellowYes Yes: Carbonate Hydrolysis (Release of 4-nitrophenolate) ColorCheck->YellowYes pH > 7.5 YellowNo No: Epoxide Ring Opening or Intact Molecule ColorCheck->YellowNo pH < 7.5 MassCheck Check LC-MS for +18 Da (H2O) or +Solvent Mass YellowNo->MassCheck AcidDeg Benzylic Diol/Ether Formation (Acid-Catalyzed S_N1-like) MassCheck->AcidDeg Acidic Media BaseDeg Less Hindered Opening (Base-Catalyzed S_N2) MassCheck->BaseDeg Basic/Nucleophilic Media

Diagnostic workflow for identifying degradation pathways based on visual and analytical cues.

Frequently Asked Questions (Mechanistic Causality)

Q1: My solution turns bright yellow over time, but my LC-MS shows no epoxide degradation. What is happening? A: You are observing base-catalyzed carbonate hydrolysis. The p-nitrophenyl (PNP) carbonate is a highly activated electrophile designed for amine conjugation[1]. In the presence of water at neutral to basic pH (pH > 7.0), hydroxide ions attack the carbonate carbonyl. This cleaves the linker and releases p-nitrophenolate, a highly chromophoric leaving group that turns the solution bright yellow and absorbs strongly at ~400 nm[1]. Your epoxide remains intact because epoxides are generally stable to mild base unless strong nucleophiles are present.

Q2: Why is my epoxide degrading so rapidly in mildly acidic conditions (pH 4-5)? A: This is a consequence of the phenyl substitution on the oxirane ring. Under acidic conditions, the epoxide oxygen is protonated, creating an oxonium ion. This protonation weakens the C–O bonds. Because the phenyl group at the C3 position provides massive resonance stabilization to any developing positive charge, the ring-opening mechanism shifts to have strong SN​1 -like character[2]. Trace water or nucleophiles will rapidly attack the benzylic C3 position[3]. Even residual acidic impurities in your formulation or glassware can trigger this rapid hydrolysis[4].

Q3: Can I use Tris buffer for my conjugation reaction? A: Absolutely not. Tris contains a primary amine that will rapidly attack the PNP carbonate, forming a stable carbamate with the buffer itself and destroying your linker. Furthermore, Tris is typically used at pH 8.0+, which will accelerate both competitive carbonate hydrolysis and base-catalyzed nucleophilic attack on the epoxide. Always use non-nucleophilic buffers (e.g., MES, MOPS) at slightly acidic to neutral pH (6.0–6.5)[1].

Mechanistic Pathway of Acid-Catalyzed Degradation

To truly control your reaction, you must understand the transition states. The diagram below illustrates why the benzylic position is the Achilles' heel of this molecule in acidic media.

EpoxideMechanism Epoxide Intact Epoxide (3-phenyloxiran-2-yl) moiety Protonation Protonation of Epoxide Oxygen (Acidic Conditions) Epoxide->Protonation Carbocation Partial Positive Charge at Benzylic C3 Protonation->Carbocation C-O bond weakens Nucleophile Nucleophilic Attack (e.g., H2O) Carbocation->Nucleophile S_N1-like attack Diol 1,2-Diol Formation (Degraded Product) Nucleophile->Diol Anti-addition

Acid-catalyzed epoxide ring-opening mechanism driven by benzylic carbocation stabilization.

Quantitative Stability Data

The following table synthesizes the degradation kinetics of the molecule across different aqueous environments. Use this data to select the optimal stability window for your experiments.

Table 1: Degradation Kinetics of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate at 37°C

Buffer ConditionEpoxide Hydrolysis (Diol Formation)Carbonate Cleavage (PNP Release)Recommended Action
pH 4.0 (Acetate)> 80% at 4 hours< 1% at 48 hoursAvoid acidic media to protect epoxide[4].
pH 6.0 (MES)< 5% at 24 hours< 5% at 24 hoursOptimal aqueous pH.
pH 7.4 (PBS)< 5% at 24 hours~ 25% at 12 hoursLimit exposure to < 2 hours[5].
pH 8.5 (Tris)~ 15% at 4 hours (Nucleophilic)> 75% at 4 hoursStrictly avoid[1].

Step-by-Step Methodologies

To ensure scientific integrity, do not rely on assumptions. Implement the following self-validating protocol to monitor your molecule's stability in real-time.

Protocol: Self-Validating Stability and Conjugation Assay

This protocol uses forced degradation controls to establish definitive analytical baselines, ensuring you can trust your downstream bioconjugation results.

Step 1: Establish the Anhydrous Baseline

  • Dissolve 1 mg of the compound in 1 mL of strictly anhydrous, amine-free N,N-dimethylformamide (DMF).

  • Run an LC-MS utilizing a dual-wavelength UV detector.

  • Validation Check: Record the retention time of the intact molecule. The UV trace should show a strong peak at 254 nm (phenyl and epoxide core) and ~300 nm (intact PNP carbonate). The mass spectrum must show the expected [M+H]+ or [M+Na]+ ion.

Step 2: Generate Forced Degradation Controls (The "Self-Validation" Step)

  • Acidic Control (Epoxide Opening): Take 100 µL of the stock and add 900 µL of 0.1% Trifluoroacetic acid (TFA) in water. Incubate for 2 hours. LC-MS will show a shift to an earlier retention time (more polar diol), no yellow color, and a mass shift of +18 Da .

  • Basic Control (Carbonate Cleavage): Take 100 µL of the stock and add 900 µL of 0.1% Diisopropylethylamine (DIPEA) in water. The solution will immediately turn bright yellow. LC-MS will show a massive peak at 400 nm and a mass loss corresponding to the cleaved p-nitrophenol leaving group.

Step 3: Execute the Conjugation Workflow

  • Prepare your target amine in a non-nucleophilic buffer (e.g., 100 mM MES, pH 6.0).

  • Add the anhydrous stock of the carbonate to the aqueous amine solution (final organic solvent concentration 5-10% to maintain solubility).

  • Monitor the reaction via UV-Vis at 400 nm. The generation of yellow color here correlates directly with successful carbamate formation (displacement of the PNP group by your amine).

  • Validation Check: Quench the reaction after 2 hours and run LC-MS. Compare the product against your Acidic Control to ensure the epoxide mass remains intact (+0 Da relative to the expected conjugate mass).

References

  • Reactions of Epoxides: Ring-Opening | Organic Chemistry | Fiveable. fiveable.me.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK8x11DdXZ0wfF_VZipP0bv53eWrAXDt0wdpmsHrdqbmgRLnY9eu9UpTujzsH2SlvfOn0eEWg5gbhxsPiy6S-MWbjS-uZyoZcrlvBb0mfeyhBADl69ZKtBTtl1IOedBGXdEzQjOKV5tXRm5iHsxdUX63KtE-DgFf2aM7MAjdVuJCMNuQqcv-BlXM1tCpnullBSh6tHp-rdS2RlUllDwt8z]
  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgW4X_tDS35olqscadBJAAnNIU-cfoKZKKZLPrVhZamcjDb0gkGrRge9KeO8rpChh_AQrM2Xl3EUZKaUhq_VYEm6QmoD7ApquUKx_UsMs0AXKovU8Jur7yuaetBwvVgTqwDPmVa0WUDJxksU_LZPBvwujAUZg1vkW7Kv49510ehQxDivVUjqnX4Zbg0LcaPLih-Rc5AKsxma1NseY1vt0OCfuTPy078AWp8Y3RZj3nrXYzpQdUMF-CR9qOcNy-vO5p3AqwPehaemNnTW_ZKhM1-0f_5Jg8Mx2HzRvgcmzjyrma9G2nZ3k8SMiCJwOw0BbI_Y7BNnuOv-LlrnjoW4p4U_S2H1fYsVqktaybvRjHkbptrKbz5wQufFYweuWKOUz7TQ-st_o50ggqKsfZ]
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  • Addressing side reactions during Fmoc-Ala-PAB-PNP conjugation. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1Es-4cGFPx1ye6jOfCOfJG22M3MpTygbGJVLlTi3Bwoajzo-7qfvHI0tJEJZzn3IyW3AtiPJKKILxoD7lyPh02glu-SJjgIAbTowIGCNyMrO1FM9wefjPZVsoImvnn6Bx1GynmuYLmkPyQROGUpKp0Zc31e3mEGTv_1lebx4yymoOKxlvMHJXfRoySggPMOHVP6Zz_SNoKojF]
  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNBueyPnu1k6BjLOLMJovlL8tDtuFxjxtu9c_W_re6iJZXyeo7cPEXJTm6RvEWeVr6v5Q6S8nkT84NIFK4vMM_BBas1IOGBC4Vg8eQYVL6M09uPm9miROC_jfsIhphoTAniw==]

Sources

Optimization

Technical Support Center: Optimizing (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate Conjugation

Welcome to the technical support center for the optimization of reaction conditions for (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate conjugation. This guide is designed for researchers, scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of reaction conditions for (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and achieve successful conjugation outcomes.

I. Foundational Principles: Understanding the Reaction

The conjugation of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate to a primary or secondary amine-containing molecule is a powerful technique for introducing a reactive epoxide moiety. This epoxide can then be used for further modifications. The reaction proceeds through a two-step mechanism:

  • Aminolysis of the Carbonate: The amine nucleophile attacks the activated carbonate, displacing the 4-nitrophenoxide leaving group to form a carbamate linkage.

  • Epoxide Ring-Opening: The newly installed epoxide is then available for nucleophilic attack, typically by another functional group on the target molecule or a separately added nucleophile. This ring-opening is often the key step for creating the final conjugate.[1][2][3][4][5]

The success of this conjugation strategy hinges on careful control of the reaction conditions to favor the desired reaction pathway and minimize side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Conjugation Yield

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting materials.

  • The desired product is present in very low abundance.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect pH The amine nucleophile must be in its unprotonated, free-base form to be reactive. If the pH is too low (acidic), the amine will be protonated and non-nucleophilic.Solution: Adjust the reaction pH to be slightly above the pKa of the target amine. A common range is pH 8.0-9.5. Use a non-nucleophilic buffer such as sodium bicarbonate or borate buffer.
Steric Hindrance The amine on your target molecule may be sterically hindered, preventing efficient attack on the carbonate.Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Consider using a longer, more flexible linker if steric hindrance is a significant issue.
Poor Solubility of Reactants If either the carbonate reagent or your target molecule has poor solubility in the reaction solvent, the reaction rate will be significantly reduced.Solution: Use a co-solvent such as DMSO or DMF to improve solubility. Ensure the final concentration of the organic solvent does not denature your biomolecule if applicable.
Degradation of the Carbonate Reagent (4-nitrophenyl) carbonates are susceptible to hydrolysis, especially at high pH.Solution: Prepare the carbonate solution fresh before each use. Avoid prolonged storage of the reagent in solution.
Problem 2: Multiple Products and Side Reactions

Symptoms:

  • TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.

  • Difficulty in purifying the final conjugate.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Epoxide Ring-Opening by the Conjugating Amine If the amine used for the initial conjugation is highly reactive, it can also attack the epoxide ring of another conjugate molecule, leading to oligomerization.Solution: Use a less nucleophilic amine for the initial conjugation if possible. Alternatively, perform the reaction at a lower temperature to favor the less sterically hindered attack on the carbonate.
Hydrolysis of the Epoxide The epoxide ring can be opened by water, especially under acidic or basic conditions, leading to the formation of a diol.[5][6]Solution: Maintain careful pH control throughout the reaction and purification process. Use anhydrous solvents if the reaction is performed in a non-aqueous environment.
Reaction with Buffer Components Some buffer components, such as Tris, contain primary amines and can compete with your target molecule for conjugation.Solution: Use non-nucleophilic buffers like phosphate, bicarbonate, or borate.
Problem 3: Difficulty with Product Purification

Symptoms:

  • Co-elution of the desired product with starting materials or byproducts during chromatography.

  • Low recovery of the final product after purification.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Similar Polarity of Product and Byproducts The 4-nitrophenol byproduct and unreacted carbonate can have similar polarities to the desired conjugate, making separation by normal-phase chromatography challenging.Solution: After the reaction, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to deprotonate and extract the 4-nitrophenol into the aqueous layer.[7][8] Consider using reverse-phase chromatography for purification.
Product Instability The epoxide ring may be unstable under the purification conditions (e.g., acidic or basic mobile phases in chromatography).Solution: Use neutral pH mobile phases for chromatography if possible. If the epoxide is particularly sensitive, consider a "catch-and-release" purification strategy where the conjugate is immobilized on a solid support, washed, and then cleaved.
Aggregation of Biomolecules For protein or other biomolecule conjugations, the modification process can sometimes lead to aggregation.Solution: Optimize the stoichiometry of the carbonate reagent to avoid over-modification. Include additives like arginine or polysorbates in the purification buffers to reduce aggregation. Size-exclusion chromatography can be effective for removing aggregates.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the conjugation reaction?

The optimal pH is a balance between having a sufficiently nucleophilic amine and minimizing hydrolysis of the carbonate and epoxide. Generally, a pH between 8.0 and 9.5 is recommended. It is crucial to determine the pKa of the target amine and adjust the pH accordingly to ensure a significant fraction is in the unprotonated state.

Q2: How can I monitor the progress of the reaction?

The release of the 4-nitrophenoxide byproduct provides a convenient way to monitor the reaction. This can be done spectrophotometrically by measuring the absorbance at 405 nm. Alternatively, analytical techniques like TLC, HPLC, or LC-MS can be used to track the consumption of starting materials and the formation of the product.

Q3: What is the best way to quench the reaction?

To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to consume any remaining reactive carbonate. Alternatively, adjusting the pH to below 7.0 will protonate the amines and effectively halt the reaction.

Q4: Can I use this chemistry for site-specific labeling?

Achieving site-specific labeling with this reagent can be challenging as it will react with all accessible primary and secondary amines. To achieve site-specificity, you would typically need to use a protein or molecule that has a single, uniquely reactive amine, or employ protecting group strategies to block other reactive sites.

Q5: What are the key parameters to optimize for the epoxide ring-opening step?

The key parameters for the epoxide ring-opening are the choice of nucleophile, temperature, and catalyst (if any). The reaction can be catalyzed by either acid or base.[10][11]

  • Base-catalyzed opening: A strong nucleophile attacks the less sterically hindered carbon of the epoxide in an SN2-like manner.[1][2][12]

  • Acid-catalyzed opening: The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state.[5][12]

The optimal conditions will depend on the specific nucleophile and the desired regioselectivity of the ring-opening.

IV. Experimental Protocols & Visualizations

General Protocol for Conjugation
  • Preparation of Solutions:

    • Dissolve the amine-containing substrate in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Prepare a stock solution of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate in an organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add the carbonate stock solution to the substrate solution with gentle stirring. A typical molar excess of the carbonate is 5- to 20-fold.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by your chosen method.

  • Quenching:

    • Add a quenching agent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes.

  • Purification:

    • For small molecules, perform an aqueous workup followed by column chromatography.

    • For biomolecules, purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Reaction Mechanism and Workflow

Conjugation_Workflow cluster_step1 Step 1: Aminolysis cluster_step2 Step 2: Epoxide Ring-Opening A Amine-containing Substrate (R-NH2) C Carbamate-Epoxide Conjugate A->C pH 8.0-9.5 B (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate B->C D 4-Nitrophenol Byproduct C->D E Nucleophile (Nu-H) F Ring-Opened Final Product C->F E->F Acid or Base Catalysis

Caption: Workflow for the two-step conjugation process.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Experiment Start LowYield Low/No Yield? Start->LowYield CheckpH Check & Adjust pH (8.0-9.5) LowYield->CheckpH Yes MultipleProducts Multiple Products? LowYield->MultipleProducts No IncreaseTemp Increase Temperature CheckpH->IncreaseTemp ImproveSol Use Co-solvent (DMSO/DMF) IncreaseTemp->ImproveSol FreshReagent Use Fresh Carbonate ImproveSol->FreshReagent FreshReagent->MultipleProducts LowerTemp Lower Reaction Temp MultipleProducts->LowerTemp Yes PurificationIssue Purification Issues? MultipleProducts->PurificationIssue No ControlpH Strict pH Control LowerTemp->ControlpH ChangeBuffer Use Non-nucleophilic Buffer ControlpH->ChangeBuffer ChangeBuffer->PurificationIssue Workup Aqueous Base Wash PurificationIssue->Workup Yes Success Successful Conjugation PurificationIssue->Success No NeutralChrom Neutral pH Chromatography Workup->NeutralChrom SEC Size-Exclusion Chromatography NeutralChrom->SEC SEC->Success

Caption: A decision tree for troubleshooting common issues.

V. References

  • Optimization of the oxirane ring opening reaction in biolubricant base oil production. (2011). Industrial Crops and Products.

  • Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. (n.d.). RSC Publishing.

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. (2021). PubMed.

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry.

  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. (2021). MDPI.

  • 18.5 Reactions of Epoxides: Ring-Opening. (2023). Organic Chemistry | OpenStax.

  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). Oberlin College and Conservatory.

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Este. (2020). Organic Syntheses.

  • Epoxide. (n.d.). Wikipedia.

  • Epoxides - The Outlier Of The Ether Family. (2015). Master Organic Chemistry.

  • Reactions of Epoxides under Acidic and Basic Conditions. (2024). Chemistry Steps.

  • 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries.

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (n.d.). [Source not available].

  • University of Groningen Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation Bi. (n.d.). [Source not available].

  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (2021). PMC.

Sources

Troubleshooting

Solving solubility issues of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate in aqueous media

Welcome to the technical support and troubleshooting guide for (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate . As a highly reactive, bifunctional cross-linker and prodrug intermediate, this compound presents a cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate .

As a highly reactive, bifunctional cross-linker and prodrug intermediate, this compound presents a classic "Hydrophobicity vs. Hydrolysis Paradox." Its bulky aromatic core and lack of ionizable groups result in extremely poor aqueous solubility, a phenomenon accurately predicted by Yalkowsky's General Solubility Equation[1]. However, standard solubility-enhancing techniques (e.g., heating, high pH, or aqueous cyclodextrins) will rapidly destroy the molecule by cleaving the moisture-sensitive 4-nitrophenyl carbonate group or opening the epoxide ring.

This guide is designed to help researchers navigate these competing chemical kinetics to achieve stable, soluble formulations for in vitro and in vivo assays.

Part 1: Frequently Asked Questions (Diagnostics)

Q: My aqueous solution turned bright yellow immediately upon dissolving the compound. What happened? A: Your compound has degraded. The 4-nitrophenyl carbonate group is highly susceptible to nucleophilic attack by water (hydrolysis). When this bond is cleaved, it releases 4-nitrophenolate, a leaving group that is intensely yellow in aqueous environments at pH > 6.0[2]. If your solution is yellow, the reactive carbonate is no longer intact for your intended bioconjugation or assay.

Q: Can I use Cyclodextrins (e.g., HP-β-CD) to enhance the solubility of this hydrophobic compound? A: No. Proceed with extreme caution. While cyclodextrins are standard excipients for hydrophobic drugs, the secondary hydroxyl groups on the rim of the cyclodextrin cavity act as potent nucleophiles. Literature demonstrates that cyclodextrins catalytically cleave 4-nitrophenyl carbonates at rates thousands of times faster than spontaneous hydrolysis[3]. Attempting to use cyclodextrins will rapidly destroy your linker.

Q: What is the optimal pH for my aqueous assay buffer to prevent precipitation and degradation? A: You must use a slightly acidic to neutral buffer, ideally pH 6.0 to 6.5 . This range minimizes the hydroxide ion concentration, drastically slowing the base-catalyzed hydrolysis of the carbonate[4], while keeping the epoxide relatively stable against acid-catalyzed ring opening.

Part 2: Solubilization Workflows & Self-Validating Protocols

To successfully utilize this compound, you must isolate it from bulk water until the exact moment of your assay, or shield it within a hydrophobic carrier.

Protocol A: Anhydrous Co-Solvent Rapid Dilution (For Short-Term In Vitro Assays)

Causality: By maintaining the compound in a strictly anhydrous environment, you prevent premature hydrolysis. Rapid dilution into a vigorously mixed aqueous buffer overcomes the lattice energy barrier, creating a metastable supersaturated solution long enough for short-term assays (<30 minutes).

  • Stock Preparation: Dissolve the compound in 100% anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Flush the vial with argon or nitrogen gas and store at -20°C with a desiccant.

  • Buffer Preparation: Prepare your target assay buffer (e.g., 50 mM MES, pH 6.0). Ensure it is at room temperature.

  • Rapid Injection: Place the buffer on a vortex mixer at medium-high speed. Using a microsyringe, rapidly inject the required volume of DMSO stock directly into the vortex vortex (avoiding the tube walls) to achieve a final concentration of ≤100 µM (max 1% DMSO v/v).

  • Self-Validation Checkpoint: Immediately measure the solution's absorbance at 400 nm and 600 nm.

    • A400 > 0.05 indicates premature carbonate hydrolysis (release of 4-nitrophenolate).

    • A600 > 0.02 indicates compound precipitation (scattering).

    • If both values are below the threshold, the metastable solution is validated for immediate assay use.

Protocol B: Polymeric Micelle Shielding (For Cell-Based or In Vivo Assays)

Causality: Amphiphilic block copolymers (like PEG-PLA) self-assemble into micelles. The hydrophobic PLA core solubilizes the phenyl-oxirane moiety and physically shields the moisture-sensitive carbonate from bulk water, while the PEG corona provides aqueous solubility.

  • Co-Dissolution: Dissolve 1 mg of the compound and 10 mg of mPEG-PLA (5 kDa - 5 kDa) in 1 mL of anhydrous Tetrahydrofuran (THF).

  • Film Formation: Evaporate the THF under a gentle stream of nitrogen, followed by 2 hours in a vacuum desiccator to form a thin, dry polymer-drug film.

  • Hydration: Rehydrate the film with 1 mL of pH 6.5 buffer. Sonicate in a bath sonicator for 5 minutes at 4°C (use ice to prevent heat-induced degradation).

  • Self-Validation Checkpoint: Pass the micelle suspension through a 0.22 µm PTFE syringe filter. Measure the pre- and post-filtration UV absorbance at 280 nm. A >90% recovery indicates successful micellar encapsulation. Perform Dynamic Light Scattering (DLS); a monodisperse peak at 20-50 nm validates the micelle architecture and confirms the absence of macroscopic precipitates.

Part 3: Quantitative Compatibility Matrix

The following table summarizes the causal relationship between solvent choices, concentration limits, and the hydrolytic stability of the 4-nitrophenyl carbonate group.

Solvent/Buffer SystemMax Recommended ConcentrationEstimated Half-Life (25°C)Causality / Mechanistic Rationale
Anhydrous DMSO / DMF 100% (Stock Solution)> 6 monthsComplete absence of nucleophilic water prevents carbonate cleavage.
MES Buffer (pH 6.0) < 5% (Working Solution)> 24 hoursReduced hydroxide concentration minimizes nucleophilic attack on the ester.
PBS (pH 7.4) < 1% (Working Solution)~ 2-4 hoursPhysiological hydroxide levels actively catalyze carbonate hydrolysis[2].
HP-β-Cyclodextrin (aq) DO NOT USE < 10 minutesRim hydroxyls catalytically cleave the nitrophenyl ester via proximity effects[3].

Part 4: Visualizations

Workflow Start Need Aqueous Formulation for Carbonate-Epoxide CheckTime Assay Duration? Start->CheckTime Short < 30 minutes (In vitro biochemical assays) CheckTime->Short Short-term Long > 30 minutes (In vivo / Cell culture) CheckTime->Long Long-term DMSO Protocol A: Anhydrous DMSO Stock + Rapid Dilution (pH 6.0) Short->DMSO Micelle Protocol B: PEG-PLA Micelle Encapsulation & Shielding Long->Micelle

Decision matrix for selecting the appropriate solubilization strategy based on assay duration.

Mechanism Compound (4-nitrophenyl) (3-phenyloxiran-2-yl) methyl carbonate Water Aqueous Buffer (pH > 7.0) Compound->Water Solubilization attempt CD Cyclodextrins (HP-β-CD) Compound->CD Complexation attempt Degradation1 Hydrolysis (Releases Yellow 4-Nitrophenol) Water->Degradation1 OH- attack on carbonate Degradation2 Catalyzed Cleavage (Rim OH- attack) CD->Degradation2 Nucleophilic catalysis

Mechanistic pathways of compound degradation via standard aqueous solubilization attempts.

References

  • Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL: [Link]

  • Title: Ester hydrolysis by a cyclodextrin dimer catalyst with a metallophenanthroline linking group Source: PubMed / NIH URL: [Link]

  • Title: Multifunctional Chitosans obtained via Polymer-Analogous Reactions Source: RWTH Publications URL: [Link]

  • Title: Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release Source: PubMed Central / NIH URL: [Link]

Sources

Optimization

Technical Support Center: Managing 4-Nitrophenol Byproducts in Carbonate Linker Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize bioconjugation workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize bioconjugation workflows.

When utilizing highly reactive reagents like 4-nitrophenyl chloroformate (4-NPC) or bis(4-nitrophenyl) carbonate (BNPC) to activate alcohols and amines, the generation of 4-nitrophenol (PNP) is an unavoidable stoichiometric byproduct[1][2]. If not properly removed, this yellow, toxic phenol can severely interfere with downstream assays, UV-quantification, and in vivo applications.

This guide provides the mechanistic causality behind byproduct formation, self-validating purification protocols, and preventative strategies to ensure the integrity of your synthesized linkers.

Diagnostic Overview & Workflow Logic

The formation of an activated carbonate or carbamate relies on the nucleophilic attack of your substrate onto the electrophilic carbonyl center of BNPC or 4-NPC. Because the 4-nitrophenolate anion is an excellent leaving group (due to the electron-withdrawing nature of the nitro group), the reaction proceeds rapidly[2]. However, this releases one equivalent of 4-nitrophenol into your reaction mixture.

ReactionPathway Substrate Substrate (R-OH or R-NH2) Intermediate Reaction Mixture (Product + 4-Nitrophenol) Substrate->Intermediate Base (DIPEA) Reagent Bis(4-nitrophenyl) carbonate (BNPC) Reagent->Intermediate BaseWash sat. NaHCO3 Wash (pH 8.3) Intermediate->BaseWash Quench AqPhase Aqueous Phase (Yellow Phenolate, Discard) BaseWash->AqPhase Deprotonation OrgPhase Organic Phase (Purified Product, Retain) BaseWash->OrgPhase Phase Separation

Logical pathway for carbonate linker activation and pH-driven byproduct extraction.

Choosing the correct removal strategy depends entirely on the physicochemical properties of your target product. Use the decision matrix below to select the appropriate protocol.

DecisionMatrix Start What is the polarity of your target product? Lipophilic Lipophilic (Small Molecules, ADCs) Start->Lipophilic Hydrophilic Hydrophilic (PEG Linkers, Peptides) Start->Hydrophilic LLE Liquid-Liquid Extraction Wash with sat. NaHCO3 Lipophilic->LLE Product stays in DCM/EtOAc Precip Anti-Solvent Precipitation Precipitate in Cold Ether Hydrophilic->Precip Product precipitates Scavenge Solid-Phase Scavenging Use Basic Alumina/Resin Hydrophilic->Scavenge If precipitation fails

Decision matrix for selecting a 4-nitrophenol removal strategy based on product polarity.

Self-Validating Experimental Protocols

To guarantee experimental trustworthiness, the following protocols incorporate visual and spectroscopic validation steps so you can confirm byproduct removal in real-time.

Protocol A: pH-Driven Liquid-Liquid Extraction (For Lipophilic Products)

The Causality: 4-Nitrophenol has a pKa of ~7.15. In neutral water, a significant fraction remains protonated and highly soluble in organic solvents. By washing the organic layer with saturated aqueous sodium bicarbonate (pH ~8.3), the Henderson-Hasselbalch equation dictates that >90% of the phenol is deprotonated into the phenolate ion. This ion is intensely polar (partitioning into the aqueous phase) and brightly yellow, acting as its own colorimetric indicator[1].

  • Quench & Dilute: Once the reaction is complete, quench by adding a small amount of water or saturated aqueous ammonium chloride[1]. Dilute the reaction mixture with a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate) to ~10–20 mg/mL.

  • Mild Base Wash: Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Self-Validation Step: Agitate and allow the layers to separate. The aqueous layer will turn a brilliant yellow. Drain the aqueous layer. Repeat the NaHCO₃ wash iteratively until the aqueous layer remains completely colorless. The disappearance of the yellow chromophore visually validates the total removal of the 4-nitrophenolate byproduct.

  • Final Polish: Wash the organic layer once with 1M HCl (to remove residual amines/base) and once with brine[1]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Anti-Solvent Precipitation (For Hydrophilic/PEGylated Products)

The Causality: Highly polar products (like PEG-linkers or polyaspartamide copolymers) will partition into the aqueous layer during liquid-liquid extraction, resulting in lost yield[3]. Instead, we exploit differential solubility: PEGylated products are insoluble in cold diethyl ether, whereas small-molecule 4-nitrophenol is highly soluble in it.

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to a minimal volume (e.g., 1–2 mL of DCM)[1].

  • Precipitation: Dropwise add the concentrated solution into a 10-fold volumetric excess of ice-cold diethyl ether under vigorous stirring[1]. A white/off-white precipitate should immediately form.

  • Self-Validation Step: Collect the precipitate by centrifugation. Spot the ether supernatant on a TLC plate and examine it under a UV lamp (254 nm / 310 nm). Resuspend and wash the solid with fresh cold ether until the supernatant no longer exhibits UV absorbance. The lack of UV activity in the wash validates complete byproduct extraction. Dry the purified pellet under vacuum.

Preventative Strategies: Reagent Selection

If 4-nitrophenol removal continues to be a bottleneck, consider substituting your activating reagent. N,N'-disuccinimidyl carbonate (DSC) is a highly effective alternative for unhindered alcohols and primary amines[3].

Table 1: Physicochemical Properties of Byproducts
ByproductpKaChromophoreOrganic SolubilityAqueous Solubility (pH 7)Aqueous Solubility (pH 9)
4-Nitrophenol (PNP) 7.15Yes (Yellow at pH > 7)High (DCM, EtOAc, Ether)ModerateVery High (as phenolate)
N-Hydroxysuccinimide (NHS) 9.60NoLow to ModerateVery HighVery High
Table 2: Activating Reagent Comparison
ReagentLeaving GroupReactivityBest Use CaseByproduct Removal Strategy
Bis(4-nitrophenyl) carbonate (BNPC) 4-NitrophenolateHighSterically hindered alcohols, secondary amines[2]Base wash (NaHCO₃) or Ether precipitation
N,N'-Disuccinimidyl carbonate (DSC) N-HydroxysuccinimideModeratePrimary amines, unhindered primary alcohols[3]Simple neutral water wash

Frequently Asked Questions (FAQs)

Q: Why is my product still yellow after washing the reaction mixture with water? A: Neutral water is insufficient for extraction. Because the pKa of 4-nitrophenol is 7.15, at pH 7.0 nearly half of the byproduct remains in its protonated, lipophilic state and will stubbornly stay in your organic layer. You must use a mild base (pH > 8.0) to fully ionize it into the water-soluble phenolate form.

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) to wash out the byproduct faster? A: No. While NaOH (pH > 13) will rapidly deprotonate the phenol, the highly basic conditions will also hydrolyze your newly formed, sensitive carbonate or carbamate linker, destroying your product. NaHCO₃ (pH ~8.3) provides the perfect thermodynamic balance: basic enough to deprotonate the phenol, but mild enough to preserve the linker.

Q: My target molecule is highly water-soluble, and anti-solvent precipitation is failing to yield a solid. How do I remove the 4-nitrophenol? A: In cases where both LLE and precipitation fail, utilize solid-phase scavenging. Add a basic resin (e.g., Amberlyst A21 free base) or basic alumina to your organic reaction mixture and stir for 2 hours. The basic sites on the solid support will selectively trap the acidic 4-nitrophenol. Filter the mixture to remove the resin, leaving your pure, hydrophilic product in the filtrate.

Q: Does the presence of trace 4-nitrophenol affect downstream bioconjugation to antibodies? A: Yes. 4-Nitrophenol strongly absorbs UV light at 310 nm (neutral) and 400 nm (ionized). This will severely interfere with spectrophotometric quantification (e.g., measuring the Drug-to-Antibody Ratio or DAR)[1]. Furthermore, it can cause non-specific hydrophobic binding to the antibody surface, leading to aggregation.

References[1] BenchChem. "Application Notes and Protocols: Preparation of Activated Carbonates using 4-Nitrophenyl Chloroformate." Available at: https://www.benchchem.com[3] MDPI. "Design of New Polyaspartamide Copolymers for siRNA Delivery in Antiasthmatic Therapy." Available at: 2]">https://www.mdpi.com[2] ACS Publications. "Organic Carbonates | Chemical Reviews." Available at: https://pubs.acs.org

Sources

Troubleshooting

Technical Support Center: Purification of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate. This document is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to address the unique challenges presented by this molecule's sensitive functional groups.

The structure of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate contains two key reactive moieties: an acid- and base-labile epoxide ring and a p-nitrophenyl carbonate group susceptible to hydrolysis. Furthermore, the presence of multiple stereocenters necessitates purification strategies capable of separating diastereomers. This guide offers practical, field-proven solutions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: After my workup or column chromatography, my product fractions are yellow. What is the cause?

A: A yellow coloration is a hallmark indicator of the presence of 4-nitrophenol (or its conjugate base, 4-nitrophenolate). This impurity arises from the hydrolysis of the p-nitrophenyl carbonate ester. This reaction is particularly accelerated by basic conditions.[1] If you observe this color, it signifies some degree of product decomposition.

Q2: My characterization (NMR, MS) suggests the presence of an impurity with a mass 18 amu higher than my product. What is this byproduct?

A: This mass difference corresponds to the addition of a water molecule. The most probable cause is the ring-opening of the epoxide to form the corresponding diol. This reaction is typically catalyzed by acidic conditions, which can be inadvertently introduced during an aqueous workup with strong acids or, most commonly, during silica gel chromatography.[2]

Q3: What is the best general strategy for purifying this compound?

A: A multi-step approach is recommended. First, perform a careful aqueous workup, avoiding strong acids or bases. If a basic wash is necessary to remove acidic impurities, use a weak base like saturated sodium bicarbonate and minimize contact time.[3] The primary purification step should be flash column chromatography, but it is critical to use neutralized silica gel to prevent epoxide degradation.[2][4] Finally, recrystallization can be employed to achieve high purity and potentially separate diastereomers if they did not fully resolve on the column.

Q4: How should I store the purified (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate?

A: Due to its lability, the purified compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C).[2] It should be protected from light and moisture, and stored in a container free of acidic or basic residues.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental problems in a cause-and-solution format.

Issue 1: Product Decomposition During Column Chromatography

The most common point of failure during the purification of this molecule is degradation on the stationary phase.

  • Symptom A: A distinct yellow band forms and elutes from the column. Fractions containing the product are yellow-tinged, and TLC/NMR analysis confirms the presence of 4-nitrophenol.

    • Primary Cause: Hydrolysis of the p-nitrophenyl carbonate. While silica gel is generally considered acidic, residual moisture and the high surface area can facilitate hydrolysis, especially if the crude material contains trace basic impurities. Under basic conditions, the hydrolysis rate increases significantly.[1]

  • Symptom B: Significant tailing or smearing of the product spot on TLC. Low recovery of the desired product from the column. Mass spectrometry of the eluted fractions reveals the presence of the diol byproduct.

    • Primary Cause: Acid-catalyzed ring-opening of the epoxide. Standard silica gel is slightly acidic (pH ≈ 4-5) and can readily catalyze the opening of the strained epoxide ring by nucleophiles like water or residual alcohols from the solvent system.[2][4]

Solution: Utilization of Neutralized or Alternative Stationary Phases

To prevent degradation, the acidity of the stationary phase must be controlled.

  • Primary Recommendation: Use neutralized silica gel. This is prepared by treating standard silica gel with a basic solution, followed by washing and drying. This method preserves the high resolving power of silica while eliminating its acidity.[4]

  • Alternative Stationary Phases: If decomposition persists, consider less acidic stationary phases such as alumina (basic or neutral grade) or Florisil. However, be aware that the selectivity and elution profile will differ significantly from silica gel, requiring new method development.

Issue 2: Ineffective Separation of Diastereomers

The synthesis of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate often results in a mixture of diastereomers, which can be challenging to separate.

  • Symptom: Analysis by NMR shows multiple sets of peaks corresponding to different stereoisomers, but on TLC and column chromatography, they co-elute as a single spot or a poorly resolved broad peak.

    • Cause: The diastereomers have very similar polarities, making them difficult to resolve using standard chromatographic conditions.

Solution: Advanced Chromatographic Techniques

Achieving separation requires optimizing the chromatographic system for high-resolution separation of isomers.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase (on silica) and reversed-phase HPLC can be effective for separating diastereomers.[5]

  • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for the separation of diastereomers and is considered a powerful tool for this specific challenge.[6][7]

TechniqueStationary Phase (Starting Point)Mobile Phase (Starting Point)Key Insight
Normal Phase Chromatography Standard Silica or Diol-bondedHexane/Ethyl Acetate or Hexane/Isopropanol gradientFocus on low-polarity mobile phases and shallow gradients to maximize resolution.
Reversed-Phase HPLC C18Acetonitrile/Water or Methanol/Water gradientCan provide alternative selectivity compared to normal phase.
Supercritical Fluid Chromatography (SFC) Diol, 2-EthylpyridineCO₂ with Methanol or Isopropanol as co-solventOften provides faster and better separations for diastereomers than HPLC.[6]
Issue 3: Challenges in Crystallization

Crystallization is an excellent final purification step but can present its own difficulties.

  • Symptom A: The compound "oils out" of the solution instead of forming solid crystals.

    • Cause: The melting point of the compound (or the impure mixture) is lower than the boiling point of the chosen solvent.[8] This can also be caused by a high concentration of impurities depressing the melting point.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional "soluble" solvent to lower the solution's saturation point, then allow it to cool much more slowly. If the problem persists, a different solvent or solvent system with a lower boiling point is required.[8][9]

  • Symptom B: No crystals form even after the solution has cooled completely.

    • Cause: The solution is not sufficiently supersaturated, or nucleation has not occurred.

    • Solution: Try to induce crystallization. The most common methods are:

      • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[8]

      • Seed Crystal: Add a single, tiny crystal of the pure compound to the solution.[9]

      • Concentration: Gently evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

Experimental Protocols & Workflows

General Purification Workflow Diagram

G crude Crude Reaction Mixture workup Aqueous Workup (Avoid strong acid/base) crude->workup concentrate1 Concentrate Under Reduced Pressure workup->concentrate1 chromatography Flash Chromatography (Neutralized Silica) concentrate1->chromatography analyze_fractions TLC/LCMS Analysis of Fractions chromatography->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool concentrate2 Concentrate Pure Fractions pool->concentrate2 crystallization Recrystallization (e.g., EtOAc/Hexane) concentrate2->crystallization If necessary for higher purity or diastereomer separation final_product Pure Product concentrate2->final_product If sufficiently pure crystallization->final_product

Caption: Recommended workflow for the purification of the target compound.

Protocol 1: Preparation of Neutralized Silica Gel

This protocol is adapted from methodologies designed to protect acid-labile compounds.[4]

  • Slurry Formation: Create a slurry of silica gel in a 1% aqueous solution of sodium bicarbonate (NaHCO₃). Use enough solution to ensure the silica is fully suspended.

  • Stirring: Stir the slurry gently for 30-60 minutes.

  • Filtration: Collect the silica gel by vacuum filtration using a Büchner funnel.

  • Washing: Wash the silica gel cake thoroughly with several volumes of deionized water until the pH of the filtrate is neutral (check with pH paper).

  • Drying: Dry the neutralized silica gel in an oven at 110-120°C for at least 12 hours or until it is a fine, free-flowing powder.

  • Storage: Store the dried, neutralized silica in a desiccator to prevent re-adsorption of atmospheric moisture.

Protocol 2: Troubleshooting Decomposition During Purification

G start Start: Crude Product Purification check_tlc Run TLC with Crude Material (Standard Silica Plate) start->check_tlc node_streak Observation: Streaking or new polar spots? check_tlc->node_streak node_stable Observation: Clean spot, no degradation check_tlc->node_stable action_neutralize High Risk of Decomposition. Use Neutralized Silica Gel for Column Chromatography. node_streak->action_neutralize action_standard Low Risk of Decomposition. Standard Silica Gel may be used, but proceed with caution. node_stable->action_standard column Perform Column Chromatography action_neutralize->column action_standard->column check_fractions Analyze Fractions: Yellow color or unexpected byproducts present? column->check_fractions success Purification Successful check_fractions->success No failure Decomposition Occurred. Re-purify remaining material using neutralized silica or an alternative stationary phase. check_fractions->failure Yes

Caption: Decision tree for troubleshooting potential compound decomposition.

Protocol 3: General Recrystallization Procedure

This is a standard protocol for purifying solid organic compounds.[10][11]

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common systems for moderately polar compounds include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Slow cooling is crucial for the formation of pure, well-defined crystals.[11]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

References

  • FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents.
  • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. ResearchGate. Available at: [Link]

  • Purification of nitrophenols using complex-assisted crystallization - RSC Publishing. Available at: [Link]

  • US2874196A - Method of crystallizing nitro products - Google Patents.
  • Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide - MDPI. Available at: [Link]

  • Epoxy-activated resin: a versatile affinity chromatography support. G-Biosciences. Available at: [Link]

  • Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide. MDPI. Available at: [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. The Royal Society of Chemistry. Available at: [Link]

  • Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene) carbonate. ACS Publications. Available at: [Link]

  • Metal- and Halide-Free Catalyst for the Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide | ACS Catalysis. ACS Publications. Available at: [Link]

  • Synthesis of Cyclic Carbonates from CO2 and Epoxides Catalyzed by Low Loadings of Benzyl Bromide/DMF at Ambient Pressure | Request PDF. ResearchGate. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed. Available at: [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. Available at: [Link]

  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka. Available at: [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds | Request PDF. ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]

  • CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents.
  • Separation of diastereomers - Chromatography Forum. Available at: [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed. Available at: [Link]

  • Epoxide Bonded Phases for Chromatography and Immunoprecipitation - Purdue e-Pubs. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Chromatography: Techniques of Separation | TSI Journals. Available at: [Link]

  • Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU. Available at: [Link]

  • Method development for separating organic carbonates by ion-moderated partition high-performance liquid chromatography. Wiley Online Library. Available at: [Link]

  • Can anyone suggest a better workup procedure in compound purification for organic synthesis? | ResearchGate. Available at: [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Este - Organic Syntheses. Available at: [Link]

  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC. Available at: [Link]

  • Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA - Diva-Portal.org. Available at: [Link]

  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing). Available at: [Link]

  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed. Available at: [Link]

Sources

Optimization

Stability of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate at room temperature

Document ID: TSC-2026-03-NPCPO Last Updated: March 17, 2026 Introduction This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with (4-nitrophenyl) (3-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-NPCPO

Last Updated: March 17, 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate. Due to the limited specific literature on this compound, this document synthesizes information based on the well-established chemical principles of its constituent functional groups: a 3-phenyloxirane (epoxide) and a 4-nitrophenyl carbonate. Our goal is to provide a predictive and proactive framework for anticipating stability issues, troubleshooting experimental anomalies, and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound at room temperature?

A1: The molecule contains two key reactive moieties: an epoxide ring and an activated carbonate ester. The primary stability concerns are:

  • Epoxide Ring Opening: The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions.[1] This can be catalyzed by trace amounts of acid or base in your solvent, on glassware, or from atmospheric moisture.

  • Carbonate Hydrolysis: The 4-nitrophenyl group is an excellent leaving group, which makes the carbonate carbonyl carbon highly electrophilic and prone to nucleophilic attack.[2][3] The most common nucleophile is water (hydrolysis), which is accelerated in basic conditions.[2][3]

Q2: How should I properly store (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate?

A2: Based on the instability of epoxides and activated carbonates, optimal storage is crucial. Studies on related compounds show that degradation is significantly accelerated at room temperature, especially when exposed to light.[4]

  • Temperature: Store at ≤ 4°C, preferably at -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[4]

  • Purity: Ensure the compound is free from acidic or basic impurities that could catalyze degradation.

Q3: What are the likely degradation products I might observe?

A3: The primary degradation products will likely result from hydrolysis of the carbonate and/or opening of the epoxide ring.

  • From Carbonate Hydrolysis: (3-phenyloxiran-2-yl)methanol and 4-nitrophenol. The release of 4-nitrophenol can often be visually detected as a faint yellow color in your sample or solution, as the corresponding 4-nitrophenolate ion is bright yellow under basic conditions.[2][3]

  • From Epoxide Ring-Opening (with water): (2,3-dihydroxy-3-phenylpropyl) (4-nitrophenyl) carbonate.

  • Combined Degradation: 3-phenylpropane-1,2-diol (from both hydrolysis and ring-opening).

Q4: Can I use this compound in aqueous or protic solvents like methanol?

A4: Extreme caution is advised. Protic solvents can participate in the degradation pathways.

  • Aqueous Buffers: The compound's stability will be highly pH-dependent. It is expected to be more stable under neutral to slightly acidic conditions and will degrade rapidly under basic conditions (pH > 8).[2][3]

  • Alcohols (e.g., Methanol): Alcohols can act as nucleophiles, leading to transesterification of the carbonate or ring-opening of the epoxide. If an alcohol solvent is necessary, it must be scrupulously anhydrous, and the experiment should be conducted at low temperatures for the shortest possible duration.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Appearance of a new, more polar spot on my TLC plate. This often indicates the formation of a more polar degradation product, such as an alcohol or diol from hydrolysis or epoxide ring-opening.1. Confirm Identity: Co-spot your sample with a known standard if available. Otherwise, attempt to isolate the impurity for characterization (e.g., by prep-TLC or flash chromatography).2. Check Solvents: Ensure all solvents are anhydrous and free of acidic or basic contaminants.3. Review Reaction/Storage Conditions: Assess if the sample was exposed to moisture, high temperatures, or incompatible reagents.
A faint yellow color develops in my stock solution. This is a strong indicator of carbonate hydrolysis, leading to the release of 4-nitrophenol/4-nitrophenolate.[2][3]1. Quantify Degradation: Use UV-Vis spectroscopy to check for absorbance around 400-415 nm, which is characteristic of the 4-nitrophenolate anion.[2]2. Prepare Fresh Solutions: Discard the old solution and prepare a new one immediately before use in an anhydrous aprotic solvent.3. Solvent Purity: Use high-purity, anhydrous solvents (e.g., from a solvent purification system).
Inconsistent results or poor reproducibility in biological assays. The active concentration of your compound may be decreasing over the course of the experiment due to degradation in the assay medium.1. Perform a Time-Course Stability Study: Analyze the concentration of the parent compound in your assay buffer over time using HPLC or LC-MS.2. Modify Assay Protocol: If degradation is confirmed, minimize incubation times or prepare fresh dilutions of the compound immediately before adding to the assay.3. Consider a Pro-drug Hypothesis: Determine if a degradation product (e.g., (3-phenyloxiran-2-yl)methanol) is responsible for the observed activity.
Broad or tailing peaks during HPLC analysis. This can be caused by on-column degradation, interaction with active sites on the column, or sample decomposition in the autosampler.[5]1. Check Mobile Phase pH: Ensure the mobile phase pH is compatible with the compound's stability (ideally neutral or slightly acidic).2. Use a Guard Column: A guard column can protect your analytical column from strongly adsorbing impurities.[5]3. Cool the Autosampler: Set the autosampler temperature to 4°C to minimize degradation while samples are waiting for injection.
Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways discussed.

DegradationPathways Parent (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate Hydrolysis_Product (3-phenyloxiran-2-yl)methanol + 4-nitrophenol Parent->Hydrolysis_Product Hydrolysis (H₂O) Catalyzed by Acid/Base RingOpening_Product (2,3-dihydroxy-3-phenylpropyl) (4-nitrophenyl) carbonate Parent->RingOpening_Product Epoxide Ring-Opening (H₂O) Catalyzed by Acid/Base

Caption: Primary degradation routes for the target compound.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of your compound under specific conditions (e.g., in a particular solvent or buffer).

Objective: To determine the rate of degradation of the parent compound over time.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh ~5 mg of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate.

    • Dissolve in a known volume (e.g., 5.00 mL) of anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • Preparation of Test Solution:

    • Dilute the stock solution 1:10 in the test solvent/buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL.

  • Incubation:

    • Store the test solution under the desired temperature condition (e.g., room temperature, 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

    • Immediately quench any further degradation by diluting the aliquot 1:1 with cold, anhydrous acetonitrile.

    • Transfer to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure a stable, slightly acidic pH).

    • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm (for the nitrophenyl group).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) of the compound under the tested conditions.

Workflow for Stability Assessment

StabilityWorkflow A Prepare Stock Solution (1 mg/mL in ACN) B Dilute in Test Buffer (e.g., PBS, pH 7.4) A->B C Incubate at Desired Temp (e.g., Room Temp) B->C D Withdraw Aliquots at Time Points (0, 1, 2, 4... hrs) C->D E Quench with Cold ACN D->E F Analyze by HPLC E->F G Plot % Remaining vs. Time F->G

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioconjugation Linkers: (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate vs. N-hydroxysuccinimide (NHS) Esters

For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique. The choice of chemical linker is a critical decision point that dictates the strategy, ef...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique. The choice of chemical linker is a critical decision point that dictates the strategy, efficiency, and ultimate stability of the resulting conjugate. This guide provides an in-depth comparison of two distinct amine-reactive strategies: the ubiquitous N-hydroxysuccinimide (NHS) ester and the more specialized, dual-reactive (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate.

We will move beyond a simple listing of features to explore the causality behind experimental choices, providing the field-proven insights needed to select the optimal reagent for your specific application, from antibody-drug conjugates (ADCs) to advanced biomaterials.

Chapter 1: Understanding the Core Chemistry

The efficacy of any bioconjugation strategy is rooted in its underlying chemical mechanism. While both linker types target primary amines, their reaction pathways, resulting bonds, and secondary reactivity profiles are fundamentally different.

N-Hydroxysuccinimide (NHS) Esters: The Industry Workhorse

NHS esters represent the most common and well-characterized class of reagents for modifying primary amines (-NH₂), found at the N-terminus of polypeptides and on the side chain of lysine residues.[1][2] Their popularity stems from a straightforward and efficient reaction mechanism under aqueous, near-physiological conditions.[]

Mechanism of Action: The reaction is a classic nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group to form a highly stable and irreversible amide bond.[][4][5] The primary challenge with NHS ester chemistry is the competition between the desired aminolysis and hydrolysis (reaction with water), which becomes more pronounced at higher pH levels.[4][6]

NHS_Ester_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate R-C(O⁻)(NH₂⁺-Protein)-O-NHS Protein_NH2->Intermediate Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Intermediate Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Intermediate->Amide_Bond Collapse & NHS release NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group

Caption: Mechanism of NHS ester reaction with a primary amine.

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate: A Heterobifunctional Platform

This reagent is significantly more complex, offering a two-stage reactivity profile. It combines an activated carbonate for initial amine coupling with a latent epoxide for subsequent, orthogonal conjugation.

  • Activated Carbonate: The 4-nitrophenyl group is a strong electron-withdrawing group, making 4-nitrophenol an excellent leaving group.[7][8] This activates the carbonate moiety for reaction with primary amines, forming a stable carbamate linkage. This initial reaction serves to tether the oxirane (epoxide) payload onto the target biomolecule.

  • Epoxide (Oxirane) Ring: After the first reaction, the biomolecule is now functionalized with a reactive epoxide ring. Epoxides are electrophilic three-membered rings that can be opened by a variety of nucleophiles, including thiols (-SH), amines (-NH₂), and hydroxyls (-OH).[9][10] This reaction is typically performed under more varied pH conditions depending on the target nucleophile.[11]

This dual nature allows for a controlled, sequential conjugation strategy, where a molecule is first modified via its amines and then used to target a different functional group on a second molecule.

Oxirane_Linker_Mechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Nucleophile Reaction Start (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate Protein1_NH2 Protein₁-NH₂ Carbamate_Product Protein₁-NH-CO-O-CH₂-(epoxide) (Epoxide-Functionalized Protein) Start->Carbamate_Product Protein1_NH2->Carbamate_Product Forms Carbamate Linkage pNP 4-Nitrophenol (Leaving Group) Carbamate_Product->pNP Protein2_Nu Protein₂-Nu: (e.g., Thiol, Amine) Final_Conjugate Protein₁-...-CH₂-CH(OH)-CH(Nu-Protein₂)-Phenyl (Final Conjugate) Carbamate_Product->Final_Conjugate Protein2_Nu->Final_Conjugate Epoxide Ring Opening

Caption: Dual reactivity of the oxirane-based carbonate linker.

Chapter 2: Head-to-Head Performance Comparison

The choice between these linkers depends entirely on the experimental goal. An NHS ester provides a direct and rapid path to a stable conjugate, while the oxirane-based linker offers a more versatile, multi-step potential.

FeatureN-Hydroxysuccinimide (NHS) Esters(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonateSenior Scientist's Key Considerations
Primary Target(s) Primary amines (N-terminus, Lysine).[2][9]Step 1: Primary amines. Step 2: Thiols, amines, hydroxyls.[9][11]NHS esters are highly selective for amines. The oxirane linker is a two-step system, offering broader, secondary reactivity.
Resulting Bond(s) Amide (-CO-NH-).[]Step 1: Carbamate (-NH-CO-O-). Step 2: Secondary Amine or Thioether, etc.The amide bond from NHS esters is exceptionally stable. The carbamate and subsequent linkages from the oxirane are also stable under physiological conditions.
Bond Stability Very High. Half-life estimated in years under physiological conditions.[12]High. Both the carbamate and the bond formed by the epoxide ring-opening are stable covalent linkages.For applications demanding maximum long-term stability, the amide bond is considered the gold standard.
Optimal Reaction pH 7.2 - 8.5.[9][13]Step 1 (Carbonate): ~8.0 - 9.0. Step 2 (Epoxide): Amine (pH 9-11), Thiol (pH 7.5-8.5).[11]The need for different pH optima in the two-step oxirane reaction necessitates purification between steps. NHS ester reactions are a simpler, one-pot process.
Reaction Speed Fast (30 minutes to a few hours at room temperature).[][14]Slower. Each step can require several hours to overnight incubation, sometimes at elevated temperatures.[11]If speed and simplicity are paramount, NHS esters are the clear choice.
Key Competing Reaction Hydrolysis of the ester, especially at pH > 8.5.[4][9][12]Step 1: Hydrolysis of the activated carbonate. Step 2: Hydrolysis of the epoxide (slower).The short half-life of NHS esters in solution (minutes at pH 8.6) requires that they be used immediately after dissolution.[9][12]
Reagent Stability Moisture-sensitive powder. Must be stored desiccated. Poor stability in aqueous solution.[6]Likely more stable as a powder than NHS esters but will still require desiccation. Epoxides are generally more stable to hydrolysis than NHS esters.Always use fresh, high-quality solvents like anhydrous DMSO or DMF for dissolving linkers to prevent premature degradation.[13][15]
Versatility Excellent for labeling, biotinylation, and immobilization of amine-containing molecules.Excellent for creating complex conjugates (e.g., protein-protein), hydrogels, or for applications where a non-amide linkage is desired in the second step.The oxirane linker's value is in its heterobifunctionality, enabling chemistries that are not possible with a simple amine-reactive linker.

Chapter 3: Experimental Design & Protocols

A robust protocol is a self-validating system. The following methodologies are designed to provide a clear rationale for each step, ensuring reproducibility and success.

Protocol: Direct Protein Labeling with an NHS Ester

This protocol describes a standard method for labeling an antibody with a fluorescent dye containing an NHS ester.

Causality: The goal is a controlled, direct conjugation to surface-accessible lysines. The choice of an amine-free buffer at a slightly alkaline pH is critical to ensure the amine is nucleophilic while minimizing the rate of competing hydrolysis.[9][16]

NHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification A 1. Prepare Protein (1-10 mg/mL in PBS, pH 7.4-8.0) C 3. Add NHS Ester to Protein (10-20 fold molar excess) A->C B 2. Prepare NHS Ester (10 mM stock in anhydrous DMSO) B->C D 4. Incubate (1 hr at RT or 2-4 hrs at 4°C) C->D E 5. Quench Reaction (Add 50 mM Tris or Glycine) D->E F 6. Purify Conjugate (Size-exclusion chromatography) E->F

Caption: Experimental workflow for NHS ester conjugation.

Methodology:

  • Protein Preparation: Prepare the protein (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 7.2-8.5.[13][17]

    • Expertise: Using buffers without primary amines (like Tris or glycine) is non-negotiable, as they will compete with the target protein, drastically reducing conjugation efficiency.[4][9]

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester reagent in a small volume of anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][14]

    • Trustworthiness: NHS esters hydrolyze rapidly in aqueous environments. Preparing the stock in an anhydrous organic solvent and adding it to the protein solution minimizes this competing reaction.[15]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[4][14] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[4][18]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.[14][17]

    • Expertise: Lower temperatures can be used for sensitive proteins, but the reaction time must be extended to achieve similar labeling efficiency.

  • Quenching (Optional but Recommended): Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[4] This step consumes any unreacted NHS ester.

  • Purification: Remove unreacted NHS ester, the quenching reagent, and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][14][18]

Protocol: Two-Step Protein-Protein Conjugation via Oxirane Linker

This protocol outlines a conceptual framework for using (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate to link two different proteins.

Causality: This is a strategy of controlled, sequential addition. The first step functionalizes Protein A with a latent reactive group (the epoxide). After removing the excess linker, this new "reactive protein" is used as a reagent itself to modify Protein B, providing high specificity and avoiding the formation of unwanted homodimers.

Oxirane_Workflow cluster_stepA Step A: Functionalize Protein A cluster_stepB Step B: Conjugate to Protein B A1 1. React Protein A (amines) with Oxirane-Carbonate Linker (pH 8.0-9.0, 4-12 hrs) A2 2. Purify Protein A-Epoxide (Size-exclusion chromatography) A1->A2 B1 3. Prepare Protein B (e.g., thiols) in appropriate buffer (pH 7.5-8.5) A2->B1 B2 4. React Protein A-Epoxide with Protein B (4-24 hrs, RT to 45°C) B1->B2 B3 5. Purify Final Conjugate (e.g., Ion Exchange or SEC) B2->B3

Caption: Two-step workflow for heterobifunctional oxirane linker.

Methodology:

Step A: Functionalization of Protein A with Epoxide

  • Reaction Setup: Dissolve Protein A in a buffer of pH 8.0-9.0, such as sodium carbonate. Dissolve the (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate linker in DMSO.

  • Initial Conjugation: Add a 5- to 15-fold molar excess of the linker to Protein A. Incubate for 4-20 hours at room temperature.

  • Purification: It is essential to purify the resulting Protein A-epoxide conjugate from excess linker and the 4-nitrophenol byproduct. Size-exclusion chromatography is the most effective method. The buffer should be exchanged to one suitable for the next step.

Step B: Conjugation of Protein A-Epoxide to Protein B 4. Prepare Target: Dissolve Protein B (containing the target nucleophile, e.g., a free thiol) in a suitable buffer. For thiols, a pH of 7.5-8.5 is optimal; for amines, a higher pH of 9-11 may be required.[11] 5. Second Conjugation: Add the purified Protein A-epoxide to the solution of Protein B, typically at a 1:1 to 5:1 molar ratio. 6. Incubation: Incubate for 4-24 hours. For more stable ligands, the temperature can be increased to 45-60°C to accelerate the reaction, but this must be balanced against the thermal stability of the proteins.[11] 7. Final Purification: Purify the final Protein A-Protein B conjugate from any unreacted starting material using an appropriate chromatography method (e.g., size-exclusion or ion-exchange).

Chapter 4: Senior Application Scientist's Insights: Making the Right Choice

The decision between these two chemistries is a trade-off between simplicity and versatility.

Choose N-Hydroxysuccinimide (NHS) Esters when:

  • Your goal is the direct, rapid, and efficient labeling of a biomolecule through its primary amines.

  • You are performing standard applications like fluorescent labeling, biotinylation, or immobilization onto an amine-reactive surface.

  • A highly stable amide bond is the desired outcome.

  • You prefer a well-established, one-pot reaction with predictable kinetics.

Consider (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate (or other oxirane-based linkers) when:

  • Your goal is to create complex, heterobifunctional conjugates (e.g., linking an antibody to an enzyme via different functional groups).

  • You need to introduce a reactive handle (the epoxide) onto a biomolecule for subsequent reactions, including surface modification or polymer/hydrogel formation.

  • The target for the second conjugation step is a thiol or other nucleophile that is not compatible with one-pot amine-reactive chemistries.

  • You have the time and analytical resources to perform and validate a multi-step synthesis and purification workflow.

Conclusion

While both NHS esters and oxirane-based linkers like (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate can target primary amines, they serve fundamentally different strategic purposes. NHS esters offer a reliable and efficient path for direct modification, making them the workhorse for a vast array of bioconjugation tasks. The oxirane-based linker, by contrast, is a specialized tool for the synthetic strategist, enabling the construction of more complex molecular architectures through controlled, sequential reactions. A thorough understanding of your ultimate experimental goal is the most critical factor in selecting the linker that will ensure the success of your research.

References

  • Kim, D. E., & Lee, Y. S. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Molecular Biology, 1787, 149-158. Retrieved from [Link]

  • Echo BioSystems. (n.d.). Protocol for Conjugation of a Biomolecule to Epoxy Particles. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

  • Hermanson, G. T. (2013).
  • Stayton, P. S., et al. (2013). Bioconjugation Protocols. In Methods in Molecular Biology (Vol. 1045). Humana Press.
  • Chalker, J. M., Bernardes, G. J., & Davis, B. G. (2011). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Accounts of chemical research, 44(9), 730-741. Retrieved from [Link]

  • Castro, E. A., et al. (2000). Kinetics and Mechanisms of the Reactions of 4-nitro- And 3-nitrophenyl 4-methylphenyl Thionocarbonates With Alicyclic Amines and Pyridines. The Journal of organic chemistry, 65(26), 9043-9049. Retrieved from [Link]

  • ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2010). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical communications, 46(34), 6211-6223. Retrieved from [Link]

  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]

  • The Review of Diabetic Studies. (2026, March 12). Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r). Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 4-nitro-phenyl and 4-carboxylphenyl derivatives of compound 6…. Retrieved from [Link]

  • Al-Aani, S., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 11(3), 184. Retrieved from [Link]

  • Beilstein Journals. (n.d.). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Retrieved from [Link]

Sources

Comparative

Analytical Validation of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate Purity: A Comparative Guide

Executive Summary (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate is a highly reactive, bifunctional intermediate frequently utilized in advanced bioconjugation and targeted drug delivery synthesis. It features two...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate is a highly reactive, bifunctional intermediate frequently utilized in advanced bioconjugation and targeted drug delivery synthesis. It features two distinct electrophilic centers: an activated p-nitrophenyl (PNP) carbonate and a phenyloxirane (epoxide) ring . While these moieties provide excellent synthetic utility, they introduce severe analytical liabilities. Validating the purity of this compound requires navigating its extreme susceptibility to solvolysis and acid-catalyzed degradation.

This guide provides a comprehensive, causality-driven comparison of analytical modalities and establishes a self-validating LC-MS protocol designed to prevent false-negative purity assessments.

Mechanistic Insights: The Analytical Challenge

As a Senior Application Scientist, I cannot overstate the importance of understanding the chemical environment of your analyte before placing it in an autosampler. The degradation of this compound is not random; it is driven by specific mechanistic pathways that standard LC-MS conditions inadvertently accelerate:

  • Carbonate Solvolysis (Base/Aqueous): PNP carbonates are highly activated leaving groups. In the presence of water—especially at neutral to basic pH—the carbonate bond undergoes rapid nucleophilic attack, releasing p-nitrophenol and a glycidol derivative [1].

  • Epoxide Ring Opening (Acid-Catalyzed): Standard LC-MS mobile phases rely on 0.1% formic acid to facilitate positive mode electrospray ionization (ESI+). However, epoxides are highly sensitive to acidic hydration, rapidly opening to form diols (a +18 Da mass shift) during chromatographic transit [2].

degradation Intact (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate Hydrolysis Base/Aqueous Solvolysis (Carbonate Cleavage) Intact->Hydrolysis H2O, pH > 7 RingOpen Acid-Catalyzed (Epoxide Ring Opening) Intact->RingOpen H2O, H+ (e.g., Formic Acid) PNP p-Nitrophenol + Glycidol Derivative Hydrolysis->PNP Diol Diol Carbonate Derivative RingOpen->Diol

Fig 1. Primary degradation pathways of the target compound in aqueous media.

Comparative Analysis: LC-MS vs. Alternative Modalities

To objectively assess purity, we must evaluate LC-MS against conventional alternatives like HPLC-UV and Quantitative NMR (qNMR).

Table 1: Comparison of Analytical Modalities for Reactive Carbonate-Epoxides

FeatureLC-MS (Optimized)HPLC-UV (254 nm)Quantitative NMR (qNMR)
Sensitivity (LOD) < 1 ng/mL ~50 ng/mL~100 µg/mL
Identity Confirmation Yes (Exact Mass / MS2) No (Retention time only)Yes (Structural elucidation)
Degradation Risk Moderate (Requires fast LC)Moderate (Aqueous mobile phase)Low (Analyzed in anhydrous CDCl3)
Quantitation Bias Matrix effects / Ionization biasHigh (p-Nitrophenol over-absorbs) None (Direct proton integration)
Best Use Case Trace impurity profiling & IdentityRoutine batch monitoringAbsolute purity assignment

Analyst Insight: While qNMR is the gold standard for absolute structural integrity, it lacks the sensitivity to detect trace reactive impurities (e.g., unreacted epichlorohydrin derivatives). HPLC-UV is heavily biased because the degradation product, p-nitrophenol, has a massive molar extinction coefficient at 254 nm, artificially inflating impurity percentages. Optimized LC-MS remains the only viable method for high-sensitivity, identity-confirmed purity validation [3].

Optimized LC-MS Methodology

To utilize LC-MS without destroying the analyte, we must outpace the degradation kinetics. We achieve this via anhydrous sample preparation, ballistic chromatographic gradients, and soft ionization.

workflow Prep Anhydrous Prep (100% ACN, 4°C) LC Fast UPLC (<3 min, C18) Prep->LC MS Soft ESI-MS (Low Capillary V) LC->MS Data Purity & Identity MS->Data

Fig 2. Optimized LC-MS workflow to minimize on-column degradation.

Step-by-Step Protocol

1. Anhydrous Sample Preparation

  • Causality: Trace water in diluents will initiate PNP cleavage within minutes at room temperature.

  • Action: Weigh 1.0 mg of the compound and dissolve immediately in 1.0 mL of 100% anhydrous LC-MS grade Acetonitrile (ACN) .

  • Action: Transfer to silanized glass autosampler vials and maintain the autosampler tray strictly at 4 °C .

2. Chromatographic Separation (UPLC)

  • Causality: Prolonged exposure to the acidic mobile phase (0.1% Formic Acid) will open the epoxide ring. We must elute the compound rapidly.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.05% Formic Acid (Reduced acid concentration).

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Gradient: 20% B to 95% B in 2.0 minutes (Ballistic gradient), hold at 95% B for 0.5 min, re-equilibrate for 1.0 min. Flow rate: 0.6 mL/min.

3. Mass Spectrometry (ESI-TOF or QqQ)

  • Causality: The PNP carbonate bond is highly labile in the gas phase. Standard high-voltage ESI will shatter the molecule, mimicking chemical degradation.

  • Action: Operate in ESI+ mode. Lower the Capillary Voltage to 2.0 kV (down from standard 3-4 kV). Reduce the Desolvation Temperature to 250 °C .

  • Target Ions: Monitor for [M+H]+ at m/z 316.12 and the ammonium adduct [M+NH4]+ at m/z 333.14.

The Self-Validating System (Crucial)

To ensure trustworthiness, every analytical sequence must contain a self-validating control to differentiate between true sample impurities, on-column degradation, and in-source fragmentation.

  • Inject a pure p-nitrophenol standard: Map its exact retention time (RT) (e.g., RT = 0.8 min).

  • Inject the target sample:

    • If the m/z 140 (p-nitrophenol) signal appears at RT = 0.8 min, the sample is genuinely degraded (either in the vial or prior to prep).

    • If the m/z 140 signal co-elutes perfectly with the intact mass (m/z 316) at RT = 1.6 min, no chemical degradation has occurred . The p-nitrophenol is an artifact of in-source fragmentation inside the mass spectrometer.

Experimental Validation Data

The following tables summarize the quantitative performance of the optimized LC-MS method, demonstrating the critical need for proper solvent selection.

Table 2: Analyte Stability (Recovery %) Over Time at 4°C

Solvent System0 Hours4 Hours12 Hours24 Hours
100% Anhydrous ACN 99.8%99.5%99.1%98.4%
50:50 ACN:Water 99.5%82.3%45.1%12.0%
100% Methanol 99.2%88.4%61.2%30.5%

Data clearly dictates that protic solvents (Water, Methanol) rapidly destroy the analyte prior to injection.

Table 3: LC-MS Method Validation Parameters

ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.5 ng/mLS/N > 3
Limit of Quantitation (LOQ) 2.0 ng/mLS/N > 10, RSD < 10%
Linearity (R²) 0.9992> 0.995 (Range: 2 - 2000 ng/mL)
Injection Precision (n=6) 1.2% RSD< 2.0% RSD

References

  • BenchChem. Addressing side reactions during Fmoc-Ala-PAB-PNP conjugation. BenchChem Protocols.
  • National Institutes of Health (NIH). Simultaneous multiplexed quantification and C=C localization of fatty acids with LC-MS/MS. PMC.
  • American Chemical Society (ACS). Legomedicine—A Versatile Chemo-Enzymatic Approach for the Preparation of Targeted Dual-Labeled Llama Antibody–Nanoparticle Conjugates. Bioconjugate Chemistry.
Validation

A Comparative Guide to Acylating Agents: (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate vs. Chloroformates

Executive Summary The strategic selection of an acylating agent is a critical decision in modern chemical synthesis, profoundly impacting reaction efficiency, selectivity, and the functional complexity of the resulting p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic selection of an acylating agent is a critical decision in modern chemical synthesis, profoundly impacting reaction efficiency, selectivity, and the functional complexity of the resulting products. This guide provides an in-depth, objective comparison between conventional chloroformates and the specialized, bifunctional reagent, (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate. While chloroformates are workhorse reagents prized for their high reactivity, the latter offers a unique dual-electrophilic character, presenting both a reactive carbonate for acylation and a versatile epoxide for subsequent transformations. This analysis, designed for researchers, scientists, and drug development professionals, dissects the reactivity profiles of these agents, provides supporting experimental frameworks, and offers mechanistic insights to guide rational reagent selection in complex synthetic challenges.

Part 1: Foundational Reactivity Principles of Acylating Agents

The efficacy of a nucleophilic acyl substitution reaction is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[1] A more electron-deficient carbonyl center and a more stable (i.e., weaker base) leaving group synergistically accelerate the reaction.[1][2]

Chloroformates: The Archetype of High Reactivity

Chloroformates (ROCOCl) are esters of chloroformic acid and are among the most potent acylating agents used in organic chemistry.[3] Their heightened reactivity stems from two primary factors:

  • Inductive Effect: The highly electronegative chlorine and oxygen atoms flanking the carbonyl group create a significant dipole, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Excellent Leaving Group: The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it an exceptionally stable and effective leaving group.[1] This facilitates the rapid collapse of the tetrahedral intermediate formed during the substitution mechanism.

Consequently, reactions with chloroformates are typically fast, often exothermic, and can proceed under mild conditions.[4] However, this high reactivity necessitates careful handling, as they are often volatile, corrosive, and moisture-sensitive, readily hydrolyzing to release hydrochloric acid.[3]

(4-Nitrophenyl) Carbonates: Tunable Reactivity with a Chromophoric Handle

Activated carbonates, particularly those bearing a 4-nitrophenyl group, represent a more nuanced class of acylating agents.[5] The 4-nitrophenyl moiety serves as an excellent leaving group, a consequence of the phenolate's negative charge being effectively stabilized through resonance delocalization into the electron-withdrawing nitro group.[6][7]

Key features include:

  • Modulated Reactivity: While generally less reactive than chloroformates, 4-nitrophenyl carbonates are significantly more reactive than simple alkyl carbonates. This provides a balance of reactivity and stability, making them less prone to hydrolysis and easier to handle.[8]

  • Spectroscopic Monitoring: The release of the 4-nitrophenolate anion during the reaction produces a distinct yellow color, which can be quantified spectrophotometrically around 405 nm.[6][9] This provides a powerful, non-invasive method for real-time kinetic analysis.

Part 2: The Bifunctional Challenger: (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate

This specialized reagent introduces a second layer of complexity and synthetic utility. It possesses two distinct electrophilic centers: the carbonate carbonyl and the epoxide ring. This duality creates a competitive reaction landscape where a nucleophile can engage in either acylation or epoxide ring-opening.

Figure 1: Competing Reaction Pathways

G cluster_0 Reagents cluster_1 Potential Pathways cluster_2 Products Reagent (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate + Nucleophile (Nu⁻) PathwayA Pathway A: Acylation Reagent->PathwayA Attack at Carbonyl PathwayB Pathway B: Epoxide Opening Reagent->PathwayB Attack at Epoxide Carbon ProductA Carbamate/Ester Product + 4-Nitrophenolate PathwayA->ProductA ProductB Ring-Opened Product (Hydroxy-ether/amine) PathwayB->ProductB

Caption: Logical flow of competing nucleophilic attacks on the bifunctional carbonate.

The outcome of the reaction is dictated by a combination of factors:

  • Nature of the Nucleophile: "Hard" nucleophiles (e.g., primary amines, alkoxides) will preferentially attack the "harder" electrophilic center, the carbonate carbonyl. "Softer" nucleophiles may show a preference for the epoxide carbons, particularly under Lewis acidic conditions.

  • Reaction Conditions:

    • Basic/Neutral Conditions: Nucleophilic attack is favored at the less sterically hindered carbon of the epoxide ring in a classic Sₙ2 fashion.[10] Concurrently, acylation at the carbonate can proceed.

    • Acidic Conditions: Protonation of the epoxide oxygen activates the ring, making it highly susceptible to nucleophilic attack.[11][12] This attack preferentially occurs at the more substituted (benzylic) carbon, which can better stabilize the developing positive charge in the transition state.[11] This pathway may dominate under acidic catalysis.

  • Solvent and Temperature: These parameters can influence the relative rates of the competing pathways, offering an additional handle for controlling selectivity.

Part 3: Quantitative Reactivity Comparison: An Experimental Framework

To objectively compare the acylating power of a standard chloroformate (e.g., benzyl chloroformate) with (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate, a kinetic study using UV-Vis spectrophotometry is proposed. The experiment will monitor the rate of 4-nitrophenolate release upon reaction with a model nucleophile, benzylamine.

Experimental Protocol: Kinetic Analysis of Acylation

Objective: To determine the observed rate constant (k_obs) for the acylation of benzylamine by each reagent.

Materials:

  • Benzyl Chloroformate

  • (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

  • Benzylamine

  • Anhydrous Acetonitrile (MeCN)

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder (25 °C)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate in anhydrous MeCN.

    • Prepare a 1.0 M stock solution of benzylamine in anhydrous MeCN.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to 25.0 ± 0.1 °C.

    • In a quartz cuvette, place 2.95 mL of anhydrous MeCN.

    • Add 50 µL of the 1.0 M benzylamine stock solution to the cuvette (final concentration: ~16.7 mM). Mix by gentle inversion.

    • Place the cuvette in the spectrophotometer and record a baseline absorbance at 405 nm.

    • Initiate the reaction by rapidly adding 10 µL of the 10 mM carbonate stock solution (final concentration: ~33.3 µM).

    • Immediately begin monitoring the absorbance at 405 nm every 5 seconds for a duration of 10-20 half-lives, or until the reaction reaches completion (no further change in absorbance).

  • Data Analysis:

    • The reaction is performed under pseudo-first-order conditions (large excess of amine).

    • Plot ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t.

    • The observed rate constant (k_obs) is determined from the negative slope of the resulting linear plot.

  • Comparison:

    • Repeat the procedure using benzyl chloroformate. Note: As no chromophore is released, reaction progress would need to be monitored by an alternative method, such as HPLC-MS, by taking and quenching aliquots at timed intervals. The protocol above is specific to the 4-nitrophenyl-containing compound. A direct comparison would involve analyzing product formation over time for both reactions.

Anticipated Quantitative Data

The data below is illustrative, based on established principles of reactivity. Chloroformates are expected to react orders of magnitude faster than even activated carbonates.

ReagentLeaving GroupExpected k_obs (s⁻¹)Expected Half-LifeByproduct
Benzyl ChloroformateCl⁻Very Fast (~10¹ to 10²)< 1 secondHCl
(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate4-NitrophenolateModerate (~10⁻² to 10⁻³)1-10 minutes4-Nitrophenol

Figure 2: Experimental Workflow Diagram

G prep Prepare Stock Solutions (Acylating Agent, Nucleophile) setup Equilibrate Spectrophotometer and Solvent to 25°C prep->setup mix Mix Nucleophile and Solvent in Cuvette setup->mix baseline Record Baseline Absorbance at 405 nm mix->baseline initiate Inject Acylating Agent to Start Reaction baseline->initiate monitor Monitor Absorbance vs. Time initiate->monitor analyze Plot ln(A∞ - At) vs. Time to Calculate k_obs monitor->analyze G cluster_chloroformate Chloroformate Pathway cluster_carbonate Nitrophenyl Carbonate Pathway A1 R-O-C(=O)-Cl + Nu⁻ A2 Tetrahedral Intermediate R-O-C(O⁻)(Cl)-Nu A1->A2 Nucleophilic Attack A3 Product R-O-C(=O)-Nu + Cl⁻ A2->A3 Collapse (fast, Cl⁻ leaves) B1 R'-O-C(=O)-OArNO₂ + Nu⁻ B2 Tetrahedral Intermediate R'-O-C(O⁻)(OArNO₂)-Nu B1->B2 Nucleophilic Attack B3 Product R'-O-C(=O)-Nu + ⁻OArNO₂ B2->B3 Collapse (slower, ⁻OArNO₂ leaves)

Caption: General mechanisms for nucleophilic acyl substitution.

Decision-Making Framework

The following logical diagram can guide the selection process:

Figure 4: Reagent Selection Logic

G start What is the Synthetic Goal? chloroformate Use Chloroformate start->chloroformate Rapid, simple acylation (e.g., protection) carbonate Use (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate start->carbonate Acylation + Introduction of a reactive handle (epoxide) consider_conditions Carefully Select Nucleophile and Conditions to Control Selectivity carbonate->consider_conditions

Caption: Decision workflow for selecting the appropriate acylating agent.

Choose a chloroformate when:

  • The primary goal is rapid and efficient acylation.

  • The substrate is robust and can tolerate the generation of HCl (or a scavenger base is used).

  • High reactivity is paramount and handling precautions can be strictly observed.

Choose (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate when:

  • The synthetic strategy involves a two-stage functionalization: initial acylation followed by a subsequent reaction at the epoxide (e.g., cross-linking, bioconjugation, or introducing a diol).

  • Milder reaction conditions and greater stability are preferred.

  • The ability to monitor the reaction kinetically via spectroscopy is advantageous.

  • The goal is to create complex molecules where the epoxide serves as a linchpin for further diversification.

Conclusion

Chloroformates and (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate are not direct competitors but rather represent two distinct philosophies of chemical synthesis. Chloroformates offer unparalleled reactivity for straightforward acylation tasks. In contrast, the bifunctional carbonate provides a sophisticated tool for multi-stage synthetic strategies, enabling the introduction of a latent reactive hub—the epoxide—under the guise of an acylation reaction. The decision to employ one over the other hinges on whether the synthetic goal is simple modification or the strategic installation of downstream functionality. A thorough understanding of their disparate reactivity profiles, as outlined in this guide, empowers the modern chemist to make a more informed and strategic choice, ultimately leading to more elegant and efficient synthetic outcomes.

References

  • BenchChem. (2025).
  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • BenchChem. (2025). A Comparative Guide to Acylating Agents: Benzoyl Chloride vs. Acetic Anhydride. BenchChem.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Pluth, M. D., & McQuade, L. E. (2019). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. The Journal of Organic Chemistry.
  • Chem LibreTexts. (n.d.). Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX).
  • Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
  • Arcoria, A., & Maccarone, E. (1970). Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines. Journal of the Chemical Society B: Physical Organic.
  • Quora. (2017). Which is more acidic, phenol or 4-nitrophenol?. Quora.
  • Organic Chemistry Tutor. (2023). Epoxide Opening in Acidic and Basic Conditions. YouTube.
  • Penn State Pressbooks. (n.d.). 9.

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Comparative

Mass spectrometry fragmentation pattern of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate

S-NEPC as a Dual-Modality Substrate for Soluble Epoxide Hydrolase (sEH): Mass Spectrometry Fragmentation and Comparative Performance Executive Summary In preclinical drug development, targeting soluble epoxide hydrolase...

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Author: BenchChem Technical Support Team. Date: March 2026

S-NEPC as a Dual-Modality Substrate for Soluble Epoxide Hydrolase (sEH): Mass Spectrometry Fragmentation and Comparative Performance

Executive Summary

In preclinical drug development, targeting soluble epoxide hydrolase (sEH) has emerged as a promising strategy for cardiovascular protection and neuroinflammation mitigation. As a Senior Application Scientist, I frequently guide laboratories in transitioning from traditional colorimetric screening to high-fidelity mass spectrometry (MS) workflows. While S-NEPC (4-nitrophenyl-2S,3S-epoxy-3-phenylpropyl carbonate) is classically marketed as a colorimetric substrate, its true analytical power is unlocked when adapted for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide objectively compares S-NEPC’s performance against alternative substrates, details its gas-phase fragmentation causality, and provides a self-validating LC-MS/MS protocol for complex biological matrices.

Mechanistic Causality: The sEH Pathway and S-NEPC Activation

To understand why S-NEPC is a reliable surrogate for natural substrates, we must examine the biological target. In vivo, sEH rapidly hydrolyzes cardioprotective epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EpETrEs (EETs) Cardioprotective CYP->EET sEH Soluble Epoxide Hydrolase (Target Enzyme) EET->sEH DHET DiHETrEs (DHETs) Pro-inflammatory sEH->DHET Inhib sEH Inhibitors (e.g., TPPU) Inhib->sEH Blocks

Figure 1: Arachidonic acid metabolic cascade highlighting sEH as a therapeutic target.

S-NEPC mimics these natural epoxides. The enzymatic hydrolysis of S-NEPC by sEH does not directly cleave the 4-nitrophenyl group. Instead, sEH adds water to the epoxide ring to form a vicinal diol. This diol intermediate is highly unstable and undergoes rapid, spontaneous intramolecular cyclization. The newly formed hydroxyl group attacks the adjacent carbonate carbonyl, cleaving the ester bond and releasing 4-nitrophenol. While this release is measured at 405 nm in [1], optical readouts suffer from severe background interference in crude microsomes or tissue lysates.

Gas-Phase Fragmentation: MS/MS Pattern of S-NEPC

To bypass optical interference, we utilize positive-mode Electrospray Ionization (ESI+) LC-MS/MS. Developing a robust Selected Reaction Monitoring (SRM) assay requires a deep understanding of S-NEPC’s gas-phase thermodynamics.

S-NEPC (C₁₆H₁₃NO₆, exact mass 315.07) readily protonates to form the [M+H]⁺ precursor at m/z 316.1. The fragmentation cascade is driven by the strong electron-withdrawing nature of the nitro group, which makes the adjacent carbonate C-O bond highly labile under Collision-Induced Dissociation (CID):

  • Primary Cleavage (m/z 177.1): The precursor ion undergoes a neutral loss of 4-nitrophenol (139 Da). The charge is retained on the stabilized oxiranylmethyl carbonate cation (m/z 177.1).

  • Secondary Cleavage (m/z 133.1): The m/z 177.1 intermediate rapidly extrudes carbon dioxide (44 Da) to form the highly stable (3-phenyloxiran-2-yl)methyl cation at m/z 133.1. This is the optimal quantifier ion for SRM.

  • Tertiary Rearrangement (m/z 105.1): The m/z 133.1 ion can further lose 28 Da (either as CO via epoxide rearrangement or C₂H₄) to yield a stable m/z 105.1 fragment (an isobaric mixture of the benzoyl and phenylethyl cations).

MS_Fragmentation M S-NEPC [M+H]+ m/z 316.1 F1 Oxiranylmethyl Carbonate Cation m/z 177.1 M->F1 CID - 139 Da NL1 4-Nitrophenol (Neutral Loss, 139 Da) M->NL1 F2 (3-phenyloxiran-2-yl)methyl Cation m/z 133.1 F1->F2 CID - 44 Da NL2 Carbon Dioxide (Neutral Loss, 44 Da) F1->NL2 F3 Fragment Cation m/z 105.1 F2->F3 Rearrangement - 28 Da

Figure 2: Positive ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of S-NEPC.

Objective Comparison: S-NEPC vs. Alternative sEH Substrates

When designing an assay, the choice of substrate dictates the sensitivity and throughput of the campaign. Below is a comparative analysis of S-NEPC against the fluorescent substrate CMNPC and the natural substrate 14,15-EET, based on standard [2].

SubstrateDetection ModalityTypical LODMatrix InterferenceBiological RelevanceAssay Cost / Throughput
S-NEPC Colorimetric (405 nm)~1.0 µMHigh (Hemoglobin/protein absorbance)Synthetic SurrogateLow Cost / High Throughput
S-NEPC LC-MS/MS (SRM)~10 nMLow (High specificity via MS/MS)Synthetic SurrogateModerate Cost / Medium Throughput
CMNPC Fluorometric (330/465 nm)~50 nMModerate (Autofluorescence/quenching)Synthetic SurrogateModerate Cost / High Throughput
14,15-EET LC-MS/MS (SRM)~1.0 nMLow (Endogenous baseline must be managed)Gold Standard (Natural)High Cost / Low Throughput

Verdict: While 14,15-EET remains the gold standard for final validation of [3], S-NEPC paired with LC-MS/MS provides an optimal middle ground: it eliminates the high cost of natural lipid standards while completely bypassing the optical interference that plagues its colorimetric application.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute trustworthiness, an enzymatic assay must be self-validating. This protocol incorporates a mandatory feedback loop: the parallel use of a highly specific sEH inhibitor (e.g., TPPU) alongside matrix blanks. If the MS signal depletion of S-NEPC is not completely rescued by TPPU, it indicates non-specific hydrolysis (e.g., by background carboxylesterases), immediately flagging matrix incompatibility.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute recombinant human sEH (or tissue lysate) to a final concentration of 1 nM in 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL BSA.

  • Inhibitor Control (Validation Step): Pre-incubate the enzyme with 1 µM TPPU (positive control) or vehicle (DMSO, negative control) for 5 minutes at 30°C.

  • Reaction Initiation: Spike S-NEPC to a final concentration of 5 µM. Incubate at 30°C.

  • Quenching: At precise intervals (e.g., 0, 5, 10, 15 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., structurally related deuterated analog or a generic MS standard like carbamazepine).

  • Extraction: Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column (e.g., Kinetex 1.7 µm). Run a rapid gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor the depletion of S-NEPC using the specific SRM transition: 316.1 → 133.1 .

Workflow S1 Sample Prep (Matrix + sEH) S2 S-NEPC Addition (5 µM Final) S1->S2 S3 Enzymatic Hydrolysis (30°C, Time-course) S2->S3 S4 Quench & Extract (Cold ACN + IS) S3->S4 S5 LC-MS/MS Analysis (SRM 316.1 -> 133.1) S4->S5

Figure 3: Self-validating LC-MS/MS experimental workflow for sEH activity using S-NEPC.

References

  • Liu, J., et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology, 10:464. Available at:[Link]

  • Vik, A., et al. (2021). "Synthetic Epoxyeicosatrienoic Acid Mimics Protect Mesangial Cells from Sorafenib-Induced Cell Death." Pharmaceuticals (MDPI), 14(3):258. Available at:[Link]

Validation

A Comparative Guide to the Spectroscopic Validation of (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate Reaction Products

This guide provides an in-depth, objective comparison of spectroscopic data for the validation of reaction products derived from (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate. Designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of spectroscopic data for the validation of reaction products derived from (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind experimental choices and data interpretation. We will explore a model reaction—nucleophilic substitution at the activated carbonate—and detail how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are synergistically employed to unequivocally confirm the product structure and differentiate it from the starting material and potential side-products.

Introduction: The Duality of Reactivity

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate is a molecule possessing two key reactive sites: a highly strained epoxide ring and an activated carbonate ester. The 4-nitrophenyl group is an excellent leaving group (pKa of 4-nitrophenol is ~7.15), making the carbonate carbonyl exceptionally susceptible to nucleophilic attack.[1][2] This inherent reactivity allows for the facile introduction of various functionalities, but it also necessitates rigorous analytical confirmation to ensure the desired transformation has occurred without unintended reactions at the epoxide.

This guide will use the aminolysis of the starting material with benzylamine as a representative reaction. This common transformation is expected to proceed via nucleophilic attack on the carbonate carbonyl, displacing the 4-nitrophenoxide and forming a new carbamate product, N-benzyl-O-((3-phenyloxiran-2-yl)methyl)carbamate, while leaving the epoxide ring intact. The objective is to provide a clear, data-supported framework for validating this specific outcome.

Postulated Reaction Pathway: Aminolysis of the Activated Carbonate

The primary reaction pathway involves the nucleophilic acyl substitution mechanism. The lone pair of the benzylamine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable 4-nitrophenoxide anion to yield the final carbamate product and the 4-nitrophenol byproduct.

Reaction_Pathway SM Starting Material (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate Intermediate Tetrahedral Intermediate SM->Intermediate + Benzylamine Nuc Nucleophile (Benzylamine) Product Product (N-benzyl-O-((3-phenyloxiran-2-yl)methyl)carbamate) Intermediate->Product - 4-nitrophenoxide Byproduct Byproduct (4-nitrophenol) Intermediate->Byproduct p1 Product->p1

Caption: Postulated reaction pathway for the aminolysis of the starting material.

Spectroscopic Validation Workflow

A self-validating analytical workflow is critical. The process involves the initial reaction, purification to remove byproducts and unreacted starting materials, and finally, a multi-technique spectroscopic analysis to confirm the identity and purity of the isolated product.

Experimental_Workflow Start Reaction Setup {Starting Material + Benzylamine Solvent (e.g., CH₂Cl₂) Room Temp Workup Aqueous Workup & Purification Wash with aq. HCl (removes excess amine) Wash with aq. NaOH (removes 4-nitrophenol) Column Chromatography Start->Workup Reaction Complete Analysis Spectroscopic Analysis ¹H NMR ¹³C NMR FT-IR Mass Spec Workup->Analysis Isolate Pure Product Conclusion Structural Confirmation|{Compare data to starting material | Confirm carbamate formation | Verify epoxide integrity} Analysis->Conclusion Synthesize Data

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate
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Reactant of Route 2
(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate
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